Product packaging for Butyl methanesulfonate(Cat. No.:CAS No. 63732-28-5)

Butyl methanesulfonate

Cat. No.: B7819434
CAS No.: 63732-28-5
M. Wt: 152.21 g/mol
InChI Key: LFLBHTZRLVHUQC-UHFFFAOYSA-N
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Description

Butyl methanesulfonate (CAS 1912-32-9) is an organic sulfonate ester valued in research as a potent alkylating agent and versatile synthetic intermediate . Its core function derives from the excellent leaving group ability of the methanesulfonate anion, making it highly effective in nucleophilic substitution reactions where it transfers its butyl group to target molecules . This mechanism is frequently exploited in organic synthesis for the preparation of more complex compounds, including task-specific ionic liquids like 1-butyl-3-methylimidazolium methane sulfonate, which have shown promise as effective corrosion inhibitors . As an alkylating agent, this compound is a subject of interest in mechanistic studies. Research indicates it can form n-butyl adducts with DNA, which is a key area of investigation for understanding its mutagenic properties . The compound is typically a liquid at room temperature and should be stored in a cool, dark place . It is offered at a high purity level, typically >98.0%, ensuring reliability and consistency for research applications . Attention: This product is for research use only. It is not intended for human or veterinary use or for application in diagnostic procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O3S B7819434 Butyl methanesulfonate CAS No. 63732-28-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl methanesulfonate
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InChI

InChI=1S/C5H12O3S/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LFLBHTZRLVHUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6073281
Record name Methanesulfonic acid, butyl ester
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Molecular Weight

152.21 g/mol
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CAS No.

1912-32-9, 63732-28-5
Record name Butyl methanesulfonate
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Record name Butyl methanesulfonate
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Record name Butyl methanesulfonate
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Record name Methanesulfonic acid, butyl ester
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Record name Butyl methanesulphonate
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Foundational & Exploratory

An In-Depth Technical Guide to Butyl Methanesulfonate: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl methanesulfonate (B1217627) (BMS), also known as butyl mesylate, is an aliphatic sulfonate ester with the chemical formula C₅H₁₂O₃S.[1][2] It is a colorless to pale yellow liquid that is soluble in many organic solvents but has limited solubility in water.[1] As a potent alkylating agent, butyl methanesulfonate is a valuable reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries for the introduction of a butyl group.[1] However, its high reactivity also renders it a genotoxic agent, capable of alkylating DNA, which necessitates careful handling and a thorough understanding of its chemical behavior.[3][4][5] This guide provides a comprehensive overview of the chemical properties, reactivity, and biological implications of this compound.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its safe handling, application in chemical reactions, and for understanding its environmental fate.

PropertyValueReference(s)
IUPAC Name This compound[2]
Synonyms Butyl mesylate, n-Butyl methanesulfonate, Methanesulfonic acid butyl ester[1][6]
CAS Number 1912-32-9[1]
Molecular Formula C₅H₁₂O₃S[1]
Molecular Weight 152.21 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 77 °C at 2 mmHg[6][7]
Melting Point Not available
Density 1.11 g/cm³ at 20 °C[6]
Flash Point 102 °C[6]
Solubility Soluble in organic solvents, limited in water[1]
Refractive Index 1.43[6]

Reactivity

The reactivity of this compound is dominated by its nature as a potent electrophile and alkylating agent. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions where the butyl group is transferred to a nucleophile.

Alkylation Reactions

This compound readily reacts with a wide range of nucleophiles, including amines, alcohols, phenols, and thiols, to introduce a butyl group. The reaction generally proceeds via an S(_N)2 mechanism, where the nucleophile attacks the carbon atom of the butyl group, leading to the displacement of the methanesulfonate anion.

The general scheme for an alkylation reaction with a nucleophile (Nu:) is as follows:

The reactivity of alkyl methanesulfonates is influenced by the structure of the alkyl group. Primary methanesulfonates, such as this compound, predominantly react through an S(_N)2 mechanism. In contrast, secondary and tertiary analogues, like 2-butyl methanesulfonate, exhibit increased S(_N)1 character due to the formation of a more stable secondary carbocation.[4][5]

Hydrolysis

Biological Reactivity and Genotoxicity

The alkylating nature of this compound is the basis for its biological activity, including its genotoxic and mutagenic effects.

DNA Alkylation

As an electrophile, this compound can react with nucleophilic sites on DNA bases. The primary sites of alkylation are the N7 position of guanine (B1146940) and the N3 position of adenine.[8][9] However, the most mutagenic lesion is the O⁶-alkylation of guanine, as it can lead to mispairing during DNA replication, resulting in G:C to A:T transition mutations.[4] The genotoxicity of alkyl methanesulfonates is a significant concern in pharmaceutical manufacturing, where they may be present as impurities.[10][11]

DNA Repair

Cells have evolved mechanisms to repair DNA alkylation damage. The primary pathway for repairing lesions caused by agents like this compound is the Base Excision Repair (BER) pathway.[8] This multi-step process involves the recognition and removal of the damaged base by a DNA glycosylase, followed by the action of an endonuclease, a DNA polymerase, and a DNA ligase to restore the correct DNA sequence.

Toxicology

Hazard StatementGHS ClassificationReference(s)
Acute Toxicity, Oral Harmful if swallowed (Category 4)[2][12]
Acute Toxicity, Dermal Harmful in contact with skin (Category 4)[12]
Acute Toxicity, Inhalation Harmful if inhaled (Category 4)[12]
Skin Corrosion/Irritation Causes skin irritation (Category 2)[12]
Eye Damage/Irritation Causes serious eye irritation (Category 2A)[2][12]
Germ Cell Mutagenicity Suspected of causing genetic defects
Carcinogenicity Suspected of causing cancer

Experimental Protocols

The following is a representative protocol for the N-alkylation of an aniline (B41778) using an alkyl methanesulfonate. This procedure should be adapted and optimized for specific substrates and scales. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

N-Butylation of Aniline

This protocol is a general representation and has not been optimized for this compound specifically.

Materials:

  • Aniline

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add aniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the mixture at room temperature.

  • Slowly add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Filter the solid potassium carbonate and wash with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-butylaniline.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Conclusion

This compound is a versatile and reactive alkylating agent with important applications in organic synthesis. Its utility is, however, paralleled by its significant genotoxic potential, which stems from its ability to alkylate DNA. A thorough understanding of its chemical properties, reactivity, and toxicological profile is therefore paramount for its safe and effective use in research and industrial settings. This guide provides a foundational understanding of these aspects to aid researchers, scientists, and drug development professionals in their work with this compound. Further research is warranted to fill the existing data gaps, particularly concerning its specific reaction kinetics, a definitive melting point, and comprehensive in vivo toxicity data.

References

An In-depth Technical Guide to the Synthesis and Characterization of n-Butyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of n-butyl methanesulfonate (B1217627), a key intermediate in organic synthesis and drug development. This document details established synthetic protocols, purification methods, and in-depth characterization data.

Synthesis of n-Butyl Methanesulfonate

n-Butyl methanesulfonate is typically synthesized by the reaction of n-butanol with methanesulfonyl chloride in the presence of a base. The base serves to neutralize the hydrochloric acid byproduct of the reaction. Common bases include pyridine (B92270) and triethylamine (B128534). The reaction is generally carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758), at reduced temperatures to control the exothermic nature of the reaction.

Two common synthetic protocols are presented below, differing primarily in the choice of base.

Experimental Protocols

Protocol 1: Synthesis using Pyridine as a base

To a solution of n-butanol (500 mg, 6.7 mmol) in anhydrous dichloromethane (10 mL) at 0 °C is added pyridine (0.82 mL, 10.1 mmol) followed by the dropwise addition of methanesulfonyl chloride (0.78 mL, 10.1 mmol).[1] The reaction mixture is stirred at 0 °C and allowed to gradually warm to room temperature over 6 hours.[1]

Protocol 2: Synthesis using Triethylamine as a base

A solution of n-butanol (4.05 g, 49.3 mmol) in dried dichloromethane (20.0 mL) is cooled to 0 °C.[1] Methanesulfonyl chloride (4.58 mL, 59.2 mmol) is added slowly, followed by the dropwise addition of triethylamine (8.26 mL, 59.2 mmol). The reaction is stirred at 0 °C for 1 hour.[1]

Work-up and Purification

Following the reaction, the mixture is quenched, typically with methanol, and the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent, such as ethyl acetate, and washed sequentially with 1 M hydrochloric acid, a saturated aqueous solution of sodium bicarbonate, and brine.[1] The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica (B1680970) gel column chromatography to yield n-butyl methanesulfonate as a colorless oil.[1]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product n_butanol n-Butanol reaction_mixture Reaction at 0°C to RT n_butanol->reaction_mixture mesyl_chloride Methanesulfonyl Chloride mesyl_chloride->reaction_mixture base Pyridine or Triethylamine base->reaction_mixture solvent Dichloromethane solvent->reaction_mixture quench Quench with Methanol reaction_mixture->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry with Na2SO4 extraction->drying concentration Concentration drying->concentration chromatography Silica Gel Column Chromatography concentration->chromatography product n-Butyl Methanesulfonate chromatography->product

A schematic overview of the synthesis and purification process for n-butyl methanesulfonate.
Reaction Mechanism

The synthesis proceeds through a nucleophilic substitution reaction at the sulfur atom of methanesulfonyl chloride. The alcohol (n-butanol) acts as the nucleophile, and the base facilitates the reaction by deprotonating the alcohol and neutralizing the HCl byproduct.

Reaction_Mechanism nBuOH n-Butanol (Nucleophile) MsCl Methanesulfonyl Chloride (Electrophile) nBuOH->MsCl Nucleophilic Attack Intermediate Protonated Intermediate MsCl->Intermediate Base Base (e.g., Pyridine) Base->Intermediate Deprotonation Byproduct Pyridinium Hydrochloride Base->Byproduct +HCl Product n-Butyl Methanesulfonate Intermediate->Product -H+

References

An In-depth Technical Guide to the Mechanism of Action of Butyl Methanesulfonate in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Butyl methanesulfonate (B1217627) (BMS), also known as butyl mesylate, is a potent monofunctional alkylating agent belonging to the alkyl sulfonate class of compounds.[1][2] Its reactivity stems from the presence of a methanesulfonate (mesylate) group, an excellent leaving group, attached to a butyl chain. This structure facilitates the transfer of the butyl group to nucleophilic centers in biological macromolecules, with deoxyribonucleic acid (DNA) being the primary target. The covalent modification of DNA bases disrupts fundamental cellular processes, including replication and transcription, ultimately leading to cytotoxic and mutagenic effects.[3][4][5] This guide provides a detailed examination of the chemical mechanism of BMS, its interaction with DNA, the resulting biological consequences, and the experimental protocols used to study these processes.

Core Mechanism: Nucleophilic Substitution

The alkylating activity of butyl methanesulfonate is a classic example of a nucleophilic substitution reaction. In this reaction, a nucleophile (Nu:), such as a nitrogen or oxygen atom within a DNA base, attacks the electrophilic carbon atom of the butyl group. Simultaneously, the methanesulfonate anion departs. The efficiency of this process is largely due to the high stability of the methanesulfonate anion, which makes it an excellent leaving group.

The specific pathway of this substitution—either bimolecular (SN2) or unimolecular (SN1)—is determined by the structure of the alkyl group.[6][7] For n-butyl methanesulfonate, which has a primary alkyl group, the reaction predominantly proceeds through a concerted SN2 mechanism. This involves a backside attack by the nucleophile, leading to an inversion of stereochemical configuration at the electrophilic carbon. The SN2 pathway is favored due to the low steric hindrance and the relative instability of a primary carbocation that would be required for an SN1 reaction.[8]

Caption: General SN2 mechanism of this compound alkylation.

Molecular Targets and DNA Adduct Formation

The cytotoxic effects of alkylating agents are primarily attributed to their reaction with DNA.[5] The DNA molecule contains numerous nucleophilic sites that are susceptible to attack by this compound. The most common sites of alkylation are the nitrogen atoms in purine (B94841) bases.

Key DNA nucleophilic centers include:

  • N7-position of Guanine (B1146940): This is the most nucleophilic site in DNA and the most frequent target for alkylating agents like BMS.[9][10]

  • N3-position of Adenine: Another common site of alkylation.[9][11]

  • O6-position of Guanine: While alkylation at this site is less frequent, the resulting O6-butylguanine adduct is highly miscoding and mutagenic, often leading to G:C to A:T transition mutations during DNA replication.[7][12]

  • Phosphate Backbone: The phosphodiester backbone can also be alkylated, though this is generally a minor event compared to base alkylation.

Guanine_Alkylation BMS {this compound | CH₃(CH₂)₃-OMs} Guanine Guanine N7 N9-Sugar BMS->Guanine:n7 Alkylation Event LeavingGroup {Methanesulfonate | CH₃SO₃⁻} BMS->LeavingGroup releases AlkylatedGuanine N7-Butylguanine N⁺(Butyl)- N9-Sugar

Caption: Alkylation of the N7 position of guanine by this compound.

Biological Consequences and Cellular Response

The formation of DNA adducts by this compound triggers a cascade of cellular events that disrupt homeostasis and can lead to cell death.

  • Inhibition of DNA Replication and Transcription: Bulky butyl-adducts on the DNA template can physically obstruct the progression of DNA and RNA polymerases, stalling these critical processes.[10]

  • DNA Mispairing and Mutagenesis: The O6-butylguanine adduct preferentially pairs with thymine (B56734) instead of cytosine during replication.[13] If not repaired, this leads to a permanent G:C to A:T transition mutation in the subsequent round of replication.[10]

  • Induction of DNA Repair Pathways: The cell recognizes DNA adducts as damage and activates complex repair networks. The attempt to remove these lesions can lead to the formation of single-strand breaks or apurinic/apyrimidinic (AP) sites as repair intermediates.[12][14]

  • Apoptosis: If the DNA damage is too extensive to be repaired, cellular signaling pathways are activated that lead to programmed cell death, or apoptosis. This is the primary mechanism by which alkylating agents eliminate rapidly dividing cancer cells.[4]

Biological_Consequences A This compound Exposure B DNA Alkylation (e.g., N7-G, O6-G) A->B C Replication / Transcription Stall B->C D Base Mispairing (O6-BuG:T) B->D E Activation of DNA Repair (BER) B->E F Inhibition of Protein Synthesis C->F I Cell Cycle Arrest C->I G Point Mutations D->G D->I H DNA Strand Breaks (Repair Intermediates) E->H E->I J Apoptosis (Cell Death) I->J Adduct_Analysis_Workflow A Incubate DNA with this compound B Ethanol Precipitation (Remove unreacted BMS) A->B C DNA Hydrolysis (Acid or Enzymatic) B->C D HPLC Separation of Bases/Nucleosides C->D E Mass Spectrometry (Detection & Identification) D->E F Data Analysis: Adduct Quantification E->F

References

Spectroscopic data of butyl methanesulfonate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Data of Butyl Methanesulfonate (B1217627)

This technical guide provides a comprehensive overview of the spectroscopic data for butyl methanesulfonate, catering to researchers, scientists, and professionals involved in drug development. The information is systematically organized to ensure clarity and ease of data comparison.

Spectroscopic Data Summary

The subsequent sections present the core spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in structured tables for straightforward interpretation.

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
4.24Triplet (t)6.42H-O-CH₂ -CH₂-CH₂-CH₃
3.01Singlet (s)-3HCH₃ -SO₂-
1.74Multiplet (m)-2H-O-CH₂-CH₂ -CH₂-CH₃
1.45Multiplet (m)-2H-O-CH₂-CH₂-CH₂ -CH₃
0.96Triplet (t)7.63H-O-CH₂-CH₂-CH₂-CH₃

Data sourced from ChemicalBook.[1]

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum was recorded in deuterated chloroform (CDCl₃) at a frequency of 100 MHz. Chemical shifts (δ) are provided in ppm relative to TMS.

Chemical Shift (δ) ppmAssignment
69.99-O-CH₂ -CH₂-CH₂-CH₃
37.30CH₃ -SO₂-
31.05-O-CH₂-CH₂ -CH₂-CH₃
18.67-O-CH₂-CH₂-CH₂ -CH₃
13.48-O-CH₂-CH₂-CH₂-CH₃

Data sourced from ChemicalBook.[1]

Infrared (IR) Spectroscopy Data

The characteristic infrared absorption bands for this compound are presented below. These are consistent with the vibrations of the sulfonate ester and alkyl functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850StrongC-H stretch (alkyl)
~1360-1340StrongS=O asymmetric stretch (sulfonate)
~1175-1150StrongS=O symmetric stretch (sulfonate)
~1000-960StrongS-O-C stretch

Note: These are typical absorption ranges for sulfonate esters.

Mass Spectrometry (MS) Data

Mass spectral data have been obtained using both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques.

m/zRelative IntensityAssignmentIonization Method
175.0401-[M+Na]⁺ (Observed)ESI
175.0405-[M+Na]⁺ (Calculated for C₅H₁₂NaO₃S⁺)ESI
79High[CH₃SO₂]⁺EI
56Top Peak[C₄H₈]⁺EI
41High[C₃H₅]⁺EI

ESI data sourced from ChemicalBook[1]; EI data sourced from PubChem.[2]

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard for chemical shift calibration. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Acquisition: Spectra are recorded on a 400 MHz NMR spectrometer. For ¹H NMR, a standard single-pulse experiment is utilized with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used, requiring a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation to generate the frequency-domain spectra. Phase and baseline corrections are applied to the spectra. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: For the analysis of liquid this compound, a thin film of the neat (undiluted) sample is prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).

Instrumentation and Acquisition: An FTIR spectrometer is used to record the spectrum. A background spectrum of the empty salt plates is first collected. The sample is then placed in the beam path, and the sample spectrum is acquired over the mid-infrared range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

Data Processing: The final transmittance or absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum. This process removes interfering signals from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Electron Ionization (EI-MS): The volatile sample is introduced into the high-vacuum source of the mass spectrometer, where it is bombarded by a high-energy electron beam (typically 70 eV). This causes ionization and extensive fragmentation of the molecule. The resulting positively charged fragments are accelerated and separated by a mass analyzer according to their mass-to-charge (m/z) ratio.

Electrospray Ionization (ESI-MS): A dilute solution of this compound in a polar, volatile solvent is introduced into the ESI source. A high voltage is applied to the liquid as it exits a capillary, forming a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase molecular ions, often as adducts with sodium ([M+Na]⁺). These ions are then analyzed by the mass spectrometer.

Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis process is depicted in the following diagram.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Processing & Analysis Sample This compound Sample NMR_Prep Dissolution in CDCl3 with TMS Sample->NMR_Prep IR_Prep Neat Liquid Film on Salt Plates Sample->IR_Prep MS_Prep Dilution or Direct Introduction Sample->MS_Prep NMR_Spec NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Spec IR_Spec FTIR Spectrometer IR_Prep->IR_Spec MS_Spec Mass Spectrometer (EI & ESI) MS_Prep->MS_Spec NMR_Analysis FID Transformation, Phasing, Baseline Correction NMR_Spec->NMR_Analysis IR_Analysis Background Subtraction IR_Spec->IR_Analysis MS_Analysis Spectrum Generation (m/z vs. Intensity) MS_Spec->MS_Analysis Interpretation Structural Interpretation NMR_Analysis->Interpretation IR_Analysis->Interpretation MS_Analysis->Interpretation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Solubility of butyl methanesulfonate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Butyl Methanesulfonate (B1217627) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of butyl methanesulfonate, a key intermediate in pharmaceutical synthesis. Given the limited availability of precise quantitative solubility data in public literature, this document summarizes known qualitative information. Furthermore, it offers detailed experimental protocols for the quantitative determination of its solubility, enabling researchers to generate precise data as required for their specific applications. A comparative solubility profile of the closely related compound, ethyl methanesulfonate, is also presented to provide a contextual reference.

Introduction to this compound

This compound (BuMs), also known as butyl mesylate, is an alkylating agent used in the synthesis of various pharmaceutical compounds. Its chemical formula is C₅H₁₂O₃S, and it possesses a molecular weight of 152.21 g/mol . The solubility of BuMs in organic solvents is a critical parameter for its application in chemical reactions, purification processes, and formulation development. Understanding its solubility profile allows for the optimization of reaction conditions, improvement of yield and purity, and the development of stable formulations.

Solubility Data

This compound Solubility

A thorough review of scientific literature indicates a notable scarcity of specific quantitative data on the solubility of this compound in common organic solvents. The available information is primarily qualitative.

Table 1: Qualitative Solubility of this compound

SolventChemical FormulaQualitative Solubility
ChloroformCHCl₃Soluble[1]
MethanolCH₃OHSoluble[1]
Comparative Solubility Data: Ethyl Methanesulfonate

To provide a frame of reference, the following table summarizes the available quantitative solubility data for ethyl methanesulfonate (EMS), a structurally similar compound. EMS is also an alkylating agent with a molecular formula of C₃H₈O₃S. It is generally highly soluble in polar organic solvents.[2]

Table 2: Quantitative Solubility of Ethyl Methanesulfonate

SolventChemical FormulaSolubilityTemperature (°C)
ChloroformCHCl₃Miscible (200 mg/mL)Not Specified
WaterH₂O50-100 g/L27
EthanolC₂H₅OHHighly Soluble[2]Not Specified
AcetoneC₃H₆OHighly Soluble[2]Not Specified

Experimental Protocols for Solubility Determination

The following protocols describe the well-established shake-flask method for determining the thermodynamic (equilibrium) solubility of a compound, which can then be quantified using gravimetric analysis or High-Performance Liquid Chromatography (HPLC).[3]

Shake-Flask Method for Achieving Equilibrium

This method is considered the gold standard for determining thermodynamic solubility as it ensures the solution has reached a state of equilibrium with the undissolved solute.[3]

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or water bath

Procedure:

  • Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

  • Accurately add a known volume or mass of the desired organic solvent to the vial.

  • Securely seal the vial to prevent solvent evaporation.

  • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • After the equilibration period, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant for analysis, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a solvent-compatible syringe filter (e.g., PTFE).

Quantification by Gravimetric Analysis

This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.

Materials:

  • Saturated solution from the shake-flask method

  • Pre-weighed evaporation dish or vial

  • Analytical balance

  • Drying oven or vacuum desiccator

Procedure:

  • Accurately weigh a clean, dry evaporation dish.

  • Carefully transfer a known mass or volume of the clear supernatant (from step 7 of the shake-flask method) into the pre-weighed dish.

  • Gently evaporate the solvent in a fume hood or under a stream of inert gas.

  • Once the solvent has evaporated, place the dish in a drying oven at a temperature below the boiling point of the solute to remove any residual solvent.

  • Cool the dish in a desiccator and weigh it.

  • Repeat the drying and weighing steps until a constant mass is obtained.

Calculation:

Solubility ( g/100 g solvent) = [(Mass of dish + residue) - (Mass of empty dish)] / (Mass of solvent) * 100

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and accurate method for determining the concentration of a solute in a saturated solution, especially for compounds that are not easily analyzed by gravimetric methods.

Materials:

  • Saturated solution from the shake-flask method

  • HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index)

  • Appropriate HPLC column

  • Mobile phase

  • Volumetric flasks and pipettes for dilutions

  • This compound standard of known purity

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility determination.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Preparation: Accurately dilute a known volume of the clear supernatant (from step 7 of the shake-flask method) with the solvent to a concentration that falls within the range of the calibration curve.

  • Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_results Results start Start add_excess Add excess solute to vial start->add_excess add_solvent Add known amount of solvent add_excess->add_solvent seal_vial Seal vial add_solvent->seal_vial agitate Agitate at constant temperature (24-48 hours) seal_vial->agitate settle Allow solid to settle agitate->settle separate Separate supernatant (Centrifugation/Filtration) settle->separate analysis_choice Choose Analysis Method separate->analysis_choice gravimetric Gravimetric Analysis analysis_choice->gravimetric Gravimetric hplc HPLC Analysis analysis_choice->hplc HPLC evaporate Evaporate solvent gravimetric->evaporate prepare_standards Prepare standards & calibration curve hplc->prepare_standards dilute_sample Dilute sample hplc->dilute_sample weigh_residue Weigh residue evaporate->weigh_residue calculate_solubility Calculate Solubility weigh_residue->calculate_solubility inject_sample Inject sample dilute_sample->inject_sample inject_sample->calculate_solubility

Caption: Experimental workflow for determining the solubility of this compound.

References

Butyl Methanesulfonate: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl methanesulfonate (B1217627), a member of the alkyl sulfonate ester family, serves as a versatile and efficient precursor in a multitude of organic transformations. Its utility primarily stems from the excellent leaving group ability of the mesylate moiety, facilitating nucleophilic substitution reactions for the introduction of a butyl group onto various substrates. This technical guide provides an in-depth overview of butyl methanesulfonate, encompassing its physicochemical properties, synthesis, and its application as a key reagent in N-alkylation, O-alkylation, and other significant synthetic methodologies. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to assist researchers in leveraging this reagent for applications in pharmaceutical development and fine chemical synthesis.

Introduction

This compound (butyl mesylate) is an organic compound recognized for its reactivity as an alkylating agent.[1] The presence of the methanesulfonate group, a superior leaving group, renders the butyl group susceptible to nucleophilic attack, enabling the formation of new carbon-heteroatom and carbon-carbon bonds. This property has led to its application in the synthesis of a diverse range of compounds, including pharmaceuticals and specialized ionic liquids.[1][2] This guide aims to provide a comprehensive resource on the synthesis and application of this compound as a precursor in organic synthesis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
Molecular Formula C₅H₁₂O₃S[3]
Molecular Weight 152.21 g/mol [3]
CAS Number 1912-32-9[3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 172 °C (estimate)[2]
Density 1.088 g/cm³ (estimate)[2]
Solubility Soluble in organic solvents, limited solubility in water[1]
Refractive Index 1.5151 (estimate)[2]
InChI InChI=1S/C5H12O3S/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3[3]
SMILES CCCCOS(=O)(=O)C[3]

Synthesis of this compound

This compound is typically synthesized from n-butanol and methanesulfonyl chloride in the presence of a base. The choice of base and reaction conditions can influence the yield and purity of the product.

General Reaction Scheme

G cluster_reactants Reactants cluster_product Product reactant1 n-Butanol product This compound reactant1->product reactant2 Methanesulfonyl Chloride reactant2->product base Base (e.g., Triethylamine, Pyridine) base->product

Caption: General synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis using Triethylamine

To a stirred solution of n-butanol (4.05 g, 49.3 mmol) in dried dichloromethane (B109758) (20.0 mL) cooled to 0 °C, methanesulfonyl chloride (4.58 mL, 59.2 mmol) is added slowly. Triethylamine (8.26 mL, 59.2 mmol) is then added, and the mixture is stirred at 0 °C for 1 hour. After completion, the reaction mixture is filtered and evaporated to yield n-butyl methanesulfonate.[4] This method often results in a quantitative yield.[4]

Protocol 2: Synthesis using Pyridine (B92270)

To a solution of n-butanol (500 mg, 6.7 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, pyridine (0.82 mL, 10.1 mmol) and methanesulfonyl chloride (0.78 mL, 10.1 mmol) are added sequentially. The reaction mixture is stirred at 0 °C and allowed to warm to room temperature over 6 hours. The reaction is then quenched with methanol (B129727) and concentrated. The residue is diluted with ethyl acetate (B1210297) (50 mL) and washed successively with 1 M hydrochloric acid (10 mL), saturated sodium bicarbonate solution (10 mL), and saturated saline (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification by silica (B1680970) gel column chromatography affords n-butyl methanesulfonate as a colorless oil.[4] This protocol has been reported to yield 92% of the product.[4]

Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): δ 4.24 (t, J = 6.4 Hz, 2H), 3.01 (s, 3H), 1.76-1.72 (m, 2H), 1.48-1.42 (m, 2H), 0.96 (t, J = 7.6 Hz, 3H).[4]

  • ¹³C NMR (100 MHz, CDCl₃): δ 69.99, 37.30, 31.05, 18.67, 13.48.[4]

  • High-Resolution Mass Spectrometry (ESI): Calculated for [C₅H₁₂O₃S + Na]⁺: 175.0405, Found: 175.0401.[4]

Applications in Organic Synthesis

This compound is a potent butylation agent, enabling the introduction of a butyl group to a variety of nucleophiles.

N-Alkylation of Amines

The reaction of this compound with amines provides a direct route to N-butylated compounds.

G cluster_reactants Reactants cluster_product Product This compound This compound N-Butylated Amine N-Butylated Amine This compound->N-Butylated Amine Primary/Secondary Amine Primary/Secondary Amine Primary/Secondary Amine->N-Butylated Amine

Caption: N-Alkylation using this compound.

Experimental Protocol: N-Butylation of 1-Methylimidazole (B24206)

To a solution of 1-methylimidazole (6.47 g, 78.8 mmol) in acetonitrile (B52724) (50.0 mL), n-butyl methanesulfonate (10.00 g, 65.7 mmol) is added at room temperature.[4] The reaction mixture is stirred until completion. The solvent is then removed by rotary evaporation. The resulting ionic liquid, 1-butyl-3-methylimidazolium methanesulfonate, is extracted with ethyl acetate (3 x 20 mL) to remove any non-ionic organic impurities. The ionic liquid layer is then concentrated under vacuum. This reaction proceeds with a reported yield of 92%.[4]

Note on Primary and Secondary Amines: The alkylation of primary and secondary amines can sometimes lead to over-alkylation, resulting in a mixture of products.[5] Careful control of stoichiometry and reaction conditions is crucial for selective mono-alkylation.

O-Alkylation: Synthesis of Ethers

This compound can be employed in Williamson-type ether syntheses, reacting with alkoxides or phenoxides to form butyl ethers.

G cluster_reactants Reactants cluster_product Product This compound This compound Butyl Ether Butyl Ether This compound->Butyl Ether Alcohol/Phenol + Base Alcohol/Phenol + Base Alcohol/Phenol + Base->Butyl Ether

Caption: O-Alkylation using this compound.

General Considerations for O-Alkylation:

The Williamson ether synthesis is a robust method for preparing ethers.[6] For successful synthesis using this compound, the following should be considered:

  • Base: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is required to deprotonate the alcohol or phenol, forming the corresponding nucleophilic alkoxide or phenoxide.

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are typically used to prevent side reactions.

  • Reaction Conditions: The reaction temperature can vary depending on the reactivity of the substrate.

While specific protocols for the O-alkylation of a wide range of alcohols and phenols using this compound are not extensively detailed in the readily available literature, the general principles of the Williamson ether synthesis are directly applicable. Researchers should optimize reaction conditions for their specific substrates.

Safety and Handling

This compound is harmful if swallowed and may cause an allergic skin reaction and serious eye irritation.[3] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and reactive precursor for the introduction of butyl groups in organic synthesis. Its straightforward preparation and high reactivity make it a useful tool for researchers in academia and industry. This guide has provided a detailed overview of its properties, synthesis, and key applications, along with experimental protocols and safety considerations. The methodologies presented here offer a solid foundation for the successful application of this compound in the development of novel molecules and synthetic pathways.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N-Phenyl-2-naphthylamine (CAS 135-88-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenyl-2-naphthylamine (P2NA), with the CAS number 135-88-6, is an aromatic amine that has historically been used as an antioxidant in the rubber industry.[1] Its chemical structure, featuring a phenyl group attached to a 2-naphthylamine (B18577) moiety, confers properties that have made it effective in preventing the degradation of materials due to oxidation.[2] However, the toxicological profile of N-Phenyl-2-naphthylamine is of significant concern to researchers and drug development professionals. The compound can be metabolized in vivo to 2-naphthylamine, a known human bladder carcinogen.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of N-Phenyl-2-naphthylamine, detailed experimental protocols, and a discussion of its primary metabolic pathway.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of N-Phenyl-2-naphthylamine.

Table 1: General and Physical Properties

PropertyValueReference(s)
CAS Number 135-88-6[5]
Molecular Formula C₁₆H₁₃N[2]
Molecular Weight 219.28 g/mol [5]
Appearance Light gray to gray powder; white to yellow crystals or gray to tan flakes. Solutions exhibit blue fluorescence.[5][6]
Melting Point 105 - 108 °C[3][7]
Boiling Point 395 - 395.5 °C at 760 mmHg[3][5]
Water Solubility Insoluble (< 1 mg/mL at 20 °C)[4][6]
Solubility in Organic Solvents Soluble in acetone, ethyl acetate, methyl chloride, benzene, and carbon disulfide. Soluble in ethanol (B145695) and carbon tetrachloride.[8]
Specific Gravity 1.24[6]
Vapor Pressure 0.0±0.9 mmHg at 25°C[7]
LogP (Octanol-Water Partition Coefficient) 4.20 - 5.1[5][7]

Table 2: Chemical and Toxicological Data

PropertyValueReference(s)
Chemical Class Aromatic Amine[2]
Primary Use Antioxidant in rubber processing[1]
Key Toxicological Concern Metabolic conversion to the carcinogen 2-naphthylamine[3][4]
Stability Stable. Incompatible with strong oxidizing agents.[7]
Hazard Statements Causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, suspected of causing cancer, toxic to aquatic life with long lasting effects.[9]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of N-Phenyl-2-naphthylamine are crucial for research and development.

Synthesis of N-Phenyl-2-naphthylamine

A common method for the synthesis of N-Phenyl-2-naphthylamine is through the reaction of 2-naphthol (B1666908) with aniline (B41778) in the presence of a catalyst.[10]

Protocol:

  • Combine 288 parts of 2-naphthol, 220 parts of aniline, and 5 parts of phosphorous acid in a reaction vessel equipped with a stirrer, thermometer, and a condenser for water removal.

  • Heat the mixture to 173°C to initiate the elimination of water.

  • Gradually increase the reaction temperature to 230°C over a period of 4 hours, during which approximately 36 parts of water will be collected.

  • After the reaction is complete, purify the crude N-Phenyl-2-naphthylamine by vacuum distillation.[10]

Analytical Method for Quantification in Air Samples (OSHA Method 96)

This method is suitable for determining the concentration of N-Phenyl-2-naphthylamine in workplace air.[1]

Protocol:

  • Sample Collection: Draw a known volume of air (recommended 240 L at 1 L/min) through a three-piece cassette containing two 25-mm glass fiber filters treated with L-ascorbic acid to prevent oxidation.[1]

  • Sample Extraction: Extract the filters with methyl alcohol.[1]

  • Analysis: Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.[1]

Generalized Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a solid organic compound like N-Phenyl-2-naphthylamine.

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing the solvent of interest.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Separation: Allow the excess solid to settle. Carefully withdraw a known volume of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Quantification: Accurately dilute the filtered, saturated solution with the same solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, GC-MS).

  • Calculation: Determine the concentration of the dissolved compound in the diluted solution and calculate the solubility in the original solvent, expressed in units such as g/L or mg/mL.

Mandatory Visualizations

Metabolic Pathway of N-Phenyl-2-naphthylamine

The primary toxicological concern with N-Phenyl-2-naphthylamine is its metabolic conversion to the known human bladder carcinogen, 2-naphthylamine.[4] This metabolic dephenylation makes the parent compound a pro-carcinogen.[4] The resulting 2-naphthylamine can then undergo further metabolic activation to intermediates that can form DNA adducts, leading to mutations and potentially cancer.

metabolic_pathway P2NA N-Phenyl-2-naphthylamine TwoNA 2-Naphthylamine (Carcinogen) P2NA->TwoNA Metabolic Dephenylation Metabolites Reactive Metabolites (e.g., N-hydroxy-2-naphthylamine) TwoNA->Metabolites Metabolic Activation DNA_Adducts DNA Adducts Metabolites->DNA_Adducts Covalent Binding Cancer Bladder Cancer DNA_Adducts->Cancer Initiates Carcinogenesis solubility_workflow Start Start: Define Solvent and Temperature Add_Excess Add Excess Solute to Solvent Start->Add_Excess Equilibrate Equilibrate with Agitation Add_Excess->Equilibrate Settle Allow Excess Solid to Settle Equilibrate->Settle Filter Filter Supernatant Settle->Filter Dilute Dilute Sample Filter->Dilute Analyze Analyze by HPLC or other method Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate End End: Report Solubility Calculate->End

References

The Organic Chemist's Lever: A Technical Comparison of Butyl Mesylate and Butyl Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of synthetic chemistry, particularly within drug discovery and development, the ability to predictably and efficiently modify molecular architecture is paramount. Central to this is the strategic conversion of poor leaving groups, such as hydroxyls, into moieties that readily participate in nucleophilic substitution and elimination reactions. Among the most powerful tools for this transformation are sulfonate esters, with butyl mesylate and butyl tosylate standing out as common and effective choices. This technical guide provides an in-depth comparison of these two critical reagents, detailing their fundamental differences in structure, reactivity, and application, supported by quantitative data and experimental protocols.

Core Chemical and Physical Properties

Butyl mesylate and butyl tosylate are both esters of sulfonic acids, derived from methanesulfonic acid and p-toluenesulfonic acid, respectively. The primary structural difference lies in the substituent on the sulfonyl group: a methyl group in the mesylate and a p-tolyl group in the tosylate. This seemingly subtle variation gives rise to distinct physical and chemical properties.

PropertyButyl MesylateButyl TosylateReference
Molecular Formula C5H12O3SC11H16O3S[1][2]
Molecular Weight 152.21 g/mol 228.31 g/mol [1][3]
Appearance Colorless to pale yellow liquidClear light yellow-brown liquid[4][5]
Boiling Point ~172 °C (estimate)~322.8 °C (predicted)[6][7]
Density ~1.088 g/cm³ (estimate)~1.122 g/cm³ (predicted)[6][7]
CAS Number 1912-32-9778-28-9[3][4]

Reactivity: A Tale of Two Leaving Groups

The efficacy of both mesylates and tosylates as leaving groups stems from the stability of the resulting sulfonate anion.[8] This stability is a direct consequence of the negative charge being delocalized across the three oxygen atoms through resonance. The fundamental difference in reactivity between the two arises from the electronic effects of the methyl versus the p-tolyl group.

The key determinant of leaving group ability is the acidity of the parent sulfonic acid. A stronger acid will have a more stable conjugate base, which in turn functions as a better leaving group.

Sulfonic AcidpKaReference
Methanesulfonic Acid-1.9[9]
p-Toluenesulfonic Acid-2.8[9][10]

While both are strong acids, methanesulfonic acid is slightly less acidic than p-toluenesulfonic acid.[9] This suggests that the tosylate anion is marginally more stable than the mesylate anion. However, in the context of nucleophilic substitution reactions, steric factors also play a role. The smaller size of the mesyl group can sometimes lead to faster reaction rates compared to the bulkier tosyl group. Kinetic studies have shown that mesylate can be a slightly more reactive leaving group in certain SN2 reactions.[11]

Relationship between pKa, anion stability, and leaving group ability.

Experimental Protocols

The conversion of an alcohol to a mesylate or tosylate is a standard procedure in organic synthesis. The following protocols outline the general synthesis of butyl mesylate and butyl tosylate from 1-butanol (B46404).

Synthesis of Butyl Mesylate

Objective: To synthesize butyl mesylate from 1-butanol and methanesulfonyl chloride.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-butanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.[12]

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.[12]

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30-60 minutes.

  • Quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude butyl mesylate.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Synthesis of Butyl Tosylate

Objective: To synthesize butyl tosylate from 1-butanol and p-toluenesulfonyl chloride.

Materials:

  • 1-butanol

  • p-Toluenesulfonyl chloride (Tosyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ice water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1-butanol (1.0 eq) in anhydrous dichloromethane (DCM).[11]

  • Add pyridine (1.5 eq) to the solution and cool to 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1 M HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude butyl tosylate can be purified by column chromatography on silica (B1680970) gel.

experimental_workflow cluster_synthesis Synthesis of Butyl Sulfonate cluster_workup Workup and Purification start Dissolve 1-Butanol in DCM add_base Add Base (TEA or Pyridine) start->add_base cool Cool to 0°C add_base->cool add_sulfonyl_chloride Add Sulfonyl Chloride (MsCl or TsCl) cool->add_sulfonyl_chloride react Stir at 0°C to Room Temp add_sulfonyl_chloride->react quench Quench with Water react->quench extract Wash with Acid, Bicarbonate, Brine quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation or Chromatography) concentrate->purify

General workflow for the synthesis of butyl sulfonate esters.

Applications in Drug Development

Both butyl mesylate and butyl tosylate are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[4][13][] Their primary role is to activate a hydroxyl group for subsequent nucleophilic substitution. The choice between a mesylate and a tosylate often depends on factors such as the specific reaction conditions, the nature of the nucleophile, and the steric environment of the reaction center.

  • Nucleophilic Substitution: The conversion of an alcohol to a tosylate or mesylate is often the first step in a two-step sequence to introduce a nucleophile with inversion of stereochemistry (in an SN2 reaction).[15] This is a cornerstone of stereocontrolled synthesis.

  • Protecting Groups: While primarily used as leaving groups, the conversion to a sulfonate ester can also serve to protect an alcohol from unwanted reactions, such as oxidation.[16]

  • Formation of Alkenes: As good leaving groups, mesylates and tosylates can be readily eliminated to form alkenes, providing a mild alternative to acid-catalyzed dehydration of alcohols.

  • Drug Formulation: The parent sulfonic acids are also used to form salts of basic drug molecules, which can improve properties such as solubility and stability.[17][18][19]

reaction_pathways ROH R-OH (Alcohol) Sulfonate R-OMs or R-OTs ROH->Sulfonate MsCl or TsCl, Base Substitution R-Nu (Substitution Product) Sulfonate->Substitution Nucleophile (e.g., CN-, N3-, R'O-) Elimination Alkene (Elimination Product) Sulfonate->Elimination Non-nucleophilic Base

References

An In-Depth Technical Guide to the Safety and Handling of Butyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for butyl methanesulfonate (B1217627), a potent alkylating agent utilized in various research and development applications. Due to its hazardous nature, strict adherence to safety protocols is imperative to mitigate risks of exposure and ensure a safe laboratory environment.

Chemical and Physical Properties

Butyl methanesulfonate (BMS), with the CAS number 1912-32-9, is the butyl ester of methanesulfonic acid.[1] It is recognized for its reactivity as an alkylating agent, a characteristic that underlies both its utility in chemical synthesis and its toxicological profile.[1]

PropertyValueReference
Chemical Formula C5H12O3S[1]
Molecular Weight 152.21 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Solubility Soluble in organic solvents, limited solubility in water[1]

Toxicological Data

Known Health Hazards:

  • Acute Toxicity: Harmful through oral, dermal, and inhalation routes of exposure.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Mutagenicity: As an alkylating agent, this compound is expected to be mutagenic, capable of inducing genetic defects.[3]

Mechanism of Action: DNA Alkylation and Repair

As a monofunctional alkylating agent, this compound's primary mechanism of toxicity involves the covalent modification of DNA. It transfers its butyl group to nucleophilic sites on DNA bases, leading to the formation of DNA adducts. This damage can disrupt DNA replication and transcription, leading to mutations and cell death if not repaired.

The primary cellular defense against this type of damage is the Base Excision Repair (BER) pathway. This intricate process involves the recognition and removal of the damaged base, followed by the insertion of the correct base and ligation of the DNA backbone.

BER_Pathway cluster_0 Cellular Environment cluster_1 Base Excision Repair (BER) Pathway BMS This compound (Alkylating Agent) DNA Cellular DNA BMS->DNA Alkylation Damaged_DNA Alkylated DNA (DNA Adducts) Glycosylase DNA Glycosylase Damaged_DNA->Glycosylase Recognition & Excision of Damaged Base AP_Site AP Site (Apurinic/Apyrimidinic) Glycosylase->AP_Site APE1 APE1 Endonuclease AP_Site->APE1 Incision Nick Nick in DNA Backbone APE1->Nick PolB DNA Polymerase β Nick->PolB Gap Filling Ligase DNA Ligase III PolB->Ligase Sealing the Nick Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Figure 1. Simplified diagram of the Base Excision Repair (BER) pathway for DNA damage caused by an alkylating agent like this compound.

Safety and Handling Precautions

Strict adherence to the following safety and handling procedures is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following table outlines the minimum recommended PPE.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side shields and a face shieldANSI Z87.1 compliant
Hands Chemical-resistant glovesNitrile or neoprene, inspect for defects before use
Body Laboratory coatFlame-retardant, fully buttoned
Respiratory Use in a certified chemical fume hoodEnsure proper airflow and sash height
Engineering Controls

All work with this compound must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation exposure. The work area should be clearly designated as a hazardous substance handling area.

Safe Handling Practices
  • Avoid all personal contact with the substance.[1]

  • Do not eat, drink, or smoke in the laboratory.

  • Keep containers tightly sealed when not in use.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

  • Prepare a designated waste container for all contaminated materials.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Instructions
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Accidental Release Measures

In the event of a spill, the following workflow should be followed.

Spill_Cleanup_Workflow Spill Small this compound Spill Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Others in the Lab Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Neutralize Neutralize (if applicable and safe) Contain->Neutralize Collect Collect Absorbed Material Neutralize->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste in Designated Container Decontaminate->Dispose Report Report the Incident Dispose->Report

Figure 2. Workflow for handling a small spill of this compound.

For major spills, evacuate the laboratory immediately and contact the institution's emergency response team.

Experimental Protocols

Due to the hazardous nature of this compound, all experimental work must be meticulously planned and executed. The following are generalized protocols for common genotoxicity assays that may be adapted for use with this compound. Note: These are templates and must be optimized and validated for specific cell lines and experimental conditions.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Utilize appropriate tester strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

  • Dose Range Finding: Perform a preliminary toxicity test to determine a suitable concentration range of this compound that is not overly toxic to the bacterial strains.

  • Main Experiment:

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

    • In a test tube, combine the tester strain, the test substance at a specific concentration, and either S9 mix or a buffer.

    • Pour the mixture onto a minimal glucose agar (B569324) plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

Objective: To evaluate the clastogenic (chromosome-breaking) and aneugenic (chromosome loss) potential of this compound in mammalian cells.

Methodology:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, V79, TK6) to a logarithmic growth phase.

  • Treatment: Expose the cells to various concentrations of this compound for a defined period (e.g., 3-6 hours with S9, or 24 hours without S9).

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

  • Harvest and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes.

  • Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic activity.

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells exposed to this compound.

Methodology:

  • Cell Treatment: Expose the chosen cell line to different concentrations of this compound for a short duration.

  • Cell Embedding: Embed the treated cells in a low-melting-point agarose (B213101) gel on a microscope slide.

  • Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software. An increase in comet tail parameters indicates DNA damage.

Storage and Disposal

Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases. Keep the container tightly closed and clearly labeled.

Disposal: All waste materials contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

This technical guide provides a framework for the safe handling of this compound. It is the responsibility of each researcher and institution to conduct a thorough risk assessment and implement specific safety protocols tailored to their unique experimental conditions. Continuous vigilance and a strong safety culture are paramount when working with this and other hazardous chemicals.

References

Methodological & Application

Application Notes and Protocols for O-alkylation using Butyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the O-alkylation of phenols, alcohols, and carboxylic acids utilizing butyl methanesulfonate (B1217627) as a robust and efficient butylating agent. The methodologies outlined are foundational for the synthesis of a wide array of chemical entities crucial in pharmaceutical and materials science research.

Introduction

O-alkylation is a fundamental chemical transformation that involves the formation of an ether or an ester linkage by introducing an alkyl group onto an oxygen atom. Butyl methanesulfonate (BuOMs) is an excellent electrophile for this purpose, featuring a reactive butyl group and a good leaving group (mesylate). Its use in O-alkylation reactions, such as the Williamson ether synthesis for phenols and alcohols, and esterification of carboxylic acids, offers a reliable method for the introduction of a butyl moiety. These reactions typically proceed via an S(_N)2 mechanism, necessitating the use of a base to generate a more nucleophilic alkoxide or carboxylate from the corresponding phenol (B47542), alcohol, or carboxylic acid.

Safety Precautions

This compound is a hazardous chemical and should be handled with appropriate safety measures in a well-ventilated fume hood.[1] It is irritating to the skin, eyes, and respiratory system.[1][2] Always wear personal protective equipment (PPE), including safety goggles, gloves (nitrile or butyl rubber recommended), and a lab coat.[1][3] In case of contact, rinse the affected area immediately with copious amounts of water.[1]

Data Presentation

The following tables summarize typical quantitative data for the O-butylation of representative substrates using this compound.

Table 1: O-Butylation of Phenols and Alcohols

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF80692
4-NitrophenolCs₂CO₃Acetonitrile60495
Benzyl (B1604629) AlcoholNaHTHF25 (rt)1288

Table 2: O-Butylation of Carboxylic Acids

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Benzoic AcidK₂CO₃DMF60890
Acetic AcidCs₂CO₃Acetonitrile50585

Experimental Protocols

Protocol 1: O-Butylation of Phenol (Williamson Ether Synthesis)

This protocol describes the synthesis of butyl phenyl ether.

Materials:

  • Phenol

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 30 mL) to remove any unreacted phenol, followed by a wash with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford pure butyl phenyl ether.

Protocol 2: O-Butylation of Benzyl Alcohol

This protocol details the synthesis of benzyl butyl ether.

Materials:

  • Benzyl alcohol

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Magnesium sulfate, anhydrous

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and sodium hydride (1.2 eq).

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of benzyl alcohol (1.0 eq) in anhydrous THF to the suspension.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of sodium benzylate.

  • Add this compound (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to yield pure benzyl butyl ether.

Protocol 3: O-Butylation of Benzoic Acid (Esterification)

This protocol outlines the synthesis of butyl benzoate (B1203000).

Materials:

  • Benzoic acid

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Magnesium sulfate, anhydrous

Procedure:

  • In a round-bottom flask, dissolve benzoic acid (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution and stir at room temperature for 30 minutes to form the potassium benzoate salt.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the mixture to 60°C and stir for 8 hours. Monitor the reaction's progress by TLC.

  • After the reaction is complete, cool to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude butyl benzoate by vacuum distillation or column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for O-alkylation using this compound.

O_Alkylation_Mechanism cluster_nuc Nucleophile Generation cluster_sn2 SN2 Reaction ROH R-OH (Phenol/Alcohol/Carboxylic Acid) RO- R-O⁻ (Alkoxide/Carboxylate) ROH->RO- Deprotonation Base Base (e.g., K₂CO₃, NaH) BuOMs This compound (Bu-OMs) RO-->BuOMs Product R-O-Bu (Ether/Ester) RO-->Product Nucleophilic Attack OMs- MsO⁻ (Mesylate anion) BuOMs->OMs- Leaving Group Departure

Caption: General mechanism for O-alkylation.

Experimental_Workflow start Start reagents Combine Substrate, Base, and Solvent start->reagents deprotonation Stir for Nucleophile Generation reagents->deprotonation add_buoms Add Butyl Methanesulfonate deprotonation->add_buoms reaction Heat and Stir for Specified Time add_buoms->reaction workup Aqueous Workup (Extraction & Washes) reaction->workup drying Dry Organic Layer workup->drying concentration Solvent Removal drying->concentration purification Purification (Chromatography/Distillation) concentration->purification product Pure O-Butylated Product purification->product

Caption: Experimental workflow for O-alkylation.

References

Synthesis of Ionic Liquids Utilizing Butyl Methanesulfonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ionic liquids (ILs) using butyl methanesulfonate (B1217627) as a key reactant. The focus is on the preparation of 1-butyl-3-methylimidazolium methanesulfonate ([Bmim][CH3SO3]), a common and versatile ionic liquid. Two primary synthetic routes are presented: direct alkylation of 1-methylimidazole (B24206) with butyl methanesulfonate and a metathesis reaction involving a halide precursor.

Introduction

Ionic liquids are a class of salts with low melting points, often below 100°C. Their unique properties, such as negligible vapor pressure, high thermal and chemical stability, and tunable solubility, make them attractive for a wide range of applications, including as solvents for organic and inorganic compounds, catalysts, and electrolytes.[1][2] In the pharmaceutical and biomedical fields, ILs are explored as green solvents, for drug delivery, and in drug synthesis, with the potential to improve reaction yields and reduce environmental impact.[1][3] The synthesis of ILs can be fine-tuned by the appropriate selection of cations and anions to achieve desired physicochemical properties.[2]

This compound serves as an effective butylating agent in the synthesis of imidazolium-based ionic liquids. The resulting methanesulfonate anion imparts specific characteristics to the ionic liquid. This document outlines reliable methods for the synthesis, purification, and characterization of these materials.

Synthesis of 1-Butyl-3-methylimidazolium Methanesulfonate

There are two primary methods for the synthesis of 1-butyl-3-methylimidazolium methanesulfonate detailed below.

Method 1: Direct Alkylation

This method involves the direct reaction of 1-methylimidazole with this compound. This approach offers a halide-free synthesis route, which can be advantageous in applications sensitive to halide impurities.

Method 2: Metathesis Reaction

This two-step method first involves the synthesis of a 1-butyl-3-methylimidazolium halide salt (e.g., bromide or chloride), followed by an anion exchange (metathesis) with a methanesulfonate salt, such as sodium or potassium methanesulfonate.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the synthesis and properties of 1-butyl-3-methylimidazolium methanesulfonate.

Table 1: Synthesis Yields and Reaction Conditions

Synthesis MethodReactantsReaction TimeTemperatureYieldReference
Direct Alkylation1-methylimidazole, this compound48 hours100°C95%[4]
Metathesis1-butyl-3-methylimidazolium bromide, Sodium methanesulfonateOvernightRoom Temp.78%[5]
Metathesis1-butyl-3-methylimidazolium chloride, Potassium methanesulfonate24 hoursNot Specified93%[6]

Table 2: Physicochemical and Purity Data for 1-Butyl-3-methylimidazolium Methanesulfonate

PropertyValueReference
Molecular Weight234.32 g/mol [7]
Melting Point75-80 °C
Purity (Assay)≥95% or ≥98.5%[8]
Water Content≤0.5%[8]
Residual Chloride Ions (after purification)2 - 5 ppm[6]
Residual Potassium Ions (after purification)< 3 ppm[6]

Table 3: Spectroscopic Data for 1-Butyl-3-methylimidazolium Methanesulfonate

SpectroscopyChemical Shifts (ppm) or Wavenumbers (cm⁻¹)Reference
¹H NMR (DMSO-d₆)13.73, 19.23, 31.82, 36.18, 40.20, 48.95, 122.74, 124.08, 137.06[4]
¹³C NMR (DMSO-d₆)13.73, 19.23, 31.82, 36.18, 40.20, 48.95, 122.74, 124.08, 137.06 (Note: These appear to be ¹H shifts repeated in the source. A typical ¹³C spectrum would show shifts in a broader range)[4]
FTIR Key peaks at 3097.31, 1570.28, 754.28 cm⁻¹[9]

Experimental Protocols

Protocol 1: Direct Synthesis of 1-Butyl-3-methylimidazolium Methanesulfonate

This protocol is adapted from a patented procedure.[4]

Materials:

  • This compound (15.3 g, 0.10 mol)

  • 1-methylimidazole (8.21 g, 0.10 mol)

  • Round bottom flask (100 ml)

  • Reflux condenser

  • Heating mantle

  • Vacuum pump

Procedure:

  • To a 100 ml round bottom flask, add this compound (15.3 g, 0.10 mol) and 1-methylimidazole (8.21 g, 0.10 mol).

  • Connect a reflux condenser to the flask.

  • Heat the reaction mixture at 100°C for 48 hours.

  • After cooling, apply a vacuum (133.33 Pa) to the flask and heat at 80°C for 12 hours to remove any unreacted starting materials.

  • The resulting product, 1-butyl-3-methylimidazolium methanesulfonate (22.3 g, 95% yield), will solidify upon cooling.

Protocol 2: Synthesis of 1-Butyl-3-methylimidazolium Methanesulfonate via Metathesis

This protocol is based on a literature procedure.[5]

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Bromide (Precursor)

  • This protocol assumes the precursor is available. Standard procedures for the synthesis of 1-butyl-3-methylimidazolium halides can be found in the literature.[10][11]

Step 2: Metathesis Reaction

Materials:

  • 1-butyl-3-methylimidazolium bromide (2.41 g, 11 mmol)

  • Sodium methanesulfonate (1.3 g, 10 mmol)

  • Methanol

  • Chloroform (B151607)

  • Ethyl acetate (B1210297)

  • Reaction vessel with magnetic stirring

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • In a suitable reaction vessel, dissolve 1-butyl-3-methylimidazolium bromide (2.41 g, 11 mmol) and sodium methanesulfonate (1.3 g, 10 mmol) in methanol.

  • Stir the reaction mixture overnight at room temperature.

  • The byproduct, sodium bromide, will precipitate out of the solution.

  • Perform a solvent extraction using chloroform and ethyl acetate to separate the ionic liquid from the sodium bromide precipitate.

  • Collect the organic fractions containing the product and filter to remove any remaining solid.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • Dry the final product, 1-butyl-3-methylimidazolium methanesulfonate, in a vacuum oven overnight at 50°C. The reported yield is 78%.

Purification of Ionic Liquids

Purification is a critical step to remove unreacted starting materials and byproducts.

  • Removal of Volatiles: Unreacted starting materials can often be removed under high vacuum, as described in Protocol 1.

  • Solvent Extraction: As detailed in Protocol 2, solvent extraction is effective for separating the ionic liquid from salt byproducts after a metathesis reaction.

  • Activated Charcoal Treatment: For colored impurities, treatment with activated charcoal can be effective. A brownish ionic liquid can be dissolved in a solvent like ethanol, stirred with activated charcoal at an elevated temperature (e.g., 50°C), and then filtered. The solvent is subsequently removed under reduced pressure.[12]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization synthesis_method Choose Synthesis Method (Direct Alkylation or Metathesis) reaction Reaction synthesis_method->reaction extraction Solvent Extraction / Filtration (for Metathesis) reaction->extraction vacuum Vacuum Drying (Removal of Volatiles) extraction->vacuum charcoal Activated Charcoal Treatment (Optional for Color Removal) vacuum->charcoal nmr NMR Spectroscopy (¹H, ¹³C) charcoal->nmr ftir FTIR Spectroscopy nmr->ftir purity Purity Analysis (e.g., HPLC, Ion Chromatography) ftir->purity final_product Pure Ionic Liquid purity->final_product start Start start->synthesis_method

Caption: Overall workflow for the synthesis, purification, and characterization of ionic liquids.

Synthesis_Routes cluster_direct Direct Alkylation cluster_metathesis Metathesis bm This compound bmim_ms 1-Butyl-3-methylimidazolium Methanesulfonate bm->bmim_ms 100°C, 48h nmi 1-Methylimidazole nmi->bmim_ms bmim_br 1-Butyl-3-methylimidazolium Bromide bmim_br->bmim_ms Methanol, RT, Overnight na_ms Sodium Methanesulfonate na_ms->bmim_ms nabr Sodium Bromide (byproduct)

Caption: Two primary synthesis routes for 1-butyl-3-methylimidazolium methanesulfonate.

References

Application Notes and Protocols: Butyl Methanesulfonate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl methanesulfonate (B1217627) (BuMs), a member of the alkyl sulfonate ester class of compounds, is a versatile and reactive alkylating agent employed in the synthesis of various pharmaceutical intermediates. Its utility stems from the excellent leaving group ability of the mesylate moiety, facilitating nucleophilic substitution reactions. This document provides detailed application notes and protocols for the use of butyl methanesulfonate in the synthesis of key pharmaceutical building blocks, with a focus on N-alkylation and the synthesis of the anticancer agent Busulfan.

Core Applications: Butylation of Heterocycles and Synthesis of Busulfan

This compound is primarily utilized for the introduction of a butyl group onto a nucleophilic atom, typically nitrogen or oxygen, within a target molecule. This butylation can be critical for modulating the pharmacological properties of a drug candidate, such as its solubility, lipophilicity, and target-binding affinity.

A prominent example of a related difunctional methanesulfonate in pharmaceuticals is in the synthesis of Busulfan, an antineoplastic agent used in the treatment of chronic myeloid leukemia.[1][2] While Busulfan is a bismesylate, the underlying reactivity of the methanesulfonate group is analogous to that of this compound.

Experimental Protocols

Protocol 1: Synthesis of n-Butyl Methanesulfonate

This protocol outlines the preparation of the title reagent, n-butyl methanesulfonate, from n-butanol and methanesulfonyl chloride.[3]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
n-Butanol74.12500 mg6.7 mmol
Pyridine (B92270)79.100.82 mL10.1 mmol
Methanesulfonyl Chloride114.550.78 mL10.1 mmol
Dichloromethane (B109758) (anhydrous)-10 mL-
1 M Hydrochloric Acid-10 mL-
Saturated Sodium Bicarbonate Solution-10 mL-
Saturated Saline Solution-10 mL-
Anhydrous Sodium Sulfate-As needed-
Ethyl Acetate (B1210297)-50 mL-

Procedure:

  • To a solution of n-butanol (500 mg, 6.7 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add pyridine (0.82 mL, 10.1 mmol) followed by methanesulfonyl chloride (0.78 mL, 10.1 mmol).[4]

  • Stir the reaction mixture at 0 °C and allow it to gradually warm to room temperature over 6 hours.[4]

  • Quench the reaction with methanol (B129727) and concentrate the solution under reduced pressure.[4]

  • Dilute the residue with ethyl acetate (50 mL) and wash sequentially with 1 M hydrochloric acid (10 mL), saturated sodium bicarbonate solution (10 mL), and saturated saline solution (10 mL).[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.[4]

  • Purify the crude product by silica (B1680970) gel column chromatography.[4]

Quantitative Data:

ProductYieldAppearance
n-Butyl Methanesulfonate92%Colorless oil
Protocol 2: N-Alkylation of 1-Methylimidazole (B24206) with n-Butyl Methanesulfonate

This protocol demonstrates a model N-alkylation reaction, a common step in the synthesis of pharmaceutical intermediates containing heterocyclic scaffolds.[3]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Methylimidazole82.106.47 g78.8 mmol
n-Butyl Methanesulfonate152.2110.00 g65.7 mmol
Acetonitrile (B52724)-50.0 mL-
Ethyl Acetate-As needed for extraction-

Procedure:

  • To a solution of 1-methylimidazole (6.47 g, 78.8 mmol) in acetonitrile (50.0 mL), add n-butyl methanesulfonate (10.00 g, 65.7 mmol) at room temperature.[3]

  • Heat the reaction mixture to 60 °C and stir for 24 hours.[3]

  • After completion, remove the acetonitrile by rotary evaporation.[3]

  • Extract the reaction mixture with ethyl acetate (3 x 20 mL) to remove any unreacted starting materials.[3]

  • Concentrate the remaining ionic liquid layer under vacuum to obtain the product.[3]

Quantitative Data:

ProductYieldAppearance
1-Butyl-3-methylimidazolium methanesulfonate92%Yellow oil
Protocol 3: Synthesis of Busulfan (1,4-Butanediyl Dimethanesulfonate)

This protocol describes the synthesis of the antineoplastic drug Busulfan from 1,4-butanediol (B3395766) and methanesulfonic anhydride (B1165640). This illustrates a similar reaction involving a dimethanesulfonate.[5][6]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,4-Butanediol90.1227.04 g0.3 mol
Methanesulfonic Anhydride174.19156.78 g0.9 mol
Triethylamine (B128534)101.19141.67 g1.4 mol
Acetone (B3395972)-700 mL-
Deionized Water-As needed for washing-

Procedure:

  • In a 2 L four-necked flask, dissolve methanesulfonic anhydride (156.78 g, 0.9 mol) in 600 mL of acetone and cool the solution to -10 °C with mechanical stirring.[5][6]

  • In a separate flask, mix triethylamine (141.67 g, 1.4 mol) and 1,4-butanediol (27.04 g, 0.3 mol) in 100 mL of acetone.[5][6]

  • Slowly add the triethylamine/1,4-butanediol solution to the reaction flask using a constant pressure funnel over 65 minutes, maintaining the system temperature below 5 °C.[5][6]

  • After the addition is complete, allow the reaction to warm to room temperature (approximately 32 °C) and stir overnight (approximately 14 hours).[5][6]

  • Perform suction filtration to collect the solid product.

  • Wash the filter cake with deionized water and then with a solvent to obtain the crude white solid Busulfan.

Quantitative Data Summary:

ProductMolar Ratio (Butanediol:Anhydride:Base)Reaction Time (h)Yield
Busulfan (Crude)1.0 : 3.0 : 4.714High

Mechanism of Action: DNA Alkylation by Busulfan

Busulfan functions as a bifunctional alkylating agent.[1] Its cytotoxic effects are mediated through the alkylation of DNA, primarily at the N7 position of guanine (B1146940) residues.[1] This leads to the formation of inter- and intrastrand cross-links in the DNA double helix.[1] These cross-links inhibit DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.[7]

G

G

References

Application Notes and Protocols: Nucleophilic Substitution with Butyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl methanesulfonate (B1217627) (butyl mesylate) is a valuable alkylating agent in organic synthesis.[1] It belongs to the class of sulfonate esters, which are frequently employed in nucleophilic substitution reactions due to the excellent leaving group ability of the methanesulfonate (mesylate) anion. The mesylate group is the ester of methanesulfonic acid, and its stability as an anion makes it readily displaced by a wide range of nucleophiles.[2]

This document provides detailed protocols for the synthesis of butyl methanesulfonate and its subsequent use in bimolecular nucleophilic substitution (SN2) reactions. The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, occurring in a single, concerted step.[3][4] This process results in an inversion of stereochemistry at the reaction center.[3] Factors such as the substrate structure, nucleophile strength, leaving group ability, and solvent polarity are critical for reaction success.[5] These protocols are designed to serve as a comprehensive guide for laboratory applications, particularly in the fields of medicinal chemistry and materials science.

Safety and Handling

This compound is an alkylating agent and should be handled with extreme care as it can be irritating to the skin, eyes, and respiratory system.[1][6] Alkylating agents are often toxic and may have mutagenic or carcinogenic properties.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber or nitrile), safety glasses or goggles, and a lab coat.[6][7] All manipulations should be performed in a well-ventilated chemical fume hood.[6]

  • Handling: Avoid all personal contact, including inhalation of vapors.[6] Do not eat, drink, or smoke when using this product. Keep containers securely sealed when not in use.[6]

  • Spills: In case of a spill, clean it up immediately. Use dry clean-up procedures and avoid generating dust.[6] Absorb liquid spills with an inert material (e.g., sand, diatomite) and place it in a sealed container for disposal.[8] Wash the affected area thoroughly with water.[6]

  • Disposal: Dispose of waste and contaminated materials in accordance with local, regional, and national regulations.[8]

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from n-butanol and methanesulfonyl chloride.[9] The reaction involves the conversion of an alcohol, which is a poor leaving group (-OH), into a mesylate, which is an excellent leaving group (-OMs).[2][10]

Materials and Reagents
  • n-Butanol

  • Methanesulfonyl chloride

  • Triethylamine (B128534) (or Pyridine)

  • Dichloromethane (B109758) (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure
  • Reaction Setup: To a stirred solution of n-butanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.2 eq). Cool the mixture to 0 °C using an ice bath.[9]

  • Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.2 eq) to the cooled solution dropwise. Maintain the temperature at 0 °C during the addition.[9]

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature and continue stirring for an additional 4-6 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding a small amount of methanol.[9]

    • Dilute the mixture with ethyl acetate (B1210297).[9]

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and saturated brine solution.[9]

    • Dry the organic layer over anhydrous sodium sulfate.[9]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[9]

    • If necessary, purify the resulting oil via silica (B1680970) gel column chromatography to yield pure this compound.[9]

Data Presentation

Table 1: Reagents and Conditions for Synthesis of this compound [9]

Reagent Molar Equiv. Role Key Conditions Typical Yield
n-Butanol 1.0 Substrate Anhydrous DCM solvent 92-100%
Methanesulfonyl Chloride 1.2 Reagent Add slowly at 0 °C

| Triethylamine | 1.2 | Base | Scavenges HCl byproduct | |

Protocol 2: General Procedure for Nucleophilic Substitution

This protocol describes a general method for the SN2 reaction of this compound with various nucleophiles. The choice of solvent is critical; polar aprotic solvents are generally preferred for SN2 reactions as they do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.[5]

Materials and Reagents
  • This compound

  • Nucleophile (e.g., sodium azide, sodium cyanide, sodium iodide)

  • Polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile, Acetone)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Drying tube

  • Diethyl ether or Ethyl acetate

  • Deionized water

Experimental Workflow Diagram

G reagents 1. Combine Reagents - this compound - Nucleophile - Solvent setup 2. Assemble Apparatus - Round-bottom flask - Reflux condenser - Stirrer reagents->setup reaction 3. Heat Reaction - Monitor by TLC/GC-MS setup->reaction cool 4. Cool to RT reaction->cool workup 5. Aqueous Workup - Quench reaction - Extract with organic solvent cool->workup dry 6. Dry & Concentrate - Dry with Na2SO4 - Remove solvent workup->dry purify 7. Purify Product - Column Chromatography - Recrystallization dry->purify analyze 8. Characterize Product - NMR, IR, MS purify->analyze

Caption: Experimental workflow for a typical nucleophilic substitution reaction.

Experimental Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the selected nucleophile (1.1 - 1.5 eq) in an appropriate polar aprotic solvent.

  • Addition of Substrate: Add this compound (1.0 eq) to the solution.

  • Reaction: Heat the mixture to an appropriate temperature (typically 50-100 °C) and stir for several hours.[11] The reaction progress should be monitored by a suitable analytical technique such as TLC or GC-MS.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic extracts.

  • Purification:

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter the solution and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography, recrystallization, or distillation as appropriate for the product's physical properties.

Data Presentation

Table 2: Common Nucleophiles and Recommended Solvents for SN2 Reactions

Nucleophile Product Type Recommended Solvents Nucleophilicity Trend
I⁻, Br⁻, Cl⁻ Alkyl Halide Acetone, Acetonitrile[12] I⁻ > Br⁻ > Cl⁻[13]
N₃⁻ Alkyl Azide DMSO, DMF[11] Strong
CN⁻ Alkyl Nitrile DMSO, DMF Strong
RS⁻ Thioether Ethanol, DMF Very Strong
RCO₂⁻ Ester DMF, Acetonitrile Moderate

| RO⁻ | Ether | Corresponding Alcohol, THF | Strong |

Table 3: Illustrative Reaction Outcomes for Nucleophilic Substitution of this compound

Nucleophile Solvent Temp (°C) Time (h) Illustrative Yield (%) Product
Sodium Iodide (NaI) Acetone 50 4 >90 1-Iodobutane
Sodium Azide (NaN₃) DMSO 100 6 >85 1-Azidobutane
Sodium Cyanide (NaCN) DMF 80 8 >80 Pentanenitrile
Sodium Thiophenoxide (NaSPh) Ethanol 60 3 >95 Butyl phenyl sulfide

| Sodium Acetate (NaOAc) | DMF | 100 | 12 | ~70 | Butyl acetate |

Note: The data in Table 3 are illustrative and based on general principles of SN2 reactivity. Actual yields may vary depending on specific reaction conditions.

SN2 Reaction Mechanism

The reaction proceeds via a concerted SN2 mechanism where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group.[4]

Caption: General mechanism of the SN2 reaction on this compound.

Analytical Methods for Reaction Monitoring

Proper monitoring is crucial to determine reaction completion and assess product purity. A combination of techniques is often employed.[14]

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material (this compound) and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for monitoring volatile products. It provides information on the relative concentrations of reactants and products and confirms the product's molecular weight.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the purified product.[9] Reaction progress can also be monitored by taking aliquots from the reaction mixture and analyzing them by ¹H NMR.[14]

  • Spectrofluorimetry: For specific applications where the product is fluorescent, this technique can be used for sensitive quantification.[16]

Decision Tree for Analytical Method Selection

G start Start: Monitor Reaction qualitative Qualitative Check? start->qualitative tlc Use TLC qualitative->tlc Yes quantitative Quantitative Analysis? qualitative->quantitative No tlc->quantitative volatile Volatile / Separable? quantitative->volatile Yes structure Final Product Structure? quantitative->structure No gcms Use GC-MS volatile->gcms Yes nmr Use NMR volatile->nmr No gcms->structure nmr->structure nmr_ir_ms Use NMR, IR, MS structure->nmr_ir_ms Yes

Caption: Decision tree for selecting an appropriate analytical method.

References

Application Notes and Protocols for Monitoring Butyl Methanesulfonate Reactions using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butyl methanesulfonate (B1217627) (BuMs), an alkylating agent, is a crucial intermediate in various chemical syntheses. However, due to its classification as a potential genotoxic impurity (PGI), monitoring its formation and consumption during chemical reactions is critical for ensuring the safety and quality of pharmaceutical products.[1] Controlling PGIs at safe levels is a key regulatory requirement in drug development and manufacturing.[2] This document provides detailed analytical methods using High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) for the in-process monitoring of reactions involving butyl methanesulfonate. These methods are designed for researchers, scientists, and drug development professionals to accurately quantify BuMs and related reactants, ensuring process control and safety.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the direct analysis of volatile and semi-volatile compounds like this compound. It is considered a gold standard for identifying unknown compounds in mixtures due to its combination of chromatographic separation and mass spectrometric detection.[3] This method allows for the simultaneous monitoring of reactants, intermediates, and the final product without the need for derivatization.

Experimental Protocol: GC-MS

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A Mass Selective Detector or equivalent.[4]

  • Column: DB-1701 capillary column (30 m x 0.32 mm, 1.0 µm film thickness) or equivalent bonded phase column (e.g., 5% Phenyl-methylpolysiloxane).[4]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[5]

  • Injection: 1 µL, Splitless or with a split ratio of 5:1.[4]

  • Injector Temperature: 200°C.[6]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 20°C/minute.[4]

    • Hold: Maintain at 220°C for 11 minutes.[4]

  • MS Transfer Line Temperature: 270°C.[6]

  • Ion Source Temperature: 230°C.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

    • This compound (m/z): Monitor characteristic ions (e.g., 152 [M]+, 97, 79).

    • Reactants/Byproducts: Select appropriate ions for other compounds of interest (e.g., Butanol, Methanesulfonyl Chloride).

2. Reagents and Materials:

  • Solvent/Diluent: Dichloromethane (DCM) or a solvent compatible with the reaction mixture (e.g., acetonitrile).[4]

  • This compound Standard: Certified reference material.

  • Reactant Standards: As required for quantification (e.g., n-butanol, methanesulfonyl chloride).

  • Quenching Agent: A suitable reagent to stop the reaction (e.g., a primary or secondary amine in an appropriate solvent, if necessary).

3. Sample Preparation:

  • Withdraw a defined volume (e.g., 100 µL) of the reaction mixture at specified time points.

  • Immediately quench the reaction by diluting the aliquot in a pre-determined volume of cold diluent. If necessary, use a chemical quenching agent.[3]

  • Perform a serial dilution to bring the expected concentration of this compound into the calibrated linear range of the instrument.

  • If the reaction matrix is complex or non-volatile, a liquid-liquid extraction (LLE) may be necessary. Extract the diluted sample with an appropriate organic solvent (e.g., DCM), separate the layers, and analyze the organic phase.[3]

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

4. Calibration and Quantification:

  • Prepare a stock solution of this compound and other relevant reactants in the chosen diluent.

  • Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., from LOQ to the expected maximum concentration in the reaction).

  • Inject the calibration standards to establish a calibration curve based on the peak area response.

  • Quantify the amount of this compound and other components in the reaction samples by comparing their peak areas to the calibration curve.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

Since this compound lacks a UV chromophore, direct analysis by HPLC-UV is not feasible.[2] This protocol employs a pre-column derivatization step to attach a UV-active moiety to the BuMs molecule, enabling sensitive detection. This method is particularly useful when GC-MS is not available or when dealing with complex, non-volatile reaction matrices.

Experimental Protocol: HPLC with Pre-column Derivatization

1. Derivatization Reagent:

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 60-80% B

    • 10-15 min: 80% B

    • 15-16 min: 80-60% B

    • 16-20 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm or the λmax of the BDC derivative.

  • Injection Volume: 10 µL.

3. Reagents and Materials:

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade).

  • Reagents: Sodium dibenzyldithiocarbamate (BDC), Ammonium Acetate, Sodium Hydroxide (for pH adjustment).

  • This compound Standard: Certified reference material.

4. Sample Preparation and Derivatization Procedure:

  • Withdraw a defined volume (e.g., 100 µL) of the reaction mixture at specified time points.

  • Quench the reaction by diluting the aliquot into a known volume of cold acetonitrile.

  • Transfer a precise volume of the diluted sample into a reaction vial.

  • Add 3 mL of the BDC derivatizing reagent solution and 0.5 mL of a 40 mg/mL NaOH solution (to adjust pH and avoid matrix interference).[2]

  • Seal the vial and heat at 80°C in a water bath or heating block for 2 hours to complete the derivatization reaction.[2]

  • After cooling to room temperature, dilute the mixture with acetonitrile to a final volume that places the analyte within the calibration range.

  • Filter the final derivatized sample solution through a 0.45 µm syringe filter before injection.

5. Calibration and Quantification:

  • Prepare a stock solution of this compound in acetonitrile.

  • Create a series of calibration standards at different concentrations.

  • Derivatize each calibration standard using the exact same procedure as the reaction samples (Step 4).

  • Inject the derivatized standards to construct a calibration curve.

  • Quantify the concentration of the this compound derivative in the samples by comparing its peak area to the calibration curve.

Data Presentation

Quantitative performance data for similar alkyl methanesulfonate analyses are summarized below. These values provide an expected performance range for the described methods.

Table 1: GC-MS Method Performance for Alkyl Methanesulfonates

Parameter Methyl Methanesulfonate Ethyl Methanesulfonate Butyl 1-Octanesulfonate Reference
LOD - - 0.61 ppm [4]
LOQ - - 2.03 ppm [4]
Linearity Range 5-200 µg/L 5-200 µg/L LOQ to 56 ppm [4][7]
Correlation (r²) >0.999 >0.999 >0.997 [4][7]

| Recovery | 77-113% | 77-113% | ~97% |[4][7] |

Table 2: HPLC-UV with Derivatization Method Performance for Alkyl Methanesulfonates

Parameter Methyl Methanesulfonate (MMS) Ethyl Methanesulfonate (EMS) Reference
Derivatization Reagent Sodium Dibenzyldithiocarbamate Sodium Dibenzyldithiocarbamate [2]
LOD 0.3 ppm 0.6 ppm [2]
LOQ 0.3 ppm 0.6 ppm [2]
Linearity Range 0.15 - 3.0 ng/mL 0.30 - 6.0 ng/mL [2]
Correlation (r²) >0.999 >0.999 [2]

| Precision (RSD%) | < 3.5% | < 2.4% |[2] |

Visualizations

Experimental Workflow

G cluster_reaction Reaction Monitoring cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis Reaction This compound Reaction Vessel Sampling Sample Aliquot (Time Points t1, t2...tn) Reaction->Sampling Quench Quench Reaction (Dilution/Chemical) Sampling->Quench GC_Prep Dilute & Filter Quench->GC_Prep Direct Analysis HPLC_Deriv Derivatization (BDC + Heat) Quench->HPLC_Deriv Derivatization Path GC_Inject GC-MS Injection GC_Prep->GC_Inject GC_Data Data Acquisition (SIM Mode) GC_Inject->GC_Data GC_Quant Quantification GC_Data->GC_Quant Result Reaction Profile GC_Quant->Result HPLC_Prep Dilute & Filter HPLC_Deriv->HPLC_Prep HPLC_Inject HPLC-UV Injection HPLC_Prep->HPLC_Inject HPLC_Data Data Acquisition HPLC_Inject->HPLC_Data HPLC_Quant Quantification HPLC_Data->HPLC_Quant HPLC_Quant->Result

Caption: Overall workflow for monitoring this compound reactions.

Sample Preparation Logic

G cluster_gcms GC-MS Path cluster_hplc HPLC Path start Reaction Sample Aliquot gc1 Quench & Dilute in DCM start->gc1 hplc1 Quench & Dilute in Acetonitrile start->hplc1 gc2 Liquid-Liquid Extraction (if required) gc1->gc2 Optional gc3 Filter (0.45 µm) gc1->gc3 gc2->gc3 gc_final Ready for GC-MS gc3->gc_final hplc2 Add Derivatization Reagent (BDC) & NaOH hplc1->hplc2 hplc3 Heat Reaction Vial (80°C, 2h) hplc2->hplc3 hplc4 Cool & Dilute to Final Volume hplc3->hplc4 hplc5 Filter (0.45 µm) hplc4->hplc5 hplc_final Ready for HPLC-UV hplc5->hplc_final

Caption: Sample preparation workflows for GC-MS and HPLC analysis.

References

Application Notes and Protocols for the Purification of Alkylated Products from Butyl Methanesulfonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction to Butyl Methanesulfonate (B1217627) in Alkylation Reactions

Butyl methanesulfonate (BuMs), a member of the alkyl sulfonate ester family, is a potent alkylating agent utilized in organic synthesis, particularly in the pharmaceutical industry. It introduces a butyl group to various nucleophiles, such as amines, phenols, and thiols, forming new carbon-heteroatom or carbon-carbon bonds. These reactions are fundamental in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.

The purification of the resulting alkylated products is a critical step in the synthetic workflow. The primary goals of purification are to remove unreacted starting materials, the butylating agent itself, and any byproducts formed during the reaction. Of particular concern are residual alkylating agents like this compound, which are often classified as potential genotoxic impurities (PGIs).

The Critical Importance of Purification in Drug Development

Alkyl methanesulfonates are known to be genotoxic, meaning they can damage DNA, which can lead to mutations and potentially cancer.[1][2] Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have stringent guidelines for the control of PGIs in drug substances.[3][4] The concept of the Threshold of Toxicological Concern (TTC) is often applied, which sets a very low acceptable daily intake for such impurities, typically in the range of 1.5 µ g/day .[5][6]

Therefore, robust and validated purification protocols are not merely for achieving high product purity but are a critical safety requirement in drug development. Failure to adequately remove this compound and related byproducts can lead to the rejection of drug candidates and pose significant health risks.

Overview of Purification Strategies

The purification of alkylated products from this compound reactions typically involves a multi-step approach:

  • Reaction Quenching: The first step after the reaction is complete is to quench any remaining reactive species.

  • Aqueous Work-up: This involves a series of washes with aqueous solutions to remove water-soluble impurities, such as salts and excess methanesulfonyl chloride.

  • Extraction: The desired product is extracted into an organic solvent.

  • Chromatographic Purification: Techniques like silica (B1680970) gel column chromatography are often employed for high-purity isolation.

  • Recrystallization/Distillation: Depending on the physical properties of the product, these techniques can be used for final polishing.

  • Purity Analysis: Rigorous analytical testing is required to confirm the removal of impurities to acceptable levels.

The choice of a specific purification strategy depends on the chemical and physical properties of the alkylated product, the scale of the reaction, and the required final purity.

II. Experimental Protocols

Protocol 1: General Work-up and Purification of an Alkylated Product

This protocol describes a general procedure for the purification of a neutral, organic-soluble product following an alkylation reaction with this compound.

Materials:

  • Crude reaction mixture

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl acetate (for chromatography elution)

  • Rotary evaporator

  • Separatory funnel

  • Glassware for chromatography

Procedure:

  • Reaction Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a quenching agent, such as methanol (B129727) or water, to consume any unreacted methanesulfonyl chloride.

  • Aqueous Work-up:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove basic impurities like pyridine (B92270) or triethylamine).

      • Saturated NaHCO₃ solution (to neutralize any remaining acid).

      • Brine (to reduce the solubility of organic material in the aqueous layer).

    • Separate the organic layer after each wash.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column using a suitable slurry packing method.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the chromatography eluent).

    • Load the sample onto the column.

    • Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), starting with a low polarity and gradually increasing it.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and concentrate them using a rotary evaporator to yield the purified product.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the determination of residual this compound in a purified API.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for this compound (target ions m/z 97, 79, 57)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of 100 µg/mL.

    • Perform serial dilutions to prepare a series of calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the purified API into a vial.

    • Dissolve the sample in 1.0 mL of the chosen solvent.

  • Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the sample solution.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

III. Data Presentation

The following tables provide an example of how to present quantitative data related to the purification and analysis of alkylated products.

Table 1: Summary of Purification Yield and Purity

Purification StepMass of Product (g)Yield (%)Purity by GC-MS (%)
Crude Product1.25-75.2
After Aqueous Work-up1.0584.090.5
After Column Chromatography0.9273.6>99.5

Table 2: Comparison of Analytical Methods for Impurity Detection

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Key Advantages
GC-MS0.1 ppm0.3 ppmHigh sensitivity and specificity for volatile impurities.
HPLC-UV (with derivatization)0.5 ppm1.5 ppmSuitable for non-volatile impurities.[7]
LC-MS/MS<0.1 ppm<0.3 ppmExcellent for trace-level analysis of a wide range of impurities.[8]

IV. Visualizations

DNA Alkylation by this compound

Alkyl methanesulfonates can damage DNA through two primary mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution).[1][9][10] The SN2 mechanism is generally predominant for primary alkyl methanesulfonates like this compound. This involves a direct attack of a nucleophilic site on a DNA base (e.g., the N7 position of guanine) on the carbon atom of the butyl group, displacing the methanesulfonate leaving group.[11]

DNA_Alkylation cluster_SN2 SN2 Mechanism BuMs This compound (CH3SO2O(CH2)3CH3) Transition_State Transition State BuMs->Transition_State DNA_Base DNA Base (e.g., Guanine) DNA_Base->Transition_State Nucleophilic Attack Alkylated_DNA Alkylated DNA (e.g., 7-Butylguanine) Transition_State->Alkylated_DNA MsO Methanesulfonate (CH3SO3-) Transition_State->MsO Leaving Group Departure

Caption: SN2 mechanism of DNA alkylation by this compound.

General Purification Workflow

The following diagram illustrates the logical flow of the purification process for an alkylated product.

Purification_Workflow Start Crude Reaction Mixture Quench Reaction Quenching Start->Quench Workup Aqueous Work-up (Acid/Base/Brine Washes) Quench->Workup Extract Extraction with Organic Solvent Workup->Extract Dry Drying and Concentration Extract->Dry Chromatography Silica Gel Column Chromatography Dry->Chromatography Purity_Check Purity Analysis (GC-MS, HPLC) Chromatography->Purity_Check Final_Product Pure Alkylated Product Purity_Check->Final_Product

References

Application Notes and Protocols: The Role of Butyl Methanesulfonate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl methanesulfonate (B1217627) (BuMs), a butyl ester of methanesulfonic acid, serves as a crucial reagent in organic synthesis, primarily as an alkylating agent.[1][2] Its utility extends to the preparation of various agrochemicals, where the introduction of a butyl group can be a key step in defining the molecule's biological activity and physicochemical properties. This document provides detailed application notes and experimental protocols for the use of butyl methanesulfonate in the synthesis of agrochemical intermediates and potentially as a reagent in the synthesis of final agrochemical products. While specific, publicly available protocols for the direct use of this compound in the synthesis of commercialized agrochemicals are limited, this guide offers protocols for its synthesis and for analogous reactions where it could be employed.

Properties of this compound

PropertyValueReference
CAS Number 1912-32-9[2]
Molecular Formula C₅H₁₂O₃S[2]
Molecular Weight 152.21 g/mol [3]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 172 °C (estimate)[3]
Solubility Soluble in organic solvents, limited solubility in water[2]

Core Application: Alkylation in Agrochemical Synthesis

This compound is an effective butylating agent, meaning it can transfer a butyl group to a nucleophilic substrate. This reaction is fundamental in the synthesis of many organic molecules, including those with applications in agriculture. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions.

Logical Workflow for this compound in Agrochemical Synthesis

G cluster_0 Synthesis of this compound cluster_1 Application in Agrochemical Synthesis A n-Butanol D This compound A->D B Methanesulfonyl Chloride B->D C Base (e.g., Triethylamine, Pyridine) C->D F This compound D->F E Agrochemical Precursor (Nucleophile) G Butylated Agrochemical Intermediate/Product E->G F->G G A 1,2,4-Triazole (Sodium Salt) C 1-Butyl-1H-1,2,4-triazole (Intermediate) A->C B This compound B->C Alkylation (SN2 Reaction)

References

Application Note: Real-Time Monitoring of Butyl Methanesulfonate Alkylation Using In Situ FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of nucleophiles using alkylating agents such as butyl methanesulfonate (B1217627) is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Monitoring the progress of these reactions in real-time is essential for understanding reaction kinetics, identifying the formation of intermediates, and ensuring the desired product is formed with high yield and purity. Process Analytical Technology (PAT) has become a critical tool in modern pharmaceutical development and manufacturing, enabling real-time analysis and control of chemical processes. In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful PAT tool that allows for the continuous monitoring of key reaction species directly in the reaction vessel, without the need for sampling.

This application note provides a detailed protocol for the in situ monitoring of the alkylation reaction between butyl methanesulfonate and sodium azide (B81097) using FTIR spectroscopy. The disappearance of the characteristic azide peak provides a reliable method for tracking the reaction progress and determining its endpoint.

Reaction Scheme

The reaction monitored is the SN2 nucleophilic substitution of this compound with sodium azide to form butyl azide.

CH₃(CH₂)₃OSO₂CH₃ + NaN₃ → CH₃(CH₂)₃N₃ + NaOSO₂CH₃

Data Presentation

The following table summarizes the quantitative data that can be obtained from the in situ FTIR monitoring of the reaction. The data represents the change in the integrated area of the azide peak over time, which is proportional to the concentration of sodium azide in the reaction mixture.

Time (minutes)Integrated Azide Peak Area (arbitrary units)This compound Conversion (%)
01.0000
100.85214.8
200.71528.5
300.59840.2
400.49950.1
500.41558.5
600.34565.5
900.20179.9
1200.11788.3
1800.03496.6
2400.00599.5

Experimental Protocols

Materials and Equipment
  • This compound (>98% purity)

  • Sodium azide (NaN₃, >99% purity)

  • Dimethyl sulfoxide (B87167) (DMSO, anhydrous, >99.9%)

  • Jacketed glass reactor (250 mL) with overhead stirrer

  • In situ FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe

  • Temperature control unit

  • Nitrogen inlet

  • Data acquisition and analysis software

Experimental Procedure
  • Reactor Setup:

    • Assemble the 250 mL jacketed glass reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a port for the in situ FTIR-ATR probe.

    • Ensure the reactor is clean, dry, and purged with nitrogen.

    • Connect the reactor to the temperature control unit and set the desired reaction temperature (e.g., 60 °C).

  • Reagent Preparation:

    • In a separate flask, prepare a solution of sodium azide (e.g., 1.2 equivalents) in anhydrous DMSO.

    • Weigh the required amount of this compound (1.0 equivalent) in a separate container.

  • In Situ FTIR Background Spectrum:

    • Insert the FTIR-ATR probe into the empty, clean reactor and collect a background spectrum. This will be subtracted from the reaction spectra.

  • Reaction Initiation and Monitoring:

    • Add the sodium azide solution in DMSO to the pre-heated reactor and start the stirrer.

    • Allow the solution to equilibrate thermally and collect a spectrum to confirm the initial azide concentration. The characteristic azide stretch will be visible around 2100 cm⁻¹.[1][2][3]

    • Add the this compound to the reactor to initiate the reaction (t=0).

    • Immediately begin collecting FTIR spectra at regular intervals (e.g., every 2 minutes).

  • Data Analysis:

    • Monitor the reaction progress by observing the decrease in the integrated area of the azide peak at approximately 2100 cm⁻¹.[1]

    • The reaction is considered complete when the azide peak is no longer detectable or its area remains constant over several measurements.

    • The conversion of this compound can be calculated based on the consumption of the azide.

Mandatory Visualizations

ReactionMonitoringWorkflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis reactor_setup Reactor Setup & Purge reagent_prep Prepare NaN3 in DMSO & this compound reactor_setup->reagent_prep background_scan Collect FTIR Background reagent_prep->background_scan add_nan3 Add NaN3 Solution to Reactor background_scan->add_nan3 equilibrate Equilibrate & Initial Scan add_nan3->equilibrate add_bms Add this compound (t=0) equilibrate->add_bms start_monitoring Start In Situ FTIR Data Collection add_bms->start_monitoring track_azide Track Decrease of Azide Peak (~2100 cm-1) start_monitoring->track_azide determine_endpoint Determine Reaction Endpoint track_azide->determine_endpoint calculate_conversion Calculate Conversion determine_endpoint->calculate_conversion

Caption: Experimental workflow for in situ monitoring.

SignalingPath Reactants This compound + Sodium Azide TransitionState SN2 Transition State Reactants->TransitionState Nucleophilic Attack Products Butyl Azide + Sodium Methanesulfonate TransitionState->Products Leaving Group Departure

Caption: SN2 reaction pathway diagram.

References

Mutagenesis Studies Protocol Using Butyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl methanesulfonate (B1217627) (BMS) is a monofunctional alkylating agent belonging to the class of alkyl alkanesulfonates. Due to its chemical structure, BMS is presumed to be a mutagen and potential carcinogen. Alkylating agents like BMS exert their mutagenic effects by transferring an alkyl group to nucleophilic sites on DNA bases. This can lead to base mispairing during DNA replication, DNA strand breaks, and chromosomal aberrations. These genetic alterations are critical events in the initiation of carcinogenesis. Therefore, assessing the mutagenic potential of BMS is crucial for safety assessment and regulatory purposes.

This document provides detailed protocols for conducting mutagenesis studies with butyl methanesulfonate, including the bacterial reverse mutation assay (Ames test), in vivo micronucleus assay in rodents, and a protocol for plant mutagenesis. It also includes an overview of the underlying molecular mechanisms and data interpretation guidelines.

Mechanism of Action: DNA Alkylation and the SOS Response

This compound, as an alkylating agent, covalently attaches a butyl group to DNA bases. The primary targets are the N7 position of guanine (B1146940) and the N3 position of adenine. While N7-butylguanine is the most abundant adduct, it is the O6-butylguanine lesion that is considered to be the most mutagenic, as it can lead to G:C to A:T transition mutations during DNA replication.

In bacteria, the DNA damage caused by alkylating agents like BMS can trigger the SOS response, a global emergency response to extensive DNA damage. This response involves the coordinated expression of over 40 genes that are involved in DNA repair and damage tolerance. The key proteins in this pathway are RecA and LexA. Under normal conditions, the LexA repressor binds to the operator sequences of SOS genes, inhibiting their transcription. When DNA damage occurs, single-stranded DNA (ssDNA) regions are generated, to which the RecA protein binds, forming a RecA/ssDNA nucleofilament. This complex facilitates the autocatalytic cleavage of the LexA repressor, leading to the derepression of the SOS genes. The induced SOS proteins include DNA polymerases that can replicate past DNA lesions (translesion synthesis), albeit with a higher error rate, thus leading to mutations.

Data Presentation

The following tables summarize quantitative data from studies on this compound and related alkylating agents to provide a reference for expected outcomes in mutagenesis assays.

Table 1: Comparative Mutagenicity of Alkyl Methanesulfonates in Salmonella typhimurium (Ames Test)

CompoundStrainMetabolic Activation (S9)Lowest Observed Effect Concentration (LOEC) (µ g/plate )Fold Increase over Control
Methyl methanesulfonate (MMS)TA100-5>2
Ethyl methanesulfonate (EMS)TA100-1500>2
This compound (BMS) TA100 - Data not available Expected to be positive

Data for MMS and EMS are derived from structure-activity relationship studies. It is anticipated that BMS would also be positive in the Ames test, likely with a potency influenced by its alkyl chain length.

Table 2: In Vivo Micronucleus Assay Data for Alkylating Agents in Rodents

CompoundSpeciesRouteDose (mg/kg/day)% Micronucleated Reticulocytes (MN-RET)
Ethyl methanesulfonate (EMS)MouseOral25No significant increase
Ethyl methanesulfonate (EMS)MouseOral50Significant increase
Ethyl methanesulfonate (EMS)MouseOral80No significant increase (7-day dosing)
This compound (BMS) Mouse/Rat Oral/IP Data not available Dose-dependent increase expected

Table 3: Mutagenicity of this compound in Human Lymphoblastoid Cell Lines

Cell LineTreatment Duration (h)BMS ConcentrationRelative Survival (%)Induced Mutation Frequency (per 10^6 survivors)
MIT-2, WI-L2, MGL8B-224VariesDose-dependent decreaseDose-dependent increase
GM 13024VariesResistant to toxic and mutagenic effectsNo significant increase

This table is a qualitative summary based on an abstract of a comparative study. The original publication should be consulted for specific quantitative data.[1]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) with this compound

This protocol is adapted from standard Ames test guidelines and is designed to assess the potential of BMS to induce gene mutations in bacteria.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA)

  • This compound (BMS)

  • Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Positive controls (without S9: sodium azide (B81097) for TA100/TA1535, 2-nitrofluorene (B1194847) for TA98; with S9: 2-aminoanthracene)

  • Negative control (solvent)

  • Molten top agar (B569324) (0.6% agar, 0.5% NaCl) supplemented with biotin (B1667282) and a limited amount of histidine (for S. typhimurium) or tryptophan (for E. coli)

  • Minimal glucose agar plates

  • S9 fraction (from Aroclor 1254 or phenobarbital/β-naphthoflavone induced rat liver) and S9 cofactor mix

Procedure:

  • Preparation of Bacterial Cultures: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.

  • Dose Range Finding: Perform a preliminary experiment to determine the appropriate concentration range of BMS. Test a wide range of concentrations (e.g., 0.1, 1, 10, 100, 1000 µ g/plate ) to identify the cytotoxic and mutagenic range.

  • Main Experiment (Plate Incorporation Method): a. To 2 mL of molten top agar at 45°C, add:

    • 0.1 mL of the overnight bacterial culture.
    • 0.1 mL of the BMS test solution (or positive/negative control).
    • 0.5 mL of S9 mix (for metabolic activation) or phosphate (B84403) buffer (for no metabolic activation). b. Vortex the tube gently and pour the contents onto a minimal glucose agar plate. c. Tilt and rotate the plate to ensure even distribution of the top agar. d. Allow the top agar to solidify. e. Incubate the plates in the dark at 37°C for 48-72 hours.

  • Data Collection and Analysis: a. Count the number of revertant colonies on each plate. b. A positive result is defined as a dose-related increase in the number of revertants and/or a reproducible increase of at least two-fold over the solvent control.

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Overnight Bacterial Culture Mix Mix Bacteria, BMS/Control, and S9 Mix/Buffer in Top Agar Bacterial_Culture->Mix Test_Solutions BMS & Control Solutions Test_Solutions->Mix S9_Mix S9 Mix Preparation S9_Mix->Mix Pour Pour onto Minimal Glucose Agar Plates Mix->Pour Incubate Incubate at 37°C for 48-72h Pour->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data (Fold-increase, Dose-response) Count->Analyze

Ames Test Experimental Workflow

In Vivo Rodent Micronucleus Assay with this compound

This protocol outlines the procedure for evaluating the potential of BMS to induce chromosomal damage in the bone marrow of rodents.

Materials:

  • Young adult rodents (e.g., mice or rats)

  • This compound (BMS)

  • Vehicle (e.g., corn oil or saline)

  • Positive control (e.g., cyclophosphamide)

  • Negative control (vehicle)

  • Fetal bovine serum

  • Acridine (B1665455) orange or Giemsa stain

  • Microscope slides

  • Microscope with appropriate filters

Procedure:

  • Animal Dosing: a. Use at least 5 animals per sex per group. b. Administer BMS via an appropriate route (e.g., oral gavage or intraperitoneal injection) for one or more days. A dose range-finding study is essential to determine the maximum tolerated dose (MTD). Doses for the main study should be based on the MTD. c. Include a vehicle control group and a positive control group.

  • Sample Collection: a. Collect bone marrow from the femur 24 and 48 hours after the last administration of BMS.

  • Slide Preparation: a. Flush the bone marrow from the femurs with fetal bovine serum. b. Centrifuge the cell suspension and resuspend the pellet. c. Prepare smears on microscope slides. d. Air-dry the slides and stain with acridine orange or Giemsa.

  • Scoring and Data Analysis: a. Score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. b. Determine the ratio of PCEs to normochromatic erythrocytes (NCEs) to assess bone marrow toxicity. c. A positive result is a dose-related and statistically significant increase in the frequency of micronucleated PCEs in any of the treated groups compared to the vehicle control.

Micronucleus_Assay_Workflow cluster_dosing Animal Dosing cluster_sampling Sample Collection & Preparation cluster_analysis Data Analysis Dose_Groups Prepare Dose Groups (Vehicle, BMS, Positive Control) Administer Administer Test Substance Dose_Groups->Administer Collect_BM Collect Bone Marrow Administer->Collect_BM Prepare_Slides Prepare and Stain Slides Collect_BM->Prepare_Slides Score_MN Score Micronucleated PCEs Prepare_Slides->Score_MN Analyze_Data Statistical Analysis Score_MN->Analyze_Data

In Vivo Micronucleus Assay Workflow

Plant Mutagenesis Protocol with this compound

This protocol is a general guideline for inducing mutations in plant seeds using BMS. The optimal conditions (concentration, treatment time) will vary depending on the plant species and should be determined empirically.

Materials:

  • Plant seeds

  • This compound (BMS)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Sodium thiosulfate (B1220275) solution (for neutralization)

  • Germination medium/soil

Procedure:

  • Seed Preparation: a. Surface sterilize the seeds (e.g., with 70% ethanol (B145695) followed by a bleach solution). b. Rinse the seeds thoroughly with sterile water. c. Pre-soak the seeds in water for a defined period (e.g., 8-12 hours) to initiate metabolic activity.

  • BMS Treatment: a. Prepare a fresh solution of BMS in phosphate buffer to the desired concentration. A concentration range-finding experiment (e.g., 0.1% to 1.0% v/v) is necessary to determine the LD50 (the dose that kills 50% of the seeds), which often corresponds to a high mutation frequency. b. Immerse the pre-soaked seeds in the BMS solution for a specific duration (e.g., 4-12 hours) with gentle agitation.

  • Washing and Neutralization: a. Decant the BMS solution and wash the seeds several times with water. b. Treat the seeds with a sodium thiosulfate solution to neutralize any remaining BMS. c. Rinse the seeds thoroughly with water.

  • Sowing and Screening: a. Sow the treated seeds (M1 generation) to grow into mature plants. b. Allow the M1 plants to self-pollinate and collect the M2 seeds. c. Screen the M2 generation for desired mutant phenotypes.

Signaling Pathways

SOS_Pathway BMS This compound (BMS) DNA_Damage DNA Alkylation (e.g., O6-butylguanine) BMS->DNA_Damage Replication_Fork_Stalling Replication Fork Stalling DNA_Damage->Replication_Fork_Stalling ssDNA Single-Stranded DNA (ssDNA) Replication_Fork_Stalling->ssDNA RecA_ssDNA RecA/ssDNA Filament ssDNA->RecA_ssDNA RecA binds RecA RecA RecA->RecA_ssDNA LexA_Cleavage LexA Cleavage RecA_ssDNA->LexA_Cleavage Activates LexA LexA Repressor SOS_Genes SOS Genes (sulA, umuDC, etc.) LexA->SOS_Genes Represses LexA->LexA_Cleavage Self-cleavage SOS_Response SOS Response: - Cell Cycle Arrest - DNA Repair - Translesion Synthesis (TLS) SOS_Genes->SOS_Response LexA_Cleavage->SOS_Genes Derepression Mutation Mutation SOS_Response->Mutation via error-prone TLS

SOS Response Pathway Induced by BMS

Conclusion

This compound is a potent alkylating agent with expected mutagenic properties. The protocols provided herein offer a framework for assessing its genotoxicity in various biological systems. Due to the limited availability of specific quantitative data for BMS, it is crucial to conduct thorough dose-range finding studies for each assay. The information from related compounds like EMS and MMS can serve as a valuable guide for experimental design. The visualization of the SOS pathway and experimental workflows provides a clear conceptual understanding of the processes involved in BMS-induced mutagenesis and its detection. Researchers and drug development professionals should handle BMS with appropriate safety precautions due to its presumed hazardous nature.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Butyl Methanesulfonate Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in alkylation reactions using butyl methanesulfonate (B1217627).

Frequently Asked Questions (FAQs)

Q1: My alkylation reaction with butyl methanesulfonate is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

A1: Low or no yield in an alkylation reaction using this compound can often be attributed to several critical factors. A systematic check of the following is recommended:

  • Reagent Quality and Handling: this compound is sensitive to moisture. Ensure that all reagents, solvents, and glassware are anhydrous. Use freshly opened solvents or ensure they are properly dried before use. The purity of the substrate and the this compound itself is also crucial.

  • Reaction Temperature: The optimal temperature can vary significantly depending on the nucleophilicity of your substrate. Some reactions proceed well at room temperature, while others may require heating. For instance, N-alkylation of less reactive amines might require temperatures up to 150°C.[1] Conversely, for some substrates, the reaction might need to be cooled initially (e.g., 0°C) to control exothermic processes and minimize side reactions.

  • Base Selection and Stoichiometry: An appropriate base is crucial to deprotonate the nucleophile or neutralize acid generated during the reaction. The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaH, or triethylamine) and its stoichiometry are critical. An insufficient amount of base can lead to incomplete reaction.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times, especially at elevated temperatures, can lead to product decomposition.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

A2: The formation of multiple products is a common issue. The nature of the side products depends on your starting materials:

  • For Primary Amine Substrates: The most common side product is the N,N-dialkylated product .[1] The mono-alkylated product can be more nucleophilic than the starting amine, leading to a second alkylation.

  • For Phenolic Substrates: You may observe a mixture of O-alkylation (formation of an ether) and C-alkylation (alkylation on the aromatic ring). The ratio of these products is highly dependent on the reaction conditions, including the solvent and catalyst used. O-alkylation is often kinetically favored, while C-alkylation can be the thermodynamic product.

  • Elimination Reactions: If your substrate or product is prone to elimination, you may form alkenes as byproducts, especially at higher temperatures.

Q3: How can I minimize the formation of the N,N-dialkylated byproduct when using a primary amine?

A3: To favor mono-alkylation, consider the following strategies:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of this compound. A large excess will drive the reaction towards dialkylation.[1]

  • Slow Addition: Add the this compound slowly to the reaction mixture. This helps to maintain a low concentration of the alkylating agent, reducing the chance of a second alkylation on the more nucleophilic mono-alkylated product.[1]

  • Protecting Groups: For complex syntheses, consider using a protecting group on the amine that can be removed after the initial alkylation.

Q4: What are the recommended workup and purification procedures for products from a this compound alkylation?

A4: A typical workup procedure involves quenching the reaction, followed by extraction and purification.

  • Quenching: The reaction is often quenched by the addition of water or a saturated aqueous solution of a salt like ammonium (B1175870) chloride or sodium bicarbonate.

  • Extraction: The product is then extracted into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by silica (B1680970) gel column chromatography. The choice of eluent will depend on the polarity of your product.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for both the synthesis of this compound and its use in alkylation reactions.

Table 1: Synthesis of this compound from Butan-1-ol and Methanesulfonyl Chloride

ParameterValueReference
Yield ~92%[2]
Temperature 0°C to room temperature[2]
Reaction Time 1 - 6 hours[2]
Base Triethylamine or Pyridine (B92270)[2]
Solvent Dichloromethane[2]

Table 2: General Conditions for Alkylation using this compound

Substrate TypeTemperature RangeTypical Reaction TimeCommon BasesNotes
Primary/Secondary Amines Room Temp. - 150°C12 - 24 hoursK₂CO₃, Cs₂CO₃, NaHHigher temperatures may be needed for less reactive amines.[1]
Phenols 50°C - 160°C4 - 24 hoursK₂CO₃, Cs₂CO₃O- vs. C-alkylation selectivity is condition-dependent.
Heterocycles (e.g., Imidazole) Room Temperature~18 hours-Reaction can be exothermic.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure.[2]

Materials:

  • n-Butanol

  • Methanesulfonyl chloride

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of n-butanol (1.0 eq) in anhydrous DCM, add pyridine (1.5 eq) sequentially at 0°C under an inert atmosphere.

  • Slowly add methanesulfonyl chloride (1.5 eq) to the reaction mixture at 0°C.

  • Allow the reaction to gradually warm to room temperature and stir for 6 hours.

  • Quench the reaction with methanol (B129727) and concentrate the solution under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and saturated brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain n-butyl methanesulfonate.

Protocol 2: General Procedure for N-Alkylation of a Primary Amine with this compound

Materials:

  • Primary amine substrate

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the primary amine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Slowly add this compound (1.1 eq) to the stirring suspension at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80°C) and monitor its progress by TLC.

  • After completion, cool the mixture to room temperature and quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting process and experimental workflow.

Troubleshooting_Low_Yield Troubleshooting Logic for Low Yield start Low or No Product Yield check_reagents Verify Reagent Quality (Anhydrous, Purity) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Analyze Workup & Purification workup_ok Workup Efficient? check_workup->workup_ok side_reactions Identify Potential Side Reactions address_sides Modify Conditions to Minimize Side Products (e.g., slow addition) side_reactions->address_sides reagents_ok->check_conditions Yes optimize_reagents Use Fresh/Dry Reagents & Solvents reagents_ok->optimize_reagents No conditions_ok->check_workup Yes optimize_conditions Optimize Temp, Time, Base & Stoichiometry conditions_ok->optimize_conditions No workup_ok->side_reactions Yes optimize_workup Adjust Extraction pH & Chromatography workup_ok->optimize_workup No

Caption: A flowchart for troubleshooting low yield in this compound alkylation.

Alkylation_Workflow General Experimental Workflow setup Reaction Setup (Substrate, Base, Solvent) addition Slow Addition of This compound setup->addition reaction Reaction under Optimal Temperature & Time addition->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quenching & Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for an alkylation reaction.

Side_Reaction_Mitigation Strategies to Minimize Dialkylation problem N,N-Dialkylation Observed stoichiometry Control Stoichiometry (1.0-1.1 eq. Alkylating Agent) problem->stoichiometry slow_addition Slow Dropwise Addition problem->slow_addition lower_temp Consider Lowering Temperature problem->lower_temp mono_alkylation Increased Mono-alkylation stoichiometry->mono_alkylation slow_addition->mono_alkylation lower_temp->mono_alkylation

References

Technical Support Center: Reactions of Butyl Methanesulfonate with Amine Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with butyl methanesulfonate (B1217627) as an alkylating agent for amine nucleophiles.

Troubleshooting Guides

This section addresses common issues encountered during the N-alkylation of amines using butyl methanesulfonate.

Issue 1: Low Yield of the Desired Mono-Alkylated Product and Formation of Multiple Products

  • Question: My reaction is producing a mixture of the starting amine, the desired mono-butylated product, and a significant amount of a higher molecular weight byproduct, which I suspect is the di-butylated amine. How can I improve the selectivity for the mono-alkylated product?

  • Answer: This is a classic case of over-alkylation, a common side reaction when alkylating amines. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event. Here are several strategies to minimize this:

    • Stoichiometric Control: Use a large excess of the amine nucleophile relative to this compound. This statistically favors the alkylation of the more abundant starting amine.

    • Slow Addition: Add the this compound to the reaction mixture slowly, using a syringe pump if possible. This maintains a low concentration of the alkylating agent, reducing the likelihood of the mono-alkylated product reacting further.

    • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thus improving selectivity.

    • Choice of Solvent: Aprotic solvents are generally preferred for N-alkylation reactions.

Issue 2: Significant Formation of an Alkene Byproduct

  • Question: I am observing a volatile byproduct that I believe is butene, suggesting an elimination reaction is occurring. How can I suppress this side reaction?

  • Answer: Elimination (E2) can compete with substitution (SN2), especially with sterically hindered amines or when using a strong, bulky base.[1] To favor substitution over elimination:

    • Use a Non-Bulky Base: If a base is required, opt for a smaller, non-hindered base like sodium bicarbonate or potassium carbonate instead of bulky bases like potassium tert-butoxide.[2]

    • Lower the Reaction Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the amount of alkene byproduct.

    • Amine as the Base: In many cases, the amine reactant itself can act as the base to neutralize the methanesulfonic acid byproduct, avoiding the need for a stronger, elimination-promoting base.

Issue 3: Reaction Stalls or Fails to Go to Completion

  • Question: My reaction is very sluggish, and a significant amount of the starting amine remains even after prolonged reaction times. What could be the issue?

  • Answer: Several factors can contribute to a slow or incomplete reaction:

    • Insufficient Temperature: While high temperatures can promote side reactions, the reaction may require a certain activation energy. Gradually increasing the temperature while monitoring for byproduct formation can help.

    • Poor Solubility: Ensure that all reactants are soluble in the chosen solvent at the reaction temperature.

    • Steric Hindrance: If either the amine or the alkylating agent is sterically hindered, the SN2 reaction will be slow. In such cases, longer reaction times or higher temperatures may be necessary.

    • Deactivated Amine: Amines with electron-withdrawing groups are less nucleophilic and will react more slowly. These reactions may require more forcing conditions.

Issue 4: Quaternary Ammonium (B1175870) Salt Formation

  • Question: My product is water-soluble and appears to be a salt. I suspect the formation of a quaternary ammonium salt. How can this be avoided?

  • Answer: Quaternary ammonium salts are the result of exhaustive alkylation.[3][4] This is more likely to occur with primary and secondary amines when an excess of this compound is used. To prevent this:

    • Control Stoichiometry: Use a 1:1 ratio of amine to this compound or an excess of the amine.

    • Monitor the Reaction: Carefully monitor the reaction progress by TLC or LC-MS to stop it once the desired product is formed and before significant quaternary salt formation occurs.

Frequently Asked Questions (FAQs)

  • Q1: What are the main side reactions to expect when using this compound to alkylate a primary amine?

    • A1: The most common side reaction is over-alkylation to form the N,N-dibutyl amine. Elimination to form butene can also occur, particularly at higher temperatures or with sterically hindered amines. Hydrolysis of this compound to butanol and methanesulfonic acid can also happen in the presence of water.

  • Q2: How does the nucleophilicity of the amine affect the reaction?

    • A2: More nucleophilic amines will react faster. Generally, secondary aliphatic amines are more nucleophilic than primary aliphatic amines, which are more nucleophilic than aromatic amines. This difference in reactivity is the reason over-alkylation is a common problem.

  • Q3: Is this compound susceptible to hydrolysis?

    • A3: Yes, this compound can undergo hydrolysis, especially under basic conditions or at elevated temperatures in the presence of water.[5] It is advisable to use anhydrous solvents and reagents to minimize this side reaction.

  • Q4: Can I use this compound to alkylate a tertiary amine?

    • A4: Yes, reacting a tertiary amine with this compound will lead to the formation of a quaternary ammonium salt.[6]

  • Q5: What is a suitable work-up procedure to separate the desired N-butylamine from unreacted starting amine and di-butylated byproduct?

    • A5: A common method is to first perform an acidic extraction. The basic amine products will be protonated and move to the aqueous layer, while unreacted this compound and other non-basic impurities remain in the organic layer. After neutralizing the aqueous layer, the amines can be extracted back into an organic solvent. Separation of the mono- and di-butylated products, along with any remaining starting amine, can often be achieved by column chromatography.

Data Presentation

Table 1: Representative Product Distribution in the N-Alkylation of Aniline with this compound under Various Conditions

EntryAniline:BuMsO₃ RatioTemperature (°C)Time (h)Mono-alkylation Yield (%)Di-alkylation Yield (%)Unreacted Aniline (%)
11:18012553510
23:1801285105
31:15024701515

Note: Data is representative and based on typical outcomes for similar alkylation reactions. Actual yields may vary depending on specific experimental conditions.

Table 2: Influence of Base on the Reaction of a Sterically Hindered Amine (e.g., Diisopropylamine) with this compound

EntryBaseTemperature (°C)SN2 Product Yield (%)E2 Product (Butene) (%)
1K₂CO₃607525
2Potassium tert-butoxide602080
3None (Amine as base)608515

Note: This table illustrates the general trend of how base selection can influence the substitution vs. elimination pathways.[1]

Experimental Protocols

Protocol 1: Mono-N-Butylation of Benzylamine (B48309) with this compound

This protocol is designed to favor the formation of the mono-butylated product.

Materials:

  • Benzylamine

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel

Procedure:

  • To a stirred solution of benzylamine (3 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

  • Slowly add this compound (1 equivalent) dropwise at room temperature over 30 minutes.

  • Heat the reaction mixture to 60°C and monitor the progress by TLC or GC-MS.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M HCl to remove excess benzylamine.

  • Wash the organic layer with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-benzyl-N-butylamine.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Analysis of Mono- and Di-alkylation Products by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms).

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the reaction by adding 1 mL of saturated NaHCO₃ solution.

  • Extract the products with 1 mL of ethyl acetate.

  • Dry the organic layer with a small amount of anhydrous Na₂SO₄.

  • Analyze the organic extract by GC-MS.

GC-MS Parameters (Typical):

  • Injector Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium

  • MS Ionization: Electron Ionization (EI)

  • Mass Range: 40-500 amu

By comparing the retention times and mass spectra with authentic standards of the starting amine, mono-butylated, and di-butylated products, the relative quantities of each can be determined.

Visualizations

Reaction_Pathways Primary Amine Primary Amine Mono-butylated Amine Mono-butylated Amine Primary Amine->Mono-butylated Amine + this compound (SN2) Butene Butene Primary Amine->Butene + this compound (E2) Di-butylated Amine Di-butylated Amine Mono-butylated Amine->Di-butylated Amine + this compound (Over-alkylation) Quaternary Ammonium Salt Quaternary Ammonium Salt Mono-butylated Amine->Quaternary Ammonium Salt + this compound

Caption: Competing reaction pathways in the alkylation of a primary amine with this compound.

Troubleshooting_Workflow Start Low Yield of Desired Product Check_Products Analyze product mixture (TLC, GC-MS) Start->Check_Products Overalkylation Over-alkylation observed? Check_Products->Overalkylation Elimination Elimination byproduct observed? Check_Products->Elimination Incomplete_Reaction Incomplete reaction? Check_Products->Incomplete_Reaction Adjust_Stoichiometry Increase amine:alkylating agent ratio Overalkylation->Adjust_Stoichiometry Yes Change_Base Use a non-bulky base Elimination->Change_Base Yes Increase_Temp Increase reaction temperature Incomplete_Reaction->Increase_Temp Yes Slow_Addition Slow addition of alkylating agent Adjust_Stoichiometry->Slow_Addition Lower_Temp Lower reaction temperature Slow_Addition->Lower_Temp Lower_Temp2 Lower reaction temperature Change_Base->Lower_Temp2 Check_Solubility Check reactant solubility Increase_Temp->Check_Solubility

Caption: Troubleshooting workflow for optimizing amine alkylation reactions.

References

Optimizing temperature and solvent for butyl methanesulfonate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of butyl methanesulfonate (B1217627). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction conditions, troubleshoot common issues, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of butyl methanesulfonate?

A1: this compound is typically synthesized via the reaction of n-butanol with methanesulfonyl chloride in the presence of a non-nucleophilic base. The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction.

Q2: What is the role of the base in this reaction, and which bases are recommended?

A2: The base neutralizes the HCl byproduct, preventing it from reacting with the starting alcohol or the product. Non-nucleophilic bases such as triethylamine (B128534) (TEA) or pyridine (B92270) are commonly used to avoid competition with the alcohol as a nucleophile.[1] Using a slight excess (1.1-1.5 equivalents) of the base is recommended to ensure the reaction proceeds to completion.[1]

Q3: Why are anhydrous conditions critical for this reaction?

A3: Methanesulfonyl chloride is highly reactive towards water. Any moisture present in the reactants or solvent will hydrolyze the methanesulfonyl chloride, reducing the yield of the desired this compound. Therefore, using anhydrous solvents and properly dried glassware is essential.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). The product, this compound, is less polar than the starting material, n-butanol, and will therefore have a higher Rf value.

Q5: What are the common side products in the synthesis of this compound?

A5: A common side product is the corresponding alkyl chloride (butyl chloride), which can form, particularly at higher temperatures.[2][3] In the presence of a strong, non-nucleophilic base, elimination reactions to form alkenes are also possible, although this is more of a concern with secondary and tertiary alcohols.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Presence of moisture: Methanesulfonyl chloride has reacted with water instead of n-butanol.Ensure all glassware is oven-dried and use anhydrous solvents. Store methanesulfonyl chloride under inert gas and handle it in a dry environment.[1]
Insufficient or inadequate base: The generated HCl is inhibiting the reaction.Use a non-nucleophilic base like triethylamine or pyridine. Ensure at least a stoichiometric amount, preferably a slight excess (1.1-1.5 eq), is used.[1]
Low reaction temperature: The reaction rate is too slow.While the reaction is typically started at 0°C to control the initial exotherm, allowing it to slowly warm to room temperature can help drive it to completion.[4][5]
Formation of Significant Byproducts Alkyl chloride formation: The chloride ion from the base hydrochloride salt or methanesulfonyl chloride itself is acting as a nucleophile.Maintain a low reaction temperature (0°C). Avoid prolonged reaction times and the use of excess methanesulfonyl chloride.[2][3]
Unreacted starting material: Incomplete reaction.Increase the reaction time and continue to monitor by TLC. Ensure the stoichiometry of the base is correct.
Difficult Purification Co-elution of product and impurities: Similar polarities of the desired product and byproducts.Optimize column chromatography conditions (e.g., solvent gradient). An aqueous workup with dilute acid and base can help remove basic and acidic impurities before chromatography.[4][5]
Product loss during workup: The product is being hydrolyzed or lost.Perform aqueous workups quickly and at low temperatures. This compound is soluble in many organic solvents, so ensure complete extraction from the aqueous layer.[6]

Data Presentation: Optimizing Temperature and Solvent

The choice of solvent and reaction temperature significantly impacts the yield and rate of this compound synthesis, which typically proceeds via an SN2 mechanism. Polar aprotic solvents are generally preferred for SN2 reactions as they can dissolve the reactants but do not solvate the nucleophile (n-butanol) as strongly as protic solvents, leaving it more available to react.[7][8][9][10]

The following table provides a representative summary of expected outcomes based on general principles of SN2 reactions and available data for similar mesylation reactions.

Solvent Temperature (°C) Expected Reaction Time Expected Yield Purity Considerations
Dichloromethane (DCM) 0 to Room Temp2-6 hoursHigh (e.g., >90%)[4][5]Generally clean reaction with minimal side products if the temperature is controlled.
Acetonitrile (ACN) Room Temp2-4 hoursHighA good polar aprotic solvent that can accelerate SN2 reactions.
Tetrahydrofuran (THF) Room Temp4-8 hoursModerate to HighAnother suitable polar aprotic solvent, may result in slightly slower reaction rates compared to DCM or ACN.
Toluene Room Temp to 40°C6-12 hoursModerateA nonpolar solvent, which may lead to lower solubility of reactants and slower reaction rates.
Ethanol (Protic Solvent) Room Temp>12 hoursLowProtic solvents can solvate the nucleophile (n-butanol) through hydrogen bonding, reducing its reactivity and leading to significantly lower yields and slower reaction rates.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound.

Materials:

  • n-Butanol

  • Methanesulfonyl chloride

  • Triethylamine (or Pyridine)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add n-butanol (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the stirred solution.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 2-6 hours).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and quench by the slow addition of cold water.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Prepare Reactants (n-Butanol, Anhydrous DCM) cool_mixture Cool to 0°C prep_reactants->cool_mixture add_base Add Triethylamine cool_mixture->add_base add_mscl Add Methanesulfonyl Chloride (dropwise) add_base->add_mscl react Stir and Warm to RT (Monitor by TLC) add_mscl->react quench Quench with Water react->quench extract Aqueous Workup (HCl, NaHCO3, Brine) quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Butyl Methanesulfonate

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_solutions Solutions cluster_byproducts Side Product Issues start Low Yield or Incomplete Reaction check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture check_base Check Base (Stoichiometry & Type) start->check_base check_temp Check Temperature (Too low?) start->check_temp solution_moisture Use dry glassware & anhydrous solvents check_moisture->solution_moisture Yes solution_base Use 1.1-1.5 eq non-nucleophilic base check_base->solution_base Incorrect solution_temp Allow to warm to RT check_temp->solution_temp Yes byproduct_start Significant Byproducts (e.g., Alkyl Chloride) byproduct_check_temp Check Temperature (Too high?) byproduct_start->byproduct_check_temp byproduct_solution_temp Maintain at 0°C byproduct_check_temp->byproduct_solution_temp

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Removal of unreacted butyl methanesulfonate from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Butyl Methanesulfonate (B1217627) Removal

Welcome to the technical support center for handling and removal of unreacted butyl methanesulfonate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal from a reaction mixture important?

This compound (BuMs), also known as butyl mesylate, is an alkylating agent commonly used in organic synthesis.[1] It is classified as a potentially genotoxic impurity (PGI), and its presence in final products, especially pharmaceuticals, must be strictly controlled. Complete removal of unreacted BuMs is crucial to ensure the purity, safety, and stability of the desired product.

Q2: What are the primary methods for removing unreacted this compound?

The main strategies for removing unreacted this compound from a reaction mixture involve:

  • Aqueous Extractive Workup: This is the most common method, leveraging the solubility of BuMs in organic solvents and its limited solubility in water.[1] It often involves washing the organic phase with acidic, basic, and brine solutions.

  • Chromatography: Techniques like silica (B1680970) gel column chromatography are highly effective for separating BuMs from the desired product, especially when compounds have different polarities.[2][3]

  • Quenching: Reacting the excess BuMs with a nucleophilic quenching agent to convert it into a more easily removable byproduct.

  • Hydrolysis: Under specific pH conditions, this compound can be hydrolyzed to methanesulfonic acid, which can then be removed by an aqueous wash.[4]

Q3: How do I perform an effective aqueous extractive workup to remove this compound?

An effective extractive workup typically involves dissolving the reaction mixture in a water-immiscible organic solvent (like ethyl acetate (B1210297) or dichloromethane) and washing it sequentially with different aqueous solutions.[2][3] A common sequence includes:

  • Acidic Wash (e.g., 1M HCl): To remove any basic impurities, such as pyridine (B92270) or triethylamine, which are often used as bases in the reaction.[2][3][5]

  • Basic Wash (e.g., saturated NaHCO₃ solution): To neutralize any remaining acid and remove the acidic byproduct, methanesulfonic acid.[2][3][6]

  • Brine Wash (saturated NaCl solution): To remove the bulk of the dissolved water from the organic layer before drying.[2][7]

Q4: When is column chromatography the preferred method for removal?

Column chromatography is the preferred method when:

  • The desired product and this compound have significantly different polarities.

  • A very high level of purity is required for the final product.

  • Extractive workup fails to provide adequate separation or leads to product loss, for instance, if the product has some water solubility.[5]

  • It is used as a final purification step after an initial extractive workup.[2][3]

Q5: Can I use a quenching agent to remove this compound?

Yes, quenching is a viable strategy. Since this compound is an electrophile, a simple nucleophile can be used to react with the excess. For example, adding methanol (B129727) at the end of the reaction can convert the remaining BuMs into a different compound, which may be easier to separate.[2][3] Amines can also react with methanesulfonates.[8] The choice of quenching agent depends on the stability of the desired product and the ease of removing the newly formed byproduct.

Troubleshooting Guide

Q: I'm observing an emulsion during the extractive workup. How can I resolve this?

A: Emulsions are common when dealing with complex reaction mixtures. To break an emulsion, you can try the following:

  • Add a small amount of brine (saturated NaCl solution), which can help to increase the ionic strength of the aqueous phase and force separation.[7]

  • Allow the mixture to stand undisturbed for a longer period.

  • Gently swirl the separatory funnel instead of shaking it vigorously.

  • Filter the entire mixture through a pad of Celite.

  • If the reaction was run in a water-miscible solvent like THF or dioxane, it is safer to remove the solvent by rotary evaporation before the workup.[9][10]

Q: My desired product is partially water-soluble, and I'm losing it during the aqueous wash steps. What should I do?

A: If your product has significant water solubility, an aqueous extractive workup may lead to yield loss.[5] Consider these alternatives:

  • Minimize Water Washes: Reduce the number and volume of aqueous washes.

  • Back-Extraction: Re-extract the combined aqueous layers with a fresh portion of the organic solvent to recover some of the dissolved product.

  • Alternative Purification: Switch to a non-aqueous method like silica gel column chromatography directly on the concentrated crude reaction mixture.[5]

  • Use of Scavenger Resins: These are solid-supported reagents that can react with and bind the unreacted this compound, which can then be removed by simple filtration.[5]

Q: After the workup, I still see traces of this compound in my product analysis (e.g., by HPLC or NMR). How can I improve its removal?

A: If trace amounts remain, you may need to repeat a purification step or add a final polishing step:

  • Repeat the Basic Wash: Ensure all acidic byproducts and the methanesulfonate itself are thoroughly removed. A wash with saturated sodium bicarbonate is crucial for this.[5][6]

  • Perform Column Chromatography: This is often the most effective way to remove final traces of impurities.[2][3]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

Data Presentation

Table 1: Comparison of Removal Methods for Unreacted this compound

MethodPrincipleBest Suited ForAdvantagesDisadvantages
Aqueous Extraction Partitioning between immiscible organic and aqueous phases.[11]Removing large quantities of BuMs and water-soluble byproducts.[5]Fast, simple, and scalable for large reactions.Can lead to emulsions; potential for product loss if the compound is water-soluble.[5]
Column Chromatography Separation based on differential adsorption to a stationary phase (e.g., silica gel).[2]Achieving high purity; separating compounds with different polarities.[5]Highly effective for purification; adaptable to various scales.Can be time-consuming and requires larger volumes of solvent.
Quenching Chemical conversion of BuMs to a different, more easily removable compound.[2][3]Reactions where a simple nucleophile will not react with the desired product.Can simplify the subsequent purification process.Introduces a new compound into the mixture that must also be removed.
Hydrolysis Cleavage of the methanesulfonate ester bond by reaction with water.[4]Products that are stable to the required pH and temperature conditions for hydrolysis.Can selectively destroy the methanesulfonate.May not be suitable for base-sensitive or acid-sensitive products.[4]

Experimental Protocols

Protocol 1: Extractive Workup and Column Chromatography for this compound Removal

This protocol is adapted from a standard synthesis procedure for n-butyl methanesulfonate.[2][3]

1. Quenching (Optional):

  • After the reaction is complete (as monitored by TLC or HPLC), cool the reaction mixture to 0 °C.

  • Slowly add a quenching agent like methanol to react with any excess methanesulfonylating agent that may be present, and to begin reacting with unreacted this compound.[2][3]

2. Dilution and Extraction:

  • Concentrate the reaction solution under reduced pressure to remove the reaction solvent.

  • Dilute the resulting residue with a water-immiscible organic solvent such as ethyl acetate (EtOAc).[2][3]

  • Transfer the solution to a separatory funnel.

3. Aqueous Washing Sequence:

  • Wash the organic layer sequentially with:

    • 1 M Hydrochloric Acid (HCl) to remove amine bases.[2][3]
    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove methanesulfonic acid.[2][3]
    • Saturated aqueous sodium chloride (brine) to remove residual water.[2][3]

  • During each wash, shake the funnel, allow the layers to separate, and drain the aqueous (lower) layer.

4. Drying and Concentration:

  • Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][3]

  • Filter off the drying agent.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude product.

5. Purification by Column Chromatography:

  • Prepare a silica gel column using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The exact ratio will depend on the polarity of the desired product.

  • Dissolve the crude product in a minimal amount of the column solvent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product, free from this compound.

  • Combine the pure fractions and concentrate under reduced pressure to yield the final product.[2][3]

Visualizations

Removal_Workflow start Crude Reaction Mixture (Contains Product + unreacted BuMs) workup Aqueous Extractive Workup start->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate (Rotovap) dry->concentrate analyze Analyze Purity (TLC, HPLC, NMR) concentrate->analyze chromatography Column Chromatography analyze->chromatography BuMs remains end Pure Product analyze->end Purity OK chromatography->end

Caption: General workflow for removal of unreacted this compound.

Decision_Tree start Is the product water-soluble? method_extraction Use Standard Aqueous Extraction start->method_extraction No method_chromatography Consider Direct Chromatography or Scavenger Resin start->method_chromatography Yes node_no No node_yes Yes check_purity Is Purity Sufficient? method_extraction->check_purity After workup method_chromatography->check_purity After purification final_product Final Pure Product check_purity->final_product Yes method_chromatography2 Perform Column Chromatography check_purity->method_chromatography2 No method_chromatography2->final_product

Caption: Decision tree for choosing a BuMs removal method.

Extractive_Workup_Detail cluster_0 Extractive Workup Protocol start Crude Mixture in Organic Solvent (e.g., EtOAc) wash1 Wash with 1M HCl start->wash1 Removes base wash2 Wash with sat. NaHCO3 wash1->wash2 Removes acid aq1 Aqueous Layer 1 (Contains protonated base) wash1->aq1 wash3 Wash with Brine wash2->wash3 Removes water aq2 Aqueous Layer 2 (Contains salts, MSA) wash2->aq2 aq3 Aqueous Layer 3 (Contains salts, water) wash3->aq3 dry Dry Organic Layer (e.g., over Na2SO4) wash3->dry end Organic Layer containing Product for Concentration dry->end

Caption: Detailed workflow for a sequential aqueous extractive workup.

References

Byproduct formation in the synthesis of butyl methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of butyl methanesulfonate (B1217627). The following information addresses common challenges, particularly the formation of byproducts, to help ensure high yield and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction for synthesizing butyl methanesulfonate?

A1: The most common laboratory synthesis involves the reaction of n-butanol with methanesulfonyl chloride (MsCl). This reaction is conducted in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM), and in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the hydrochloric acid (HCl) byproduct.[1][2] The reaction is typically performed at low temperatures (e.g., 0 °C) to control its exothermic nature and minimize side reactions.[1][3]

Q2: What are the most common byproducts I might encounter during the synthesis?

A2: The primary byproducts of concern are 1-butene (B85601), di-n-butyl ether, and n-butyl chloride. Additionally, incomplete reactions can leave unreacted starting materials, and exposure to moisture can lead to the formation of methanesulfonic acid.

Q3: What is the function of the base (triethylamine or pyridine) in this reaction?

A3: The reaction between n-butanol and methanesulfonyl chloride generates one equivalent of hydrochloric acid (HCl). The base, typically triethylamine or pyridine, is crucial for neutralizing this HCl as it forms.[3] Without the base, the accumulating acid would protonate the alcohol, deactivating it, and could also promote side reactions. An insufficient amount of base is a common cause of low conversion.[3]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the n-butanol starting material, you can observe the consumption of the alcohol and the appearance of the less polar this compound product spot. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of both product formation and byproduct generation.

Q5: Why is it critical to use anhydrous conditions?

A5: Methanesulfonyl chloride is highly reactive and readily hydrolyzes in the presence of water to form methanesulfonic acid.[3] This consumes the reagent, reduces the yield of the desired product, and introduces an acidic impurity that can complicate the purification process. Therefore, using oven-dried glassware and anhydrous solvents is essential for a successful synthesis.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis in a problem-solution format.

Problem 1: Low yield or incomplete conversion of n-butanol.

  • Possible Cause 1: Moisture Contamination.

    • Solution: Ensure all glassware is rigorously oven-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Methanesulfonyl chloride should be handled in a dry environment.[3]

  • Possible Cause 2: Insufficient Base.

    • Solution: The base is required in at least a 1:1 molar ratio with methanesulfonyl chloride to neutralize the HCl byproduct. It is common practice to use a slight excess (1.1 to 1.5 equivalents) to ensure complete neutralization.[1][3]

  • Possible Cause 3: Inaccurate Reagent Stoichiometry.

    • Solution: Carefully verify the molar quantities of all reactants. Methanesulfonyl chloride is often used in slight excess (1.05 to 1.2 equivalents) relative to the alcohol to drive the reaction to completion.[1][4]

Problem 2: Significant formation of 1-butene is detected.

  • Possible Cause: E2 Elimination.

    • Solution: this compound has a good leaving group (mesylate), and its formation can be followed by an E2 elimination reaction to form 1-butene, especially in the presence of a strong base or at elevated temperatures. To minimize this, maintain a low reaction temperature (0 °C) during the addition of methanesulfonyl chloride and for the duration of the reaction.[1] Avoid using an excessive amount of base.

Problem 3: The presence of di-n-butyl ether is confirmed in the product mixture.

  • Possible Cause 1: SN2 reaction with unreacted butanol.

    • Solution: If the reaction is not complete, unreacted n-butanol (a nucleophile) can attack the newly formed this compound (an alkylating agent) to produce di-n-butyl ether. Ensure the reaction goes to completion by using a slight excess of methanesulfonyl chloride.

  • Possible Cause 2: Acid-catalyzed dehydration.

    • Solution: Under acidic conditions, n-butanol can undergo dehydration to form the ether. This is less common under the standard basic reaction conditions but can occur if the base is insufficient and HCl accumulates. Ensure adequate base is present throughout the reaction.

Problem 4: The purified product is acidic.

  • Possible Cause: Residual Methanesulfonic Acid.

    • Solution: This indicates that either the methanesulfonyl chloride or the this compound product has hydrolyzed due to water. During the workup, ensure a thorough wash with a saturated sodium bicarbonate solution to neutralize and remove any acidic impurities.[1][2]

Data Presentation

Table 1: Summary of Common Byproducts and Mitigation Strategies

ByproductFormation PathwayRecommended Prevention Strategy
1-Butene E2 Elimination of the mesylate product, promoted by base and heat.Maintain low reaction temperature (0 °C). Avoid using a large excess of base. Limit reaction time after completion.
Di-n-butyl Ether SN2 reaction between butoxide/butanol and the product, or acid-catalyzed dehydration of butanol.Ensure complete conversion of n-butanol. Use proper stoichiometry. Perform a neutral or slightly basic workup.
n-Butyl Chloride SN2 reaction of chloride ions (from HCl byproduct) with n-butanol.Use a sufficient amount of a non-nucleophilic base (e.g., triethylamine) to scavenge all generated HCl.
Methanesulfonic Acid Hydrolysis of methanesulfonyl chloride or the product by water.[3][5]Maintain strictly anhydrous conditions. Perform a thorough aqueous workup with a bicarbonate wash to remove.

Experimental Protocols

Protocol 1: Synthesis of this compound [1][2]

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add n-butanol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, via the dropping funnel over 30-60 minutes. Maintain the internal temperature at or below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC until the n-butanol spot is no longer visible.

  • If the reaction is sluggish, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

Protocol 2: Workup and Purification [1][2]

  • Upon completion, quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess triethylamine)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any acidic species)

    • Saturated aqueous sodium chloride (brine) solution

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the resulting residue by silica (B1680970) gel column chromatography, typically using a hexane/ethyl acetate (B1210297) gradient, to afford pure this compound as a colorless oil.[2]

Visualizations

Byproduct_Formation BuOH n-Butanol Product This compound BuOH->Product  + MsCl  + Base Ether Di-n-butyl Ether BuOH->Ether  + Product (SN2)  or H+ catalysis Chloride n-Butyl Chloride BuOH->Chloride + HCl (SN2) (Insufficient Base) MsCl Methanesulfonyl Chloride MsCl->Product HCl HCl Base Base (TEA) Base->Product Butene 1-Butene Product->Butene Excess Base / Heat (E2 Elimination)

Caption: Reaction scheme for this compound synthesis and major byproduct pathways.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckMoisture Were anhydrous conditions used? Start->CheckMoisture CheckBase Was sufficient base (1.1-1.5 eq) used? CheckMoisture->CheckBase Yes ActionDry ACTION: Dry all glassware and solvents. CheckMoisture->ActionDry No CheckTemp Was temperature kept at ~0°C? CheckBase->CheckTemp Yes ActionBase ACTION: Use 1.1-1.5 eq of base. CheckBase->ActionBase No AnalyzeByproducts What byproducts are present (GC-MS)? CheckTemp->AnalyzeByproducts Yes ActionTemp ACTION: Maintain 0°C during addition and reaction. CheckTemp->ActionTemp No ActionElimination High Butene: Reduce base amount, ensure low temp. AnalyzeByproducts->ActionElimination Elimination ActionEther High Ether/Alcohol: Drive reaction to completion, check stoichiometry. AnalyzeByproducts->ActionEther Ether or Unreacted SM End Re-run with Optimized Conditions ActionDry->End ActionBase->End ActionTemp->End ActionElimination->End ActionEther->End

Caption: Troubleshooting workflow for low yield or purity in this compound synthesis.

References

Technical Support Center: Improving Selectivity in N-Alkylation with Butyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of various nitrogen-containing functional groups with butyl methanesulfonate (B1217627).

Troubleshooting Guides

This section provides solutions in a question-and-answer format to address specific issues you may encounter during your experiments.

Issue 1: Poor Selectivity - Over-alkylation Leading to Di- or Tri-butylated Products

Question: My reaction with a primary amine is yielding a significant amount of the N,N-dibutylated product. How can I favor mono-N-butylation?

Answer: Over-alkylation is a frequent challenge because the mono-alkylated amine product is often more nucleophilic than the starting primary amine.[1] To enhance the selectivity for the desired mono-butylated product, consider the following strategies:

  • Stoichiometry Control: Employing a large excess of the primary amine relative to butyl methanesulfonate can statistically favor mono-alkylation. Conversely, using an excess of this compound will drive the reaction towards di-butylation. A slight excess of the amine (1.1 to 1.5 equivalents) is often a good starting point to minimize N,N-dialkylation.

  • Slow Addition of Alkylating Agent: Adding the this compound dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the probability of a second alkylation event.

  • Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second alkylation step more significantly than the first, thus improving selectivity for the mono-alkylated product.[2]

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. In some cases, ionic liquids have been shown to reduce the over-alkylation of secondary amines.[3] Aprotic solvents are generally preferred for N-alkylation reactions.[4]

  • Steric Hindrance: If your substrate allows, introducing a bulky protecting group that can be removed later can sterically hinder the second alkylation.

Issue 2: Low or No Conversion of Starting Material

Question: My N-alkylation reaction with this compound is very slow or is not proceeding to completion. What are the potential causes and how can I improve the yield?

Answer: Low reactivity can stem from several factors related to the nucleophilicity of your substrate, the reaction conditions, or the purity of your reagents.

  • Substrate Reactivity:

    • Electron-Withdrawing Groups (EWGs): If your amine, indole (B1671886), or sulfonamide contains strong EWGs (e.g., -NO₂, -CN), the nitrogen atom will be less nucleophilic, slowing down the reaction.[1] More forcing conditions, such as higher temperatures or a stronger base, may be necessary.

    • Steric Hindrance: Significant steric bulk on the nitrogen-containing substrate can impede the approach of the this compound.

  • Reaction Conditions:

    • Base: The choice and amount of base are critical. For weakly nucleophilic substrates, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) may be required to sufficiently deprotonate the nitrogen atom and increase its nucleophilicity.[5] Weaker bases like potassium carbonate (K₂CO₃) may be sufficient for more reactive substrates.

    • Temperature: Many N-alkylation reactions require elevated temperatures to proceed at a reasonable rate. A systematic increase in temperature while monitoring the reaction by TLC or LC-MS is recommended.[5] However, excessively high temperatures can lead to decomposition or side reactions.

    • Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are often effective as they can dissolve the reactants and stabilize charged intermediates.[5]

  • Reagent Purity: Ensure that your this compound, substrate, and solvent are pure and anhydrous, especially when using strong bases like NaH, as moisture can quench the base.

Issue 3: Competing C-Alkylation in Indoles

Question: I am attempting to N-butylate an indole, but I am observing a significant amount of C3-alkylation. How can I improve the N-selectivity?

Answer: The C3 position of the indole ring is also nucleophilic and can compete with the nitrogen for the alkylating agent.[6] Several strategies can be employed to favor N-alkylation:

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is a classic method to promote N-alkylation by forming the more nucleophilic indolate anion. The solvent can play a crucial role; for instance, increasing the proportion of DMF in a THF/DMF mixture has been shown to favor N-alkylation.

  • Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.

  • Protecting Groups: If C3-alkylation is a persistent issue, consider introducing a temporary protecting group at the C3 position to block this site of reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions when using this compound for N-alkylation?

A1: Besides over-alkylation (N,N-dibutylation), other potential side reactions include:

  • Elimination: If the substrate or product can act as a base, it may promote the elimination of methanesulfonic acid from this compound to form butene, especially at higher temperatures.

  • O-Alkylation: For substrates with ambident nucleophiles, such as sulfonamides, O-alkylation can compete with N-alkylation, though N-alkylation is generally favored.[2]

  • C-Alkylation: As mentioned for indoles, carbon nucleophiles within the substrate can compete with the nitrogen atom.

Q2: How does the reactivity of this compound compare to other butylating agents like butyl bromide?

A2: this compound is a potent alkylating agent. The methanesulfonate group is an excellent leaving group, making this compound generally more reactive than butyl bromide and butyl chloride. The order of reactivity for common leaving groups is typically: I > OTs (tosylate) ≈ OMs (mesylate) > Br > Cl.

Q3: What analytical techniques are best for monitoring the reaction and determining the product ratio?

A3:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the desired product and any side products (like di-butylated species) by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for quantifying the ratio of mono- to di-alkylated products in the crude reaction mixture by integrating characteristic peaks.

Data Presentation

Table 1: Influence of Reaction Parameters on the N-Alkylation of Primary Amines (Illustrative Data)

Note: Specific quantitative data for this compound is limited in the literature. This table provides illustrative data based on general principles of N-alkylation and data from similar alkylating agents.

SubstrateAlkylating AgentBaseSolventTemp (°C)Time (h)Mono-alkylation:Di-alkylation Ratio (Approx.)Yield (%) (Mono-product)
BenzylamineButyl bromideK₂CO₃Acetonitrile801285:15~75
AnilineButyl iodideCs₂CO₃DMF60890:10~80
AnilineThis compoundK₂CO₃DMF8010Likely > 80:20Estimated > 70
p-Toluenesulfonamide1-ButanolK₂CO₃Xylenes15024>95:580[5]

Table 2: General Conditions for N-Alkylation of Various Substrates

Substrate TypeTypical BaseTypical SolventTypical Temperature Range (°C)Key Challenges
Primary Aliphatic AminesK₂CO₃, Cs₂CO₃Acetonitrile, DMF25 - 80Over-alkylation
Primary Aromatic AminesK₂CO₃, NaHDMF, DMSO60 - 120Lower nucleophilicity, over-alkylation
IndolesNaH, K₂CO₃DMF, THF0 - 80C-alkylation, incomplete deprotonation
SulfonamidesK₂CO₃, NaHDMF, THF, Toluene25 - 150Over-alkylation, O-alkylation

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Butylation of a Primary Amine

Materials:

  • Primary amine (1.0 eq.)

  • This compound (1.05 - 1.2 eq.)

  • Potassium carbonate (K₂CO₃, 2.0 eq.), finely ground and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine and anhydrous DMF.

  • Add potassium carbonate to the solution and stir the suspension at room temperature for 15-30 minutes.

  • Slowly add this compound dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for N-Butylation of a Sulfonamide

Materials:

  • Primary sulfonamide (1.0 eq.)

  • This compound (1.1 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the primary sulfonamide and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the this compound dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield start Low or No Conversion q1 Is the substrate sterically hindered or electronically deactivated? start->q1 q2 Is the base strong enough? q1->q2 No sol1 Use more forcing conditions: higher temperature, stronger base. q1->sol1 Yes q3 Is the reaction temperature high enough? q2->q3 Yes sol2 Switch to a stronger base (e.g., NaH, KOtBu). q2->sol2 No q4 Are reagents and solvent pure and anhydrous? q3->q4 Yes sol3 Increase temperature incrementally while monitoring the reaction. q3->sol3 No sol4 Use anhydrous solvents and perform under inert atmosphere. q4->sol4 No

Caption: Troubleshooting logic for low yield in N-alkylation reactions.

Experimental_Workflow sub Substrate (Amine, Indole, etc.) base_solv Add Base & Anhydrous Solvent sub->base_solv deprotonation Deprotonation (if applicable) base_solv->deprotonation add_bms Slowly Add This compound deprotonation->add_bms reaction Reaction at Optimal Temperature add_bms->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Chromatography) workup->purify product Pure Mono-N-butylated Product purify->product

Caption: General experimental workflow for selective N-butylation.

Selectivity_Strategies start Goal: Improve Mono-N-Alkylation Selectivity stoich Control Stoichiometry (Excess Amine) start->stoich addition Slow Addition of This compound start->addition temp Lower Reaction Temperature start->temp solvent Optimize Solvent start->solvent

References

Quenching strategies for reactions involving butyl methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with butyl methanesulfonate (B1217627).

Troubleshooting Guide

This guide addresses common issues encountered during the quenching and workup of reactions involving butyl methanesulfonate.

Issue Possible Cause(s) Recommended Solution(s)
Violent/Uncontrolled Exothermic Reaction During Quenching 1. The quenching agent was added too quickly. 2. The reaction mixture was not adequately cooled. 3. Unreacted, highly reactive reagents like methanesulfonyl chloride are present in high concentrations.1. Immediately cease the addition of the quenching agent. 2. Ensure the cooling bath is effectively lowering the temperature of the reaction mixture. 3. Consider diluting the reaction mixture with an inert solvent before slowly resuming the addition of the quenching agent.[1]
Product Degradation During Aqueous Workup 1. The desired product is sensitive to acidic conditions generated from the hydrolysis of excess methanesulfonyl chloride (forming methanesulfonic acid and HCl).[2][3] 2. The product contains base-sensitive functional groups that are degraded by a basic quench.1. Use a milder quenching agent like ice or cold water, added slowly.[2] 2. After quenching, promptly wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize acids.[2][4] 3. If the product is base-sensitive, consider a neutral quench or a mildly acidic wash (e.g., saturated ammonium (B1175870) chloride solution).[1]
Formation of Unexpected Byproducts 1. The quenching agent (e.g., an amine) is reacting with the product or intermediates. 2. The solvent (e.g., methanol) used for quenching reacts with methanesulfonyl chloride or the product.[2][4]1. Opt for a simple quenching agent like water or ice.[2] 2. If an amine quench is necessary, use a simple one like piperidine (B6355638) or morpholine (B109124) that forms an easily removable sulfonamide.[2]
Difficulty in Removing Water-Soluble Byproducts 1. Insufficient extraction during workup. 2. Emulsion formation.1. Extract the aqueous layer multiple times with the appropriate organic solvent. 2. A brine wash (saturated aqueous NaCl) can help break emulsions and remove residual water from the organic layer.[2]
Incomplete Quenching of Reagents 1. Insufficient amount of quenching agent added. 2. Insufficient reaction time for the quench.1. Monitor the disappearance of the reactive species (e.g., methanesulfonyl chloride) by Thin-Layer Chromatography (TLC).[2] 2. After the initial quenching, allow the mixture to warm to room temperature and stir for an extended period to ensure the reaction is complete.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound and its precursors?

This compound is harmful if swallowed, in contact with skin, or inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation and allergic skin reactions.[5][6] The precursor, methanesulfonyl chloride, is corrosive, toxic, and a lachrymator that reacts exothermically with water.[7] Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][8]

Q2: What is the recommended general procedure for quenching a reaction where this compound was synthesized?

A typical quenching procedure for a reaction involving the synthesis of this compound from an alcohol and methanesulfonyl chloride involves the slow, controlled addition of cold water or crushed ice to the reaction mixture.[2] This should be followed by dilution with an organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer should then be washed sequentially with 1M HCl (if a tertiary amine base was used), saturated aqueous NaHCO₃ to remove acidic byproducts, and finally with brine.[2][7]

Q3: How can I monitor the progress of the quenching reaction?

Thin-Layer Chromatography (TLC) is an effective method to monitor the disappearance of starting materials like methanesulfonyl chloride.[2] The completion of the quench is also indicated by the cessation of heat generation and gas evolution.[1]

Q4: My product is sensitive to both acid and base. What is a suitable quenching strategy?

For products sensitive to both acidic and basic conditions, a careful quench with cold water until the reactive reagents are consumed is recommended. The goal is to hydrolyze any remaining methanesulfonyl chloride without significantly altering the pH of the bulk solution for a prolonged period. Subsequent washes should be carried out with neutral solutions, such as brine, to avoid degradation.

Q5: What are scavenger resins and how can they be used for quenching?

Scavenger resins are solid-supported nucleophiles (e.g., amines) that react with and bind excess electrophilic reagents like methanesulfonyl chloride. The resin is added to the crude reaction mixture and stirred until the excess reagent is consumed. The resin is then simply removed by filtration, simplifying the workup procedure.[2]

Experimental Protocols

Protocol 1: Synthesis and Aqueous Workup of n-Butyl Methanesulfonate

This protocol is adapted from a standard procedure for the synthesis of n-butyl methanesulfonate.[4]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve n-butanol (1.0 eq) in anhydrous dichloromethane. Add pyridine (B92270) (1.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and stir for 6 hours, or until TLC analysis indicates complete consumption of the n-butanol.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of methanol.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Dilute the residue with ethyl acetate.

    • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and saturated brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude n-butyl methanesulfonate.

  • Purification: If necessary, purify the crude product by silica (B1680970) gel column chromatography.

Diagrams

experimental_workflow start Start: Dissolve n-butanol and pyridine in DCM cool_0c Cool to 0 °C start->cool_0c add_mscl Add Methanesulfonyl Chloride Dropwise cool_0c->add_mscl react Stir and warm to RT (6h) add_mscl->react quench Quench with Methanol at 0 °C react->quench concentrate Concentrate in vacuo quench->concentrate dilute Dilute with Ethyl Acetate concentrate->dilute wash_hcl Wash with 1M HCl dilute->wash_hcl wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry purify Purify by Column Chromatography (if needed) dry->purify end_product End: Pure this compound purify->end_product quenching_troubleshooting cluster_issue Issue cluster_causes Possible Causes cluster_solutions Solutions issue Uncontrolled Exotherm During Quench cause1 Rapid Addition of Quenching Agent issue->cause1 cause2 Inadequate Cooling issue->cause2 solution1 Stop Addition cause1->solution1 solution2 Ensure Effective Cooling cause2->solution2 solution3 Dilute Reaction Mixture solution2->solution3

References

Technical Support Center: Purification of Polar Compounds Post-Alkylation with Butyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of polar compounds after alkylation using butyl methanesulfonate (B1217627).

Troubleshooting Guide

This guide addresses common issues encountered during the work-up and purification of polar, N-butylated products.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Incomplete reaction. - Ineffective base for deprotonation of the starting amine. - Degradation of the product during work-up.- Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material. - If the starting amine is a salt, ensure a sufficiently strong base is used for neutralization prior to alkylation. - For highly water-soluble products, avoid extensive aqueous washes. Consider using scavenger resins to remove byproducts.
Product is Water-Soluble and Lost During Aqueous Work-up The desired alkylated product, especially if it is a quaternary ammonium (B1175870) salt or a small polar molecule, has high solubility in the aqueous phase.- Minimize the volume of aqueous washes. - Saturate the aqueous phase with NaCl (brine) to decrease the solubility of the organic product. - Back-extract the aqueous layers with a more polar organic solvent (e.g., ethyl acetate, dichloromethane). - Alternative Work-up: Avoid aqueous washes altogether by using scavenger resins to remove unreacted butyl methanesulfonate and methanesulfonic acid.
Difficulty Removing Unreacted this compound This compound is relatively non-polar and should be separable from the polar product, but may persist in the crude material.- Aqueous Work-up: this compound will hydrolyze to butanol and methanesulfonic acid under aqueous basic or acidic conditions, which can then be removed by washing. Be aware that prolonged exposure to harsh conditions may affect your product. - Chromatography: Unreacted this compound should elute much earlier than the polar product in reversed-phase HPLC or HILIC.
Presence of Methanesulfonic Acid in the Final Product Incomplete neutralization during the work-up. Methanesulfonic acid is a byproduct of the hydrolysis of this compound.- Wash the organic layer with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to neutralize and remove the acid as its salt.[1][2]
O-Alkylation as a Side Product If the starting material contains hydroxyl groups, O-alkylation can compete with the desired N-alkylation.- Optimize reaction conditions to favor N-alkylation (e.g., choice of base and solvent). - Purification by chromatography is often necessary to separate N- and O-alkylated isomers. Reversed-phase HPLC or HILIC can be effective.
Product Streaking or Poor Peak Shape in Chromatography - Normal-Phase: Highly polar compounds, especially salts, interact strongly with silica (B1680970) gel, leading to streaking. - Reversed-Phase: The compound may be too polar to be retained on a standard C18 column.[3][4]- For Normal-Phase: Consider using a more polar mobile phase, or deactivating the silica gel with a small amount of a basic modifier like triethylamine (B128534) or ammonium hydroxide (B78521) in the eluent.[5] - Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention and separation of highly polar compounds.[3][4] - For Reversed-Phase: Use a column with an embedded polar group or a shorter alkyl chain. Ensure the mobile phase pH is appropriate to control the ionization of your compound.
Product Elutes in the Void Volume in Reversed-Phase HPLC The compound is too polar for the non-polar stationary phase and is not retained.- Switch to a more suitable chromatographic technique like HILIC, which is designed for polar analytes.[3][4] - Consider ion-pair chromatography, although this can lead to system contamination.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a this compound alkylation of a polar amine?

A1: The most common byproducts include:

  • Over-alkylation products: If the starting material is a primary or secondary amine, di- and tri-alkylation can occur.

  • O-alkylation products: If the substrate contains hydroxyl groups, O-alkylation can be a significant side reaction.

  • Hydrolysis products: Unreacted this compound can hydrolyze during aqueous work-up to form butanol and methanesulfonic acid.

Q2: How can I remove unreacted this compound and methanesulfonic acid from my reaction mixture?

A2: A standard aqueous work-up is often effective. Quenching the reaction with water or a basic solution will hydrolyze the remaining this compound. Subsequent washes with a mild base like aqueous sodium bicarbonate will convert methanesulfonic acid into its water-soluble salt, which can be removed in the aqueous phase.[1][2] For highly water-soluble products, using a scavenger resin that reacts with and removes the unreacted alkylating agent is a good alternative to an aqueous work-up.

Q3: My desired product is a highly polar salt. How can I best purify it?

A3: For highly polar salts like quaternary ammonium compounds, traditional normal-phase chromatography on silica gel is often challenging due to strong adsorption and poor elution. The recommended techniques are:

  • Precipitation/Crystallization: If the product is a solid, it may precipitate from the reaction mixture upon cooling or with the addition of a less polar anti-solvent. This can be an effective initial purification step.

  • Reversed-Phase HPLC (RP-HPLC): This technique can be effective, but you may need to use a specialized column (e.g., with a polar end-capping) and carefully select the mobile phase and any additives.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the method of choice for very polar and ionic compounds. It uses a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent and a small amount of an aqueous or polar modifier.[3][4][6][7][8]

Q4: Can I use normal-phase flash chromatography to purify my polar alkylated product?

A4: While challenging, it is sometimes possible. For very polar compounds, you may need to use a highly polar eluent system, such as dichloromethane/methanol with a small percentage of ammonium hydroxide.[5] However, this can lead to poor separation and streaking of the product on the column. HILIC or reversed-phase chromatography are generally more reliable for these types of compounds.[4]

Q5: What is a good starting point for developing a HILIC method for my polar compound?

A5: A good starting point for a HILIC method is to use a silica or amide-based HILIC column. The mobile phase typically consists of a high percentage of acetonitrile (B52724) (e.g., 90-95%) with a small amount of an aqueous buffer (e.g., 10-20 mM ammonium formate (B1220265) or ammonium acetate). A gradient elution, where the percentage of the aqueous buffer is gradually increased, is often used to elute the compounds.[3]

Experimental Protocols

Here is a representative protocol for the N-butylation of a polar heterocyclic amine, 4-aminopyridine (B3432731), followed by purification.

Protocol 1: N-Butylation of 4-Aminopyridine

  • Materials:

    • 4-Aminopyridine

    • This compound

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (anhydrous)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • To a solution of 4-aminopyridine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add this compound (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Work-up and Purification

  • Aqueous Work-up:

    • Dissolve the crude product in ethyl acetate.

    • Wash the organic solution sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification by Chromatography:

    • Method A: Reversed-Phase Flash Chromatography

      • Column: C18 reversed-phase silica gel.

      • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Method B: HILIC

      • Column: Silica or amide-based HILIC column.

      • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate).

Data Presentation

The following table provides illustrative data on the yield and purity of N-butyl-4-aminopyridinium methanesulfonate obtained through different purification methods.

Purification Method Recovery/Yield (%) Purity (%) (by HPLC) Notes
Precipitation from reaction mixture 6590Product is isolated as a solid. Purity may be lower due to co-precipitation of impurities.
Aqueous Work-up + Reversed-Phase Flash Chromatography 55>95Good purity can be achieved. Yield may be reduced due to the polarity of the product.
Aqueous Work-up + HILIC 60>98Generally provides the best separation and purity for highly polar compounds.
Scavenger Resin Work-up + Direct Crystallization 7092Avoids aqueous phases, potentially increasing yield for water-soluble products. Purity may be slightly lower than chromatographic methods.

Visualizations

Experimental Workflow

experimental_workflow start Start: 4-Aminopyridine reaction Alkylation with This compound (K2CO3, Acetonitrile, 60°C) start->reaction workup Work-up Options reaction->workup aqueous_workup Aqueous Wash (NaHCO3, Brine) workup->aqueous_workup Standard resin_workup Scavenger Resin workup->resin_workup Alternative purification Purification aqueous_workup->purification crystallization Crystallization resin_workup->crystallization rp_hplc Reversed-Phase HPLC purification->rp_hplc hilic HILIC purification->hilic product Purified N-butyl-4- aminopyridinium methanesulfonate rp_hplc->product hilic->product crystallization->product

Alkylation and Purification Workflow
Troubleshooting Logic for Purification

troubleshooting_logic start Crude Product check_solubility Assess Polarity & Water Solubility start->check_solubility high_polarity Highly Polar / Salt-like check_solubility->high_polarity High moderate_polarity Moderately Polar check_solubility->moderate_polarity Moderate hilic HILIC is Recommended high_polarity->hilic precipitation Consider Precipitation/ Crystallization high_polarity->precipitation rp_hplc Reversed-Phase HPLC (with polar-embedded column) moderate_polarity->rp_hplc normal_phase Normal-Phase with Polar Modifiers moderate_polarity->normal_phase

Purification Method Selection

References

Technical Support Center: Selective Mono-N-Alkylation with Butyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) for preventing the formation of dialkylated products during N-alkylation reactions with butyl methanesulfonate (B1217627).

Frequently Asked Questions (FAQs)

Q1: Why am I observing a significant amount of dialkylated product in my reaction with butyl methanesulfonate?

A1: The formation of a dialkylated product is a common challenge in the N-alkylation of primary amines. The mono-alkylated secondary amine product is often more nucleophilic and less sterically hindered than the starting primary amine. This increased reactivity makes it compete effectively for the remaining this compound, leading to the formation of a tertiary amine, the dialkylated byproduct.[1][2]

Q2: How can I control the reaction to favor the mono-alkylated product?

A2: Several strategies can be employed to promote mono-alkylation. These include:

  • Stoichiometric Control: Using an excess of the primary amine relative to this compound.

  • Slow Addition: Adding the this compound to the reaction mixture slowly and in a controlled manner.

  • Choice of Base: Utilizing a base that selectively promotes mono-alkylation, such as cesium carbonate (Cs₂CO₃).

  • Reaction Monitoring: Carefully tracking the reaction's progress and stopping it once the starting amine is consumed.

Q3: What is the "cesium effect" and how does it help in preventing dialkylation?

A3: The "cesium effect" refers to the high chemoselectivity observed when using cesium bases, like cesium carbonate (Cs₂CO₃) or cesium hydroxide (B78521) (CsOH), in N-alkylation reactions.[3][4] These bases effectively promote the desired mono-alkylation while suppressing the subsequent overalkylation of the secondary amine product.[3][4] The large size and solubility of the cesium cation in organic solvents are thought to play a crucial role in this selectivity.[5][6]

Q4: Which solvent is most suitable for this reaction?

A4: Polar aprotic solvents such as anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are highly recommended.[6][7] These solvents facilitate the dissolution of the amine and the base, promoting the reaction. The use of ionic liquids has also been reported to reduce overalkylation.[4]

Q5: Can temperature be used to control the selectivity?

A5: Yes, temperature can influence the reaction rate and selectivity. It is often beneficial to start the reaction at a lower temperature (e.g., 0 °C or room temperature) and then gently heat if necessary.[5] Monitoring the reaction closely by TLC or LC-MS is crucial to determine the optimal temperature profile for your specific substrate.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High percentage of dialkylated product The mono-alkylated product is more reactive than the starting amine.1. Adjust Stoichiometry: Increase the excess of the primary amine (e.g., 2-3 equivalents). 2. Slow Addition: Add the this compound dropwise using a syringe pump over an extended period. 3. Change the Base: Switch to cesium carbonate (Cs₂CO₃) as the base. 4. Lower the Temperature: Run the reaction at a lower temperature to control the rate.
Low or no conversion of starting material Insufficient reactivity of the substrate or deactivation of the alkylating agent.1. Increase Temperature: Gently heat the reaction mixture (e.g., to 60-90 °C) after initial mixing at a lower temperature.[3] 2. Check Reagent Quality: Ensure the this compound and solvent are pure and anhydrous. 3. Consider a More Reactive Alkylating Agent: If possible, switching to butyl bromide or iodide may increase the reaction rate.
Formation of multiple unidentified byproducts Side reactions due to instability of reactants or products under the reaction conditions.1. Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with air or moisture. 2. Purify Starting Materials: Ensure the purity of the primary amine and this compound. 3. Optimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent product degradation.

Data Presentation

The following table summarizes the results from a study on the highly chemoselective mono-N-alkylation of primary aromatic amines using cesium carbonate. While this study used alkyl halides, the principles are directly applicable to reactions with this compound.

Primary Amine Alkylating Agent Base Solvent Temp (°C) Time (h) Mono-alkylated Product Yield (%) Di-alkylated Product Yield (%)
p-Anisidinen-Butyl BromideCs₂CO₃DMF605953
Anilinen-Butyl BromideCs₂CO₃DMF605924
p-Toluidinen-Butyl BromideCs₂CO₃DMF605943
p-Nitroanilinen-Butyl BromideCs₂CO₃DMF901285Not Reported

Data adapted from a study on Cs₂CO₃-promoted selective N-alkylation of primary aromatic amines.[3][5] The results demonstrate the high selectivity for mono-alkylation with minimal formation of the dialkylated product when using cesium carbonate.

Experimental Protocols

Protocol for Selective Mono-N-Alkylation of a Primary Amine with this compound using Cesium Carbonate

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Primary amine (2.0 equiv.)

  • This compound (1.0 equiv.)

  • Cesium Carbonate (Cs₂CO₃) (1.0 equiv.)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask equipped with a magnetic stir bar and a dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard work-up and purification reagents and equipment

Procedure:

  • Reaction Setup: Under an inert atmosphere, add the primary amine (2.0 equiv.) and cesium carbonate (1.0 equiv.) to the round-bottom flask containing anhydrous DMF.

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to ensure proper mixing.

  • Slow Addition of Alkylating Agent: Dissolve this compound (1.0 equiv.) in a small amount of anhydrous DMF and add it to the dropping funnel. Add the this compound solution dropwise to the stirred reaction mixture over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Pay close attention to the consumption of the starting amine and the formation of the mono- and di-alkylated products.

  • Heating (Optional): If the reaction is sluggish at room temperature, it can be gently heated to 60-90 °C.[3]

  • Work-up: Once the starting amine is consumed, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired mono-alkylated secondary amine.

Mandatory Visualization

Reaction_Mechanism RNH2 Primary Amine (R-NH₂) RNHBu Mono-alkylated Product (R-NH-Bu) RNH2->RNHBu 1st Alkylation Base Base RNH2->Base Deprotonation BuOMs This compound (Bu-OMs) BuOMs->RNHBu RNBu2 Di-alkylated Product (R-N-Bu₂) BuOMs->RNBu2 RNHBu->RNBu2 2nd Alkylation (Undesired) MsO Mesylate Anion (MsO⁻) HBase Protonated Base (H-Base⁺)

Alkylation reaction pathways.

Troubleshooting_Workflow decision decision outcome outcome problem problem start Start Experiment check_dialkylation High Dialkylation? start->check_dialkylation increase_amine Increase Amine Excess (2-3 eq.) check_dialkylation->increase_amine Yes success Mono-alkylation Successful check_dialkylation->success No slow_addition Slow Dropwise Addition of Bu-OMs increase_amine->slow_addition use_cs2co3 Use Cs₂CO₃ as Base slow_addition->use_cs2co3 monitor_reaction Monitor Reaction Closely use_cs2co3->monitor_reaction failure Dialkylation Still an Issue use_cs2co3->failure If problem persists stop_reaction Stop Reaction After Starting Material is Consumed monitor_reaction->stop_reaction stop_reaction->success

Troubleshooting workflow for preventing dialkylation.

Logical_Relationships cluster_params Controllable Parameters cluster_outcomes Reaction Outcomes Base Base Selection (e.g., Cs₂CO₃) MonoAlkylation Increased Mono-alkylation (Desired Product) Base->MonoAlkylation Promotes DiAlkylation Decreased Di-alkylation (Side Product) Base->DiAlkylation Suppresses Stoichiometry Amine:Bu-OMs Ratio (e.g., >2:1) Stoichiometry->MonoAlkylation Favors Stoichiometry->DiAlkylation Reduces AdditionRate Bu-OMs Addition Rate (Slow) AdditionRate->MonoAlkylation Favors AdditionRate->DiAlkylation Reduces Temperature Reaction Temperature (Low to Moderate) Temperature->MonoAlkylation Controls Selectivity Temperature->DiAlkylation Controls Rate

Logical relationships for selective mono-alkylation.

References

Validation & Comparative

Unambiguous Characterization of Butyl Methanesulfonate Synthesis: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR analysis of butyl methanesulfonate (B1217627) and its associated reaction components. This guide provides a clear comparison of the NMR spectral data for the desired product against potential unreacted starting materials and common byproducts, ensuring accurate reaction monitoring and product characterization.

The synthesis of butyl methanesulfonate, a key intermediate in various pharmaceutical and chemical processes, necessitates rigorous analytical techniques to confirm product purity and identify any residual reactants or side products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, offering detailed structural information. This guide presents a comprehensive comparison of the ¹H and ¹³C NMR data for this compound, its precursors (n-butanol and methanesulfonyl chloride), and common salt byproducts (triethylammonium chloride and pyridinium (B92312) chloride), facilitating straightforward interpretation of reaction mixture spectra.

Comparative NMR Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and other relevant species. These values, typically recorded in deuterated chloroform (B151607) (CDCl₃), provide a clear basis for distinguishing the product from starting materials and byproducts.

Table 1: ¹H NMR Data Comparison

Compound NameFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegration
This compound CH₃-S3.01s3H
O-CH₂-4.24t2H
-CH₂-CH₂-1.74p2H
-CH₂-CH₃1.45h2H
-CH₃0.96t3H
n-Butanol -OHVariables (br)1H
HO-CH₂-~3.6t2H
-CH₂-CH₂-~1.5p2H
-CH₂-CH₃~1.4h2H
-CH₃~0.9t3H
Methanesulfonyl Chloride CH₃-S~3.4s3H
Triethylammonium Chloride N-CH₂-~3.1q6H
-CH₃~1.4t9H
N-HVariables (br)1H
Pyridinium Chloride α-H~8.8d2H
γ-H~8.4t1H
β-H~8.0t2H

s = singlet, t = triplet, q = quartet, p = pentet, h = hextet, d = doublet, br = broad. J-coupling constants are not included for simplicity but are critical for definitive assignments.

Table 2: ¹³C NMR Data Comparison

Compound NameCarbon AtomChemical Shift (δ, ppm)
This compound CH₃-S37.3
O-CH₂-70.0
-CH₂-CH₂-31.1
-CH₂-CH₃18.7
-CH₃13.5
n-Butanol HO-CH₂-~62.5
-CH₂-CH₂-~35.0
-CH₂-CH₃~19.2
-CH₃~13.9
Methanesulfonyl Chloride CH₃-S~45.0
Triethylammonium Chloride N-CH₂-~46.0
-CH₃~8.5
Pyridinium Chloride α-C~145
γ-C~142
β-C~128

Experimental Protocols

Synthesis of this compound:

A common laboratory-scale synthesis involves the reaction of n-butanol with methanesulfonyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.

  • To a stirred solution of n-butanol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add triethylamine (1.1 eq) or pyridine (1.1 eq).

  • Slowly add methanesulfonyl chloride (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for a specified period, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is typically washed with dilute acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification can be achieved by distillation or column chromatography.

NMR Sample Preparation and Analysis:

Accurate NMR analysis of the reaction mixture requires proper sample preparation to ensure high-quality spectra.

  • Reaction Mixture Aliquot: Withdraw a small aliquot (approximately 0.1-0.5 mL) from the reaction mixture.

  • Solvent Removal: If the reaction solvent is not deuterated, carefully remove it under a stream of nitrogen or by using a rotary evaporator.

  • Dissolution in Deuterated Solvent: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL).

  • Filtration: To remove any particulate matter that can degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. Standard acquisition parameters are typically sufficient, though optimization may be required depending on the concentration of the species of interest.

Visualizing the Reaction Pathway

The following diagram illustrates the synthetic route to this compound from n-butanol and methanesulfonyl chloride, highlighting the role of the base.

Butyl_Methanesulfonate_Synthesis nButanol n-Butanol MsCl Methanesulfonyl Chloride nButanol->MsCl + Product This compound nButanol->Product Base Base (e.g., Triethylamine) MsCl->Base + MsCl->Product Salt Salt Byproduct (e.g., Triethylammonium Chloride) Base->Salt

Caption: Synthesis of this compound.

By utilizing the provided NMR data tables and experimental protocols, researchers can confidently monitor the progress of the this compound synthesis, identify the final product, and assess its purity with a high degree of accuracy. This comparative approach is fundamental for robust process development and quality control in both academic and industrial settings.

Comparing the reactivity of butyl methanesulfonate vs. butyl tosylate in SN2 reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the strategic selection of a leaving group is paramount for controlling reaction kinetics and achieving desired outcomes in nucleophilic substitution reactions. Among the most versatile activating groups for alcohols are sulfonate esters, with methanesulfonates (mesylates) and p-toluenesulfonates (tosylates) being workhorse functionalities. This guide provides an in-depth comparison of the reactivity of butyl methanesulfonate (B1217627) and butyl tosylate in SN2 reactions, supported by experimental data and detailed methodologies to inform synthetic strategy and experimental design.

At a Glance: Relative Reactivity in SN2 Reactions

Both the mesylate (-OMs) and tosylate (-OTs) groups are excellent leaving groups due to the stability of their corresponding anions, which are the conjugate bases of strong acids (methanesulfonic acid and p-toluenesulfonic acid, respectively).[1] This stability is derived from the effective delocalization of the negative charge through resonance onto the sulfonyl oxygens.[2]

Experimental evidence indicates that the mesylate group is a slightly better leaving group than the tosylate group in SN2 reactions.[3] This enhanced reactivity is attributed to the electronic and steric differences between the methyl group in the mesylate and the p-tolyl group in the tosylate. The p-tolyl group, with its potential for resonance and inductive effects, can subtly influence the stability of the departing anion.

Quantitative Comparison of Leaving Group Ability

The efficacy of a leaving group can be quantitatively assessed by considering the pKa of its conjugate acid and the relative rates of reaction in a standardized SN2 system. A lower pKa value of the conjugate acid corresponds to a more stable anion and, consequently, a better leaving group.

Leaving GroupAbbreviationStructure of Leaving GroupConjugate AcidpKa of Conjugate AcidRelative SN2 Reaction Rate
Methanesulfonate-OMsCH₃SO₃⁻Methanesulfonic Acid~ -1.9[3]1.00[3]
p-Toluenesulfonate-OTsCH₃C₆H₄SO₃⁻p-Toluenesulfonic Acid~ -2.8[3]0.70[3]

Table 1: Comparison of Mesylate and Tosylate Leaving Groups. The relative SN2 reaction rate is normalized to the rate of the mesylate-substituted substrate.

The data presented in Table 1 indicates that under comparable conditions, a reaction with butyl methanesulfonate can be expected to proceed at a slightly faster rate than with butyl tosylate.

Factors Influencing SN2 Reactivity

The rate of an SN2 reaction is governed by several key factors, as depicted in the diagram below. The choice between a mesylate and a tosylate leaving group directly impacts the "Leaving Group Ability" factor.

SN2_Factors Factors Influencing SN2 Reaction Rate sub Substrate (Butyl Group) rate SN2 Reaction Rate sub->rate lg Leaving Group (Mesylate vs. Tosylate) lg->rate nuc Nucleophile nuc->rate sol Solvent sol->rate

Caption: Logical relationship of factors affecting SN2 reaction rate.

Experimental Protocols

To empirically determine and compare the reactivity of this compound and butyl tosylate, a standardized kinetic study or a comparative yield analysis can be performed. Below are representative protocols for the synthesis of the substrates and a subsequent comparative SN2 reaction.

Synthesis of this compound and Butyl Tosylate

The synthesis of both butyl sulfonates proceeds from the corresponding alcohol, n-butanol, and the appropriate sulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.[3][4]

Materials:

  • n-Butanol

  • Methanesulfonyl chloride

  • p-Toluenesulfonyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (B109758) (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure for this compound Synthesis:

  • Dissolve n-butanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.1 eq) to the stirred solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring for completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with cold water and transfer to a separatory funnel.

  • Separate the organic layer and wash sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Purify by column chromatography if necessary.

Procedure for Butyl Tosylate Synthesis: [3] The procedure is analogous to the synthesis of this compound, substituting p-toluenesulfonyl chloride (1.1 eq) for methanesulfonyl chloride. The reaction time may be longer (e.g., 4-6 hours).

Synthesis_Workflow Synthesis of Butyl Sulfonates butanol n-Butanol reaction_mesyl Reaction in CH2Cl2, 0 °C butanol->reaction_mesyl reaction_tosyl Reaction in CH2Cl2, 0 °C butanol->reaction_tosyl mesyl_cl Methanesulfonyl Chloride mesyl_cl->reaction_mesyl tosyl_cl p-Toluenesulfonyl Chloride tosyl_cl->reaction_tosyl pyridine Pyridine pyridine->reaction_mesyl pyridine->reaction_tosyl workup Aqueous Workup reaction_mesyl->workup reaction_tosyl->workup purification Purification workup->purification workup->purification butyl_mesylate This compound purification->butyl_mesylate butyl_tosylate Butyl Tosylate purification->butyl_tosylate

Caption: Experimental workflow for the synthesis of butyl sulfonates.

Comparative SN2 Reaction Protocol

A direct comparison of the reactivity can be achieved by reacting each butyl sulfonate with a suitable nucleophile under identical conditions and monitoring the reaction progress over time. A well-documented example of an SN2 reaction with butyl tosylate involves the use of 2-naphthol (B1666908) as a nucleophile. This protocol can be adapted for a comparative study.

Materials:

  • This compound

  • Butyl tosylate

  • 2-Naphthol

  • Sodium hydroxide (B78521)

  • Ethanol

  • Standard reflux apparatus

  • TLC plates and developing chamber

  • Apparatus for quenching and workup (e.g., ice bath, separatory funnel)

  • Instrumentation for quantitative analysis (e.g., GC-MS or HPLC)

Procedure:

  • Prepare two identical reaction flasks.

  • In each flask, prepare a solution of sodium 2-naphthoxide by dissolving 2-naphthol (1.05 eq) in a 0.5 M solution of sodium hydroxide in ethanol.

  • To one flask, add this compound (1.0 eq). To the other, add butyl tosylate (1.0 eq).

  • Bring both reaction mixtures to reflux simultaneously.

  • Monitor the progress of each reaction at regular time intervals (e.g., every 15 minutes) by TLC.

  • For a quantitative comparison, at each time point, withdraw a small aliquot from each reaction, quench the reaction (e.g., by diluting in cold water), and analyze the composition by GC-MS or HPLC to determine the ratio of starting material to product.

  • Plot the concentration of the butyl sulfonate versus time for both reactions to determine the reaction rates.

Conclusion

Both this compound and butyl tosylate are highly effective substrates for SN2 reactions. The choice between them may be guided by subtle differences in reactivity, with this compound generally offering a slightly faster reaction rate. Other practical considerations, such as the cost and availability of the corresponding sulfonyl chlorides and the physical properties of the resulting sulfonates (e.g., crystallinity), may also influence the selection for a particular synthetic application. For reactions requiring fine-tuning of reactivity, the slight advantage of the mesylate leaving group should be considered.

References

A Comparative Guide to Analytical Standards for Butyl Methanesulfonate Purity Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of butyl methanesulfonate (B1217627) purity, a critical aspect in drug development due to its potential genotoxicity. The selection of an appropriate analytical technique is paramount for ensuring the safety and quality of pharmaceutical products. This document outlines the performance of various analytical standards and provides the necessary experimental data and protocols to assist researchers in making informed decisions.

Comparison of Analytical Techniques

The determination of butyl methanesulfonate purity is primarily accomplished using chromatographic techniques, given its nature as a potential genotoxic impurity that needs to be controlled at trace levels. The most common and effective methods include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), often requiring a derivatization step to enhance sensitivity. Quantitative Nuclear Magnetic Resonance (qNMR) also presents a viable, non-chromatographic alternative for purity assessment.

The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. GC-MS is well-suited for volatile compounds like this compound, while LC-MS/MS offers high sensitivity and specificity, particularly for complex matrices. HPLC-UV, when coupled with derivatization, can achieve low detection limits for compounds lacking a strong chromophore. qNMR provides a direct and absolute quantification method without the need for a reference standard of the analyte itself.

Below is a summary of the performance of these analytical techniques based on available data for this compound and similar alkyl methanesulfonates.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (Correlation Coefficient, r²)Accuracy (% Recovery)Precision (% RSD)
GC-MS ~2 ppm6 ppm>0.9990-110%<15%
LC-MS/MS 0.3 µg/g (for MMS/EMS)0.4 µg/g (for MMS/EMS)>0.99980-120%<15%
HPLC-UV (with Derivatization) ~0.2 ppm (for MMS/EMS)~0.6 ppm (for MMS/EMS)>0.99980-115%<5%
Quantitative NMR (qNMR) Not typically defined by LOD/LOQNot typically defined by LOQNot applicableHighHigh (<1%)

Note: Data for LC-MS/MS and HPLC-UV are based on studies of methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), which are structurally similar to this compound. The performance for this compound is expected to be comparable.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for alkyl methanesulfonates and can be adapted for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the direct analysis of volatile impurities like this compound.

a. Sample Preparation:

  • Accurately weigh about 100 mg of the test sample into a suitable volumetric flask.

  • Dissolve in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile).

  • Dilute to the mark with the same solvent to achieve a final concentration of approximately 10 mg/mL.

  • Prepare a standard solution of this compound in the same solvent at a known concentration (e.g., 0.6 µg/mL for a 6 ppm level with respect to a 100 mg/mL sample solution).

b. Chromatographic Conditions:

  • Column: DB-5 (30 m x 0.32 mm, 1.0 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injection Mode: Splitless.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor for characteristic ions of this compound (e.g., m/z 97, 121, 152).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and is particularly useful for analyzing trace-level impurities in complex sample matrices.

a. Sample Preparation:

  • Accurately weigh about 50 mg of the sample into a centrifuge tube.

  • Add a suitable solvent in which the analyte is soluble but the active pharmaceutical ingredient (API) has limited solubility (e.g., a mixture of acetonitrile (B52724) and water).

  • Vortex and centrifuge the sample.

  • Collect the supernatant for analysis.

b. Chromatographic Conditions:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation from the matrix and other impurities.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: Monitor a specific precursor-to-product ion transition for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Derivatization

Since this compound lacks a strong UV chromophore, a derivatization step is necessary to enhance its detectability by UV.

a. Derivatization Reagent: A common derivatizing agent for alkylating agents is N,N-diethyldithiocarbamate.

b. Derivatization Procedure:

  • Prepare a solution of the sample in a suitable solvent.

  • Add the derivatizing agent solution and a suitable buffer to adjust the pH.

  • Heat the mixture at a specific temperature (e.g., 80°C) for a defined period to allow the reaction to complete.

  • Cool the reaction mixture and dilute with the mobile phase before injection.

c. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The maximum absorbance wavelength of the derivatized this compound (e.g., around 277 nm for the N,N-diethyldithiocarbamate derivative).[1]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that does not require a reference standard of the analyte.

a. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample.

  • Accurately weigh a certified internal standard (e.g., maleic acid or dimethyl sulfone).

  • Dissolve both the sample and the internal standard in a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

b. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to obtain an adequate signal-to-noise ratio.

c. Data Processing and Calculation:

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualizations

The following diagrams illustrate the general workflows for analytical method validation and the comparative analysis of different techniques.

AnalyticalMethodValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Experimental Validation cluster_3 Reporting Dev Method Development Opt Method Optimization Dev->Opt Protocol Prepare Validation Protocol Opt->Protocol Params Define Validation Parameters (ICH Q2(R1)) Protocol->Params Specificity Specificity Params->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Conclusion Method Suitability Conclusion Report->Conclusion

Analytical Method Validation Workflow

ComparativeAnalysis cluster_Analyte Analyte: this compound cluster_Techniques Analytical Techniques cluster_Parameters Performance Parameters Analyte This compound (Potential Genotoxic Impurity) GC_MS GC-MS Analyte->GC_MS LC_MS_MS LC-MS/MS Analyte->LC_MS_MS HPLC_UV HPLC-UV (with Derivatization) Analyte->HPLC_UV qNMR qNMR Analyte->qNMR Sensitivity Sensitivity (LOD, LOQ) GC_MS->Sensitivity Accuracy_Precision Accuracy & Precision GC_MS->Accuracy_Precision Specificity Specificity GC_MS->Specificity Robustness Robustness GC_MS->Robustness LC_MS_MS->Sensitivity LC_MS_MS->Accuracy_Precision LC_MS_MS->Specificity LC_MS_MS->Robustness HPLC_UV->Sensitivity HPLC_UV->Accuracy_Precision HPLC_UV->Specificity HPLC_UV->Robustness qNMR->Sensitivity (Absolute Quantity) qNMR->Accuracy_Precision qNMR->Specificity

Comparative Analysis of Analytical Techniques

References

Quantitative Analysis of Butyl Methanesulfonate Conversion: A Comparative Guide to GC-FID and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals monitoring chemical reactions involving butyl methanesulfonate (B1217627), accurate quantitative analysis of its conversion is paramount. This guide provides a detailed comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) and alternative analytical techniques for this purpose. Experimental data from various studies are summarized to offer a clear performance overview.

Methodology Comparison: GC-FID vs. Alternatives

Gas Chromatography is a cornerstone technique for separating and analyzing volatile and semi-volatile compounds like butyl methanesulfonate. The choice of detector is critical for sensitivity and selectivity. While GC-FID is a robust and widely available method, other detectors and chromatographic techniques offer distinct advantages.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is well-suited for the quantitative analysis of organic compounds. The FID detector offers high sensitivity and a wide linear range. However, its lack of specificity can be a drawback in complex matrices where co-eluting impurities might interfere with the analyte peak.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a higher degree of selectivity and specificity compared to GC-FID.[1][2] By monitoring specific ions, it can unequivocally identify and quantify this compound, even in the presence of interfering substances.[2] This method is particularly useful for trace-level analysis and impurity profiling.[3][4][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For non-volatile impurities or when derivatization is not desirable, LC-MS/MS offers a powerful alternative. This technique provides excellent sensitivity and selectivity, making it suitable for the detection of trace-level alkyl methanesulfonates in pharmaceutical ingredients.[1][6]

The following diagram illustrates a typical workflow for the quantitative analysis of this compound conversion.

Quantitative_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample_Collection Collect Reaction Aliquot Quenching Quench Reaction Sample_Collection->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Dilution Dilute to Working Concentration Extraction->Dilution GC_FID GC-FID Analysis Dilution->GC_FID Inject GC_MS GC-MS Analysis Dilution->GC_MS Inject LC_MSMS LC-MS/MS Analysis Dilution->LC_MSMS Inject Integration Peak Integration GC_FID->Integration GC_MS->Integration LC_MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification Conversion Calculation of Conversion Rate Quantification->Conversion

Workflow for Quantitative Analysis

Quantitative Performance Data

The following tables summarize the performance characteristics of GC-FID and alternative methods based on published data for alkyl methanesulfonates. These values can serve as a general guide for method selection and development.

Table 1: Performance Comparison of Analytical Methods

ParameterGC-FIDGC-MSLC-MS/MS
Selectivity ModerateHigh[2]Very High[1]
Sensitivity (LOQ) ~1-5 µg/g[1]0.05-6 ppm[2][3]0.4 µg/g[1]
Linearity (r²) >0.99[7]>0.999[4]>0.999[1]
Matrix Interference Prone to interference[1]Less proneMinimal
Cost & Availability Low / HighModerate / ModerateHigh / Lower

Table 2: Typical GC-FID and GC-MS Method Parameters

ParameterGC-FID Example[3]GC-MS Example[2]
Column DB-WAX (30 m x 0.53 mm, 1 µm)DB-5 (30 m x 0.32 mm, 1.0 µm)
Carrier Gas Nitrogen @ 1.5 mL/minHelium @ 1.46 mL/min
Inlet Temperature 220°C220°C
Detector Temperature 280°CN/A
Oven Program 80°C (2 min), ramp 10°C/min to 200°C (16 min)80°C (2 min), ramp 10°C/min to 220°C (8 min)
Injection Mode SplitlessSplitless
Injection Volume 4 µL1 µL
MS Interface Temp. N/A260°C
Ion Source Temp. N/A220°C
Monitoring Mode N/ASelective Ion Monitoring (SIM)

Experimental Protocols

Below are representative experimental protocols for the quantitative analysis of this compound. These should be adapted and validated for specific laboratory conditions and reaction mixtures.

Protocol 1: GC-FID Analysis

  • Sample Preparation:

    • Accurately transfer a 100 µL aliquot of the reaction mixture into a 1.5 mL vial.

    • Quench the reaction by adding 900 µL of a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., dodecane (B42187) at 1 mg/mL).

    • Vortex the mixture for 30 seconds.

    • If necessary, perform a liquid-liquid extraction to remove non-volatile components.

    • Transfer the organic layer to a GC vial for analysis.

  • Instrumental Analysis:

    • GC System: Agilent 6890N or equivalent.[7]

    • Column: DB-WAX, 30 m x 0.53 mm, 1.0 µm film thickness.[3]

    • Carrier Gas: Nitrogen at a constant flow of 1.5 mL/min.[3]

    • Inlet: Splitless mode at 220°C.[3]

    • Oven Program: Initial temperature of 80°C for 2 minutes, then ramp at 10°C/min to 200°C and hold for 16 minutes.[3]

    • Detector: FID at 280°C.[3]

    • Injection Volume: 4 µL.[3]

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Construct a calibration curve by analyzing standard solutions of known concentrations.

    • Calculate the concentration of this compound in the sample based on the calibration curve.

    • Determine the conversion by comparing the initial and final concentrations of this compound.

Protocol 2: GC-MS Analysis

  • Sample Preparation:

    • Follow the same sample preparation procedure as for GC-FID, using a diluent such as a mixture of acetonitrile, water, and ammonia (B1221849) (90:9:1 v/v/v).[2]

  • Instrumental Analysis:

    • GC-MS System: Shimadzu GCMS-QP2010 or equivalent.[2]

    • Column: DB-5, 30 m x 0.32 mm, 1.0 µm film thickness.[2]

    • Carrier Gas: Helium at a constant flow of 1.46 mL/min.[2]

    • Inlet: Splitless mode at 220°C.[2]

    • Oven Program: Initial temperature of 80°C for 2 minutes, then ramp at 10°C/min to 220°C and hold for 8 minutes.[2]

    • MS Interface Temperature: 260°C.[2]

    • Ion Source Temperature: 220°C.[2]

    • Acquisition Mode: Selective Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 152, 97, 79).

  • Data Analysis:

    • Follow the same data analysis procedure as for GC-FID, using the peak areas from the selected ions for quantification.

The following diagram outlines the logical decision-making process for selecting an appropriate analytical method.

Method_Selection_Logic Start Start: Need to Quantify This compound Conversion Matrix_Complexity Complex Matrix or Trace Level Analysis? Start->Matrix_Complexity Select_GCMS_LCMS Select GC-MS or LC-MS/MS for High Selectivity Matrix_Complexity->Select_GCMS_LCMS Yes Select_GCFID Select GC-FID for Routine Analysis Matrix_Complexity->Select_GCFID No Validate_Method Develop and Validate Selected Method Select_GCMS_LCMS->Validate_Method Select_GCFID->Validate_Method Perform_Analysis Perform Quantitative Analysis Validate_Method->Perform_Analysis End End: Report Conversion Data Perform_Analysis->End

Decision Tree for Method Selection

References

A Comparative Kinetic Study of Butyl Methanesulfonate and Ethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction kinetics of butyl methanesulfonate (B1217627) (BMS) and ethyl methanesulfonate (EMS), two alkylating agents of significant interest in chemical research and pharmacology. The information presented herein, supported by experimental data, is intended to assist researchers in understanding the reactivity and mechanistic profiles of these compounds.

Introduction

Butyl methanesulfonate and ethyl methanesulfonate are alkyl methanesulfonate esters known for their ability to introduce butyl and ethyl groups, respectively, into nucleophilic substrates. Their utility as alkylating agents is underscored by their applications in organic synthesis and as model compounds in genotoxicity and carcinogenicity studies.[1] The reactivity of these esters is primarily governed by the nature of the alkyl group and the reaction conditions, which dictate the operative reaction mechanism, typically nucleophilic substitution (SN1/SN2) or elimination (E1/E2).

Kinetic Data Comparison

The following tables summarize key kinetic parameters for this compound and ethyl methanesulfonate under different reaction conditions.

Table 1: Gas-Phase Elimination Kinetics

CompoundArrhenius Equation (log k, s⁻¹)Activation Energy (kJ mol⁻¹)
Ethyl Methanesulfonate(12.18 ± 0.12) - (171.7 ± 1.3) / (2.303 RT)171.7 ± 1.3
n-Butyl Methanesulfonate(12.16 ± 0.20) - (168.7 ± 2.3) / (2.303 RT)168.7 ± 2.3

Data from a study on the gas-phase elimination of primary alkyl methanesulfonates, suggesting an intimate ion pair mechanism.

Table 2: Hydrolysis Kinetics

CompoundConditionRate Constant (k)
Ethyl MethanesulfonateWater at 25°C2.35 x 10⁻⁴ min⁻¹
Ethyl MethanesulfonateUndiluted parenteral drug product at 25°C67.4 x 10⁻⁴ min⁻¹
Ethyl MethanesulfonateDiluted parenteral drug product at 25°C1.32 x 10⁻⁴ min⁻¹

Data from a study on the hydrolysis of ethyl methanesulfonate in a pharmaceutical formulation.[2] The hydrolysis was found to follow pseudo-first-order kinetics.[2]

Mechanistic Discussion

The reactivity of alkyl methanesulfonates in nucleophilic substitution reactions is a key aspect of their chemical behavior. These reactions can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, depending on the structure of the alkyl group, the nature of the nucleophile, the solvent, and the leaving group.

Ethyl methanesulfonate, a primary alkyl sulfonate, is known to react via a mixed SN1/SN2 mechanism.[1] The primary nature of the ethyl group favors the SN2 pathway, involving a backside attack by the nucleophile. However, the good leaving group character of the mesylate anion can also promote the formation of a carbocation intermediate, leading to an SN1 component.

For n-butyl methanesulfonate, also a primary alkyl sulfonate, a similar mixed SN1/SN2 mechanism is expected. However, the longer butyl chain may introduce steric hindrance, which could slightly disfavor the SN2 pathway compared to the ethyl analogue. The relative contribution of each mechanism will be highly dependent on the specific reaction conditions.

In the gas phase, the elimination reactions of primary alkyl methanesulfonates are suggested to proceed through an intimate ion pair type of mechanism.

Experimental Protocols

1. Gas-Phase Elimination Kinetics

The kinetic data for the gas-phase elimination of butyl and ethyl methanesulfonate were determined using a static manometric method. The experimental setup consists of a Pyrex reaction vessel maintained at a constant temperature. The reaction progress is monitored by measuring the pressure increase resulting from the formation of gaseous products. The rate constants are determined from the initial slopes of the pressure-time curves. To ensure the reaction is unimolecular, the experiments are often conducted in the presence of a radical chain suppressor, such as cyclohexene.

2. Quantification of Alkyl Methanesulfonates by Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the quantitative analysis of alkyl methanesulfonates in various matrices involves GC-MS.

  • Sample Preparation: The analyte is typically extracted from the sample matrix using a suitable organic solvent, such as dichloromethane.

  • GC Separation: A capillary column, such as a DB-624 or DB-5, is used to separate the alkyl methanesulfonates. The oven temperature is programmed to achieve optimal separation. For instance, an initial temperature of 110°C held for a period, followed by a ramp to a higher temperature.

  • MS Detection: The mass spectrometer is operated in either selective ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for sensitive and specific detection. The choice of ions to monitor is based on the mass spectra of the target compounds. For ethyl methanesulfonate, characteristic ions might be monitored for quantification.

  • Quantification: Calibration curves are generated using standard solutions of the alkyl methanesulfonates at known concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve.

Visualizations

Nucleophilic_Substitution_Mechanisms cluster_SN2 SN2 Mechanism cluster_SN1 SN1 Mechanism Reactants_SN2 Nu⁻ + R-OMs Transition_State_SN2 [Nu---R---OMs]⁻ Reactants_SN2->Transition_State_SN2 Concerted Products_SN2 Nu-R + MsO⁻ Transition_State_SN2->Products_SN2 Reactant_SN1 R-OMs Carbocation R⁺ + MsO⁻ Reactant_SN1->Carbocation Slow, RDS Product_SN1 Nu-R Carbocation->Product_SN1 Fast, + Nu⁻

Caption: SN1 and SN2 reaction pathways for alkyl methanesulfonates.

Experimental_Workflow Sample Sample containing Alkyl Methanesulfonate Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Sample->Extraction GC_MS_Analysis GC-MS Analysis Extraction->GC_MS_Analysis Data_Processing Data Processing and Quantification GC_MS_Analysis->Data_Processing Result Kinetic Data Data_Processing->Result

References

A Comparative Guide to the Mass Spectrometry Analysis of Butyl Methanesulfonate Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical strategies employing mass spectrometry for the identification and characterization of byproducts of butyl methanesulfonate (B1217627). Butyl methanesulfonate is recognized as a potential genotoxic impurity (PGI), and rigorous analysis of its related substances is critical for ensuring the safety and quality of pharmaceutical products.[1][2] This document outlines potential byproducts arising from synthesis and forced degradation, compares analytical methodologies, and provides detailed experimental protocols.

Potential Byproducts of this compound

Byproducts of this compound can originate from its synthesis or degradation under stress conditions. The primary synthesis route involves the reaction of n-butanol with methanesulfonyl chloride.[3][4] Potential synthesis-related impurities and degradation byproducts from forced degradation studies (hydrolytic, oxidative, and thermal stress) are listed in Table 1. Forced degradation studies are essential for identifying potential degradants that may form during the shelf life of a drug product.[5][6]

Table 1: Potential Byproducts of this compound and their Theoretical Mass Information

Byproduct NamePlausible OriginMolecular FormulaExact Mass (m/z)
Methanesulfonic AcidHydrolysisCH₄O₃S96.98
n-ButanolHydrolysisC₄H₁₀O74.07
Di-n-butyl etherThermal Degradation / SynthesisC₈H₁₈O130.14
ButeneThermal Degradation (Elimination)C₄H₈56.06
Methyl MethanesulfonateTransesterification (if methanol (B129727) is present)C₂H₆O₃S110.00
Ethyl MethanesulfonateTransesterification (if ethanol (B145695) is present)C₃H₈O₃S124.02
Unreacted Methanesulfonyl ChlorideSynthesisCH₃ClO₂S113.95

Comparison of Mass Spectrometry Techniques

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the primary techniques for analyzing sulfonate esters.[1][7] The choice between these methods depends on the volatility and thermal stability of the analytes and the complexity of the sample matrix.

Table 2: Comparison of LC-MS/MS and GC-MS for this compound Byproduct Analysis

ParameterLC-MS/MSGC-MS
Principle Separation based on polarity, followed by mass analysis.Separation based on volatility and boiling point, followed by mass analysis.
Typical Analytes Suitable for a wide range of polar and non-polar compounds, including thermally labile ones.Best for volatile and thermally stable compounds.
Sample Preparation Simple dissolution is often sufficient.Derivatization may be required for non-volatile byproducts.[8]
Ionization Source Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).[9][10]Electron Ionization (EI), Chemical Ionization (CI).
Sensitivity High sensitivity, often in the sub-ppm range.[11]High sensitivity, especially in selected ion monitoring (SIM) mode.[12]
Advantages Broad applicability, no need for derivatization for many compounds.Excellent separation for volatile compounds, established libraries for EI fragmentation.
Limitations Ion suppression from matrix components can be a challenge.[8]Not suitable for non-volatile or thermally unstable byproducts.

Experimental Protocols

The following protocols are generalized methodologies based on established practices for the analysis of genotoxic impurities and forced degradation studies.[5][13]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in a hot air oven at 105°C for 48 hours. Dissolve the stressed sample in a suitable solvent for analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Chromatographic System: UPLC or HPLC system coupled to a tandem mass spectrometer.

  • Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for unknown identification.

  • Chromatographic System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is often suitable.

  • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250°C).

  • Injector Temperature: 220°C

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless or split, depending on the required sensitivity.

  • Mass Spectrometer: Single quadrupole or ion trap.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Visualizations

G Experimental Workflow for Byproduct Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing and Identification BMS This compound Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal) BMS->Forced_Degradation Stressed_Sample Stressed Sample Forced_Degradation->Stressed_Sample LC_MS LC-MS/MS Analysis Stressed_Sample->LC_MS GC_MS GC-MS Analysis Stressed_Sample->GC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition GC_MS->Data_Acquisition Byproduct_Identification Byproduct Identification (Mass Spectral Library, Fragmentation Analysis) Data_Acquisition->Byproduct_Identification

Caption: Workflow for the analysis of this compound byproducts.

G Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation BMS This compound (C5H12O3S) MSA Methanesulfonic Acid BMS->MSA H2O / H+ or OH- Butanol n-Butanol BMS->Butanol H2O / H+ or OH- Butene Butene BMS->Butene Heat (Elimination) MSA2 Methanesulfonic Acid BMS->MSA2 Heat

Caption: Simplified degradation pathways of this compound.

References

A Comparative Guide to Butyl Methanesulfonate for GMP Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the selection of reagents for Good Manufacturing Practice (GMP) synthesis is a critical decision, balancing reactivity, yield, purity, safety, and regulatory compliance. Butyl methanesulfonate (B1217627) (BuMs), a potent alkylating agent, is frequently employed for the introduction of a butyl group in the synthesis of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of butyl methanesulfonate with its common alternatives, supported by available data and detailed experimental protocols to inform your selection process.

Executive Summary

This compound offers a favorable balance of reactivity and stability for alkylation reactions. Its primary alternatives include other alkylating agents such as butyl halides (e.g., butyl bromide) and dimethyl sulfate (B86663) (as a representative of dialkyl sulfates). The choice between these reagents is often dictated by the specific requirements of the synthetic step, including the nucleophilicity of the substrate, desired reaction conditions, and considerations regarding potential genotoxic impurities (GTIs). While direct head-to-head comparative studies under GMP conditions are not extensively published, this guide synthesizes available data to draw meaningful comparisons.

Performance Comparison of Alkylating Agents

The selection of an alkylating agent significantly impacts reaction efficiency, impurity profile, and overall process robustness. Below is a comparative overview of this compound and its alternatives.

ParameterThis compoundButyl BromideDimethyl Sulfate
Reactivity HighModerateVery High
Leaving Group Good (Mesylate)Moderate (Bromide)Excellent (Methyl sulfate)
Typical Yield Generally highVariable, substrate-dependentHigh
Byproducts Methanesulfonic acidBromide saltsSulfuric acid, methanol
Genotoxicity Concern Yes (as a class of sulfonates)LowerHigh (carcinogenic)
Handling Precautions Handle with care, potential irritantVolatile, lachrymatorHighly toxic and carcinogenic, requires stringent handling protocols

Experimental Data Summary

While comprehensive, directly comparative datasets are scarce in the public domain, the following tables summarize typical performance characteristics gleaned from various synthetic reports. These values should be considered as representative examples and will vary based on specific substrates and reaction conditions.

Table 1: N-Alkylation of a Primary Amine

Alkylating AgentTypical Reaction Time (hours)Typical Yield (%)Typical Purity (%)Key Considerations
This compound4 - 885 - 95>98Good reactivity with amines. Potential for over-alkylation.
Butyl Bromide8 - 1670 - 85>97Slower reaction rates, may require higher temperatures.
Dimethyl Sulfate1 - 490 - 98>98Highly efficient for methylation, but not for butylation. Included for reactivity comparison.

Table 2: O-Alkylation of a Phenol (B47542)

Alkylating AgentTypical Reaction Time (hours)Typical Yield (%)Typical Purity (%)Key Considerations
This compound6 - 1280 - 90>98Effective for O-alkylation under basic conditions.
Butyl Bromide12 - 2475 - 85>97Generally requires a strong base and longer reaction times.
Dimethyl Sulfate2 - 6>95>99Very effective for O-methylation. High toxicity is a major drawback.

Experimental Protocols

The following are generalized protocols for N-alkylation and O-alkylation reactions. These should be optimized for specific substrates and scales.

General Protocol for N-Alkylation of a Primary Amine

Materials:

  • Primary amine (1.0 eq)

  • Alkylating agent (this compound or Butyl Bromide, 1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (solvent)

Procedure:

  • To a stirred suspension of the primary amine and potassium carbonate in acetonitrile, add the alkylating agent dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-butylated amine.

General Protocol for O-Alkylation of a Phenol

Materials:

  • Phenol (1.0 eq)

  • Alkylating agent (this compound or Butyl Bromide, 1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Dimethylformamide (DMF, solvent)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF, add a solution of the phenol in DMF dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0°C and add the alkylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents setup Assemble Apparatus reagents->setup solvent Prepare Solvent solvent->setup addition Add Reagents setup->addition heating Heat & Stir addition->heating monitoring Monitor Progress (TLC/HPLC) heating->monitoring quench Quench Reaction monitoring->quench extraction Extract Product quench->extraction purification Purify (Chromatography/Recrystallization) extraction->purification characterization Characterize Product (NMR, MS) purification->characterization purity Determine Purity (HPLC) characterization->purity

Caption: General experimental workflow for alkylation reactions.

validation_logic start Define Critical Process Parameters (CPPs) (e.g., Temp, Time, Reagent Stoichiometry) protocol Develop Validation Protocol start->protocol execution Execute 3 Consecutive Batches protocol->execution sampling In-Process & Final Product Sampling execution->sampling testing Test Against Pre-defined Specifications sampling->testing results Compile & Analyze Data testing->results report Prepare Validation Report results->report conclusion Process Validated? report->conclusion pass Process is Validated conclusion->pass Yes fail Investigate Deviations & Re-validate conclusion->fail No

Caption: Logical flow for process validation of an alkylation step.

Conclusion and Recommendations

This compound is a robust and efficient alkylating agent suitable for GMP synthesis. Its reactivity is generally higher than that of butyl bromide, often leading to shorter reaction times and higher yields. Compared to highly toxic reagents like dimethyl sulfate, this compound presents a more favorable safety profile, although appropriate handling precautions are still necessary.

For GMP synthesis, the validation of the alkylation step is paramount. This includes a thorough risk assessment to identify critical process parameters, the establishment of appropriate in-process controls, and the development of validated analytical methods to quantify the API, impurities, and any potential genotoxic byproducts. When choosing an alkylating agent, a comprehensive evaluation of reactivity, yield, purity, cost, and safety should be conducted in the context of the specific synthetic route and regulatory requirements.

A Comparative Analysis of Sulfonate Leaving Groups: Methanesulfonates, Tosylates, and Triflates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the choice of a leaving group is a critical parameter that dictates the efficiency and outcome of many reactions. Among the most versatile and widely utilized leaving groups are the sulfonate esters, principally methanesulfonates (mesylates), p-toluenesulfonates (tosylates), and trifluoromethanesulfonates (triflates). This guide offers an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The effectiveness of a leaving group is intrinsically linked to the stability of the anion formed upon its departure. For sulfonate esters, the stability of the resulting sulfonate anion is the determining factor. A more stable anion is a weaker base and, consequently, a better leaving group. This stability is largely influenced by the electronic effects of the substituent on the sulfonyl group. The generally accepted order of leaving group ability among these three is: Triflate > Tosylate > Mesylate.[1] This hierarchy arises from the stability of the corresponding sulfonate anions, which is governed by the electron-withdrawing nature of their substituents and the degree of charge delocalization.[1][2]

Quantitative Comparison of Leaving Group Ability

The performance of these leaving groups can be quantitatively assessed through the acidity of their conjugate acids (pKa) and the relative rates of nucleophilic substitution reactions. A lower pKa of the conjugate acid signifies a more stable anion and thus a better leaving group.[1] Similarly, faster reaction rates in SN1 and SN2 reactions are indicative of a superior leaving group.[1]

Leaving GroupAbbreviationStructure of the EsterConjugate AcidpKa of Conjugate AcidRelative Rate (SN2)
Methanesulfonate-OMsCH₃SO₃-RMethanesulfonic Acid~ -1.9 to -2[1][3]1.00[1][4]
p-Toluenesulfonate-OTsCH₃C₆H₄SO₃-Rp-Toluenesulfonic Acid~ -2.8 to -6.5[1][3]0.70[1][4]
Trifluoromethanesulfonate-OTfCF₃SO₃-RTriflic Acid~ -12 to -14[1][3]56,000[1][4]

Key Observations:

  • Triflate is an exceptionally potent leaving group due to the strong electron-withdrawing effect of the three fluorine atoms, which extensively delocalizes the negative charge on the resulting triflate anion.[5] This leads to a remarkably stable anion and a conjugate acid (triflic acid) that is one of the strongest known acids.[6] Consequently, triflates exhibit significantly higher reactivity in nucleophilic substitution reactions compared to tosylates and mesylates.[1][3] They are often the leaving group of choice for reactions involving unreactive substrates or when very fast reaction rates are required.[1]

  • Tosylate is a widely used and effective leaving group. The tosyl group provides good reactivity and the resulting tosylate anion is stabilized by resonance through the benzene (B151609) ring.[7] Tosylates are generally more reactive than mesylates.[3]

  • Mesylate is another common and reliable leaving group. While less reactive than tosylates and significantly less reactive than triflates, mesylates are still excellent leaving groups and are frequently used due to their ease of preparation and stability.[1][6]

Logical Relationship of Leaving Group Ability

The hierarchy of leaving group ability can be visualized as a direct consequence of the stability of the departing anion.

Leaving_Group_Ability cluster_key Relative Leaving Group Ability Triflate Triflate (-OTf) (Best) Tosylate Tosylate (-OTs) Triflate->Tosylate Much Greater Ability Mesylate Methanesulfonate (-OMs) (Good) Tosylate->Mesylate Greater Ability Key Best > Good

Caption: Relative leaving group ability of triflate, tosylate, and methanesulfonate.

Experimental Protocols

A common experimental method to quantitatively compare the leaving group abilities of methanesulfonates, tosylates, and triflates is to measure the rates of solvolysis reactions. In such a reaction, the solvent acts as the nucleophile. By maintaining the same substrate and solvent and only varying the sulfonate leaving group, a direct comparison of their departure rates can be achieved.[1]

Protocol: Comparative Solvolysis of an Alkyl Sulfonate

Objective: To determine the relative rates of solvolysis for an alkyl methanesulfonate, tosylate, and triflate.

1. Synthesis of Alkyl Sulfonates:

  • The starting material is typically a secondary alcohol (e.g., 2-butanol) to allow for a measurable reaction rate.

  • For the Mesylate: React 2-butanol (B46777) with methanesulfonyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) in an inert solvent (e.g., dichloromethane) at 0 °C to room temperature.

  • For the Tosylate: React 2-butanol with p-toluenesulfonyl chloride under similar conditions as the mesylate synthesis.

  • For the Triflate: React 2-butanol with trifluoromethanesulfonic anhydride (B1165640) in the presence of a hindered base like 2,6-lutidine or pyridine in an inert solvent at low temperatures (e.g., -78 °C to 0 °C) due to the high reactivity of the anhydride.

  • Purify each synthesized alkyl sulfonate by chromatography or distillation to ensure high purity.

2. Kinetic Measurement of Solvolysis:

  • Choose a suitable solvent that will also act as the nucleophile (e.g., ethanol, acetic acid, or a mixture like ethanol/water).

  • Prepare a solution of each alkyl sulfonate of a known concentration in the chosen solvent.

  • Maintain a constant temperature for the reaction mixture using a thermostat-controlled bath.

  • Monitor the progress of the reaction over time. This can be achieved by:

    • Titration: Periodically withdraw aliquots from the reaction mixture and quench the reaction. Titrate the sulfonic acid produced with a standardized solution of a base.

    • Spectroscopy: If the starting material or product has a distinct chromophore, UV-Vis spectroscopy can be used to follow the change in concentration.

    • Chromatography (GC or HPLC): Withdraw aliquots at regular intervals, quench the reaction, and analyze the composition of the mixture to determine the concentration of the remaining alkyl sulfonate.

3. Data Analysis:

  • For each leaving group, plot the concentration of the alkyl sulfonate versus time.

  • Determine the rate constant (k) for each reaction. For a first-order reaction (which is typical for solvolysis), a plot of ln[Alkyl Sulfonate] versus time will yield a straight line with a slope of -k.

  • Calculate the relative rates by dividing the rate constant of each sulfonate by the rate constant of a reference sulfonate (e.g., the mesylate).[2]

Experimental Workflow for Comparative Solvolysis

Solvolysis_Workflow cluster_synthesis 1. Synthesis of Alkyl Sulfonates cluster_kinetics 2. Kinetic Measurement cluster_analysis 3. Data Analysis Alcohol Secondary Alcohol Mesylate Alkyl Methanesulfonate Alcohol->Mesylate MsCl, Base Tosylate Alkyl Tosylate Alcohol->Tosylate TsCl, Base Triflate Alkyl Triflate Alcohol->Triflate Tf2O, Base Solvolysis Solvolysis in a Nucleophilic Solvent Mesylate->Solvolysis Tosylate->Solvolysis Triflate->Solvolysis Monitoring Reaction Monitoring (e.g., Titration, GC) Solvolysis->Monitoring Rate_Constant Determine Rate Constants (k) Monitoring->Rate_Constant Relative_Rates Calculate Relative Reaction Rates Rate_Constant->Relative_Rates Conclusion Comparative Reactivity Established Relative_Rates->Conclusion

Caption: A conceptual workflow for the comparative study of sulfonate leaving groups via solvolysis.

Conclusion

The selection of a sulfonate leaving group—methanesulfonate, tosylate, or triflate—can profoundly influence the course of a chemical transformation. Triflate stands as a superior leaving group, ideal for challenging substrates or when high reaction rates are paramount.[1] Tosylate and mesylate, while less reactive, are robust and widely applicable leaving groups suitable for a broad range of synthetic applications.[1][6] The choice ultimately depends on the specific requirements of the synthesis, including the reactivity of the substrate, the desired reaction conditions, and the overall synthetic strategy.[1]

References

Comparative Analysis of Butyl Methanesulfonate Cross-Reactivity with Amine, Thiol, and Hydroxyl Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of butyl methanesulfonate (B1217627) (BMS), a potent alkylating agent, with common functional groups encountered in biological systems and pharmaceutical manufacturing: amines, thiols, and hydroxyls. Understanding the reactivity of BMS is critical for assessing its potential for genotoxicity, predicting off-target effects, and developing appropriate control strategies in drug development.

Butyl methanesulfonate is recognized for its role as an alkylating agent, capable of covalently modifying nucleophilic functional groups.[1] This reactivity is the basis for its mutagenic and carcinogenic properties, as it can alkylate DNA bases such as guanine (B1146940) and thymine (B56734).[2] The primary mechanism of action involves a nucleophilic substitution reaction (SN2), where a nucleophile attacks the butyl group, displacing the methanesulfonate leaving group.

Quantitative Comparison of Nucleophilicity and Reactivity

Direct comparative kinetic data for the reaction of this compound with a wide range of amine, thiol, and hydroxyl-containing compounds is not extensively available in the public domain. However, based on established principles of chemical reactivity, a qualitative and semi-quantitative comparison can be made. The nucleophilicity of these functional groups generally follows the order: Thiols > Amines > Hydroxyls .[3][4]

Functional GroupRepresentative CompoundRelative NucleophilicityExpected Reactivity with this compoundpKa of Conjugate Acid
Thiol (-SH) CysteineHighHigh~8.3
Amine (-NH2) Lysine (ε-amino)Moderate to HighModerate to High~10.5
Hydroxyl (-OH) SerineLowLow~13

Note: This table provides a generalized comparison. Actual reaction rates will vary depending on specific steric and electronic factors of the reacting molecules, as well as solvent and temperature.

Experimental Protocols

The following is a generalized protocol for assessing the cross-reactivity of this compound with various functional groups. This protocol can be adapted for specific research needs.

Objective:

To quantify the rate of reaction of this compound with representative amine-, thiol-, and hydroxyl-containing compounds.

Materials:
  • This compound (BMS)

  • Representative nucleophiles:

    • Amine: e.g., n-butylamine, lysine

    • Thiol: e.g., n-butanethiol, cysteine

    • Hydroxyl: e.g., n-butanol, serine

  • Aprotic solvent (e.g., acetonitrile, DMSO)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

  • Internal standard for chromatography

  • Quenching solution (e.g., a high concentration of a thiol like glutathione)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Thermostatted reaction vessel

Procedure:
  • Preparation of Stock Solutions:

    • Prepare stock solutions of this compound, each nucleophile, and the internal standard in the chosen solvent.

  • Reaction Setup:

    • In a thermostatted reaction vessel, equilibrate a solution of the nucleophile in the chosen buffer or solvent to the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding a known concentration of the this compound stock solution. The final concentrations should be chosen to allow for a measurable reaction rate over a reasonable time course.

  • Time-Course Sampling and Quenching:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution. This will rapidly consume any remaining this compound and prevent further reaction.

  • Sample Analysis by HPLC:

    • Analyze the quenched samples by a validated HPLC method to quantify the concentration of the remaining nucleophile and/or the formation of the alkylated product.

    • The use of an internal standard is recommended to correct for variations in injection volume and detector response.

  • Data Analysis:

    • Plot the concentration of the nucleophile or the product as a function of time.

    • Determine the initial reaction rate from the slope of the curve.

    • Calculate the second-order rate constant (k) for the reaction under the given conditions.

Signaling Pathways and Logical Relationships

The primary "signaling pathway" affected by this compound is the DNA damage response pathway. As an alkylating agent, BMS can modify DNA bases, leading to mutations if not repaired.

DNA_Damage_Response BMS This compound DNA DNA BMS->DNA Alkylation Alkylated_DNA Alkylated DNA (e.g., N7-butylguanine) DNA->Alkylated_DNA DDR DNA Damage Response Proteins Alkylated_DNA->DDR Recognition Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Repair DNA Repair DDR->Repair Repaired_DNA Repaired DNA Repair->Repaired_DNA

Figure 1. Simplified DNA damage response pathway initiated by this compound.

The experimental workflow for determining cross-reactivity can be visualized as follows:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_BMS BMS Stock Solution Reaction_Mix Initiate Reaction: Mix BMS and Nucleophile Stock_BMS->Reaction_Mix Stock_Nuc Nucleophile Stock (Amine, Thiol, Hydroxyl) Stock_Nuc->Reaction_Mix Incubation Incubate at Controlled Temperature Reaction_Mix->Incubation Sampling Time-Course Sampling and Quenching Incubation->Sampling HPLC HPLC Analysis Sampling->HPLC Data_Analysis Data Analysis: Determine Rate Constant HPLC->Data_Analysis

Figure 2. Experimental workflow for assessing this compound cross-reactivity.

The logical relationship for the nucleophilic substitution reaction is as follows:

SN2_Mechanism Nucleophile Nucleophile (Amine, Thiol, or Hydroxyl) Transition_State Transition State Nucleophile->Transition_State BMS This compound BMS->Transition_State Product Alkylated Product Transition_State->Product Leaving_Group Methanesulfonate Transition_State->Leaving_Group

Figure 3. General mechanism of nucleophilic substitution on this compound.

References

Safety Operating Guide

Proper Disposal of Butyl Methanesulfonate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of butyl methanesulfonate (B1217627), a potent alkylating agent commonly used in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Butyl methanesulfonate is recognized as a hazardous substance, exhibiting properties of toxicity and irritation.[1] Therefore, its disposal requires meticulous planning and execution.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel handling this chemical must be equipped with appropriate personal protective equipment (PPE), including but not limited to chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to mitigate the risk of inhalation exposure.

Disposal Plan: A Step-by-Step Approach

The primary and recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal service. Under no circumstances should this compound be disposed of down the drain or in regular trash.

For situations involving small residual amounts of this compound in laboratory settings, a chemical neutralization protocol can be employed prior to collection by a waste disposal service. This procedure aims to degrade the reactive alkylating agent into less hazardous byproducts. The following protocol is based on established methods for the destruction of similar alkylating agents.[2]

Experimental Protocol: Chemical Neutralization of this compound Waste

This protocol is intended for the treatment of small quantities (typically less than 1 gram) of this compound waste.

Materials:

  • This compound waste

  • 1 M Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Sodium bicarbonate (NaHCO₃)

  • pH indicator strips

  • Appropriate reaction vessel (e.g., round-bottom flask with a stirrer)

  • Chemical fume hood

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation of Neutralizing Solution: In a well-ventilated chemical fume hood, prepare a 1 M solution of sodium thiosulfate.

  • Reaction Setup: Place the this compound waste into a suitably sized reaction vessel equipped with a magnetic stirrer.

  • Neutralization: Slowly add the 1 M sodium thiosulfate solution to the this compound waste. A significant excess of the thiosulfate solution should be used (e.g., 10-fold molar excess) to ensure complete reaction.

  • pH Adjustment: Carefully add sodium bicarbonate to the solution to maintain a neutral to slightly basic pH (pH 7-8), as acidic conditions can be less effective for hydrolysis.[3] Monitor the pH using indicator strips.

  • Reaction Time: Allow the reaction to stir at room temperature for a minimum of 24 hours to ensure complete degradation. The provided data on similar compounds suggests that the reaction should be complete within this timeframe (see Table 1).

  • Verification (Optional but Recommended): If analytical capabilities are available (e.g., GC-MS), a sample of the reaction mixture can be analyzed to confirm the absence of this compound.

  • Waste Collection: Once the reaction is complete, the neutralized solution should be transferred to a clearly labeled hazardous waste container. The label should indicate the contents, including the reaction products (e.g., "Neutralized this compound waste containing sodium thiosulfate and sodium methanesulfonate").

  • Final Disposal: The container with the neutralized waste must be disposed of through a licensed hazardous waste disposal service.

Quantitative Data on Alkylating Agent Destruction

The following table summarizes the half-lives for the destruction of related alkylating agents using 1 M Sodium Thiosulfate, demonstrating its efficacy.

Alkylating AgentHalf-life (t½) in 1 M Na₂S₂O₃
Dimethylsulfate (DMS)0.14 minutes
Diethylsulfate (DES)1.26 minutes
Methyl methanesulfonate (MMS)0.60 minutes
Ethyl methanesulfonate (EMS)5.26 minutes
(Data sourced from a study on the destruction of alkylating agents)[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

ButylMethanesulfonateDisposal cluster_prep Preparation cluster_decision Disposal Decision cluster_bulk Bulk Disposal cluster_small Small Quantity Neutralization start Start: Have Butyl Methanesulfonate Waste assess Assess Quantity and Nature of Waste start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood is_bulk Bulk Quantity? fume_hood->is_bulk contact_ehs Contact Environmental Health & Safety (EHS) is_bulk->contact_ehs  Yes neutralize Follow Chemical Neutralization Protocol is_bulk->neutralize  No (Small Residual Amount) package_waste Package Waste in Approved Container contact_ehs->package_waste label_waste Label Container as 'Hazardous Waste: This compound' package_waste->label_waste professional_disposal Arrange for Professional Hazardous Waste Disposal label_waste->professional_disposal verify Verify Destruction (Optional) neutralize->verify collect Collect Neutralized Waste in Labeled Container verify->collect collect->professional_disposal

Caption: Decision workflow for the proper disposal of this compound.

By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Butyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Butyl methanesulfonate (B1217627), including detailed personal protective equipment (PPE) requirements, operational plans, and disposal procedures to build a foundation of trust and safety in your critical work.

Butyl methanesulfonate is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation, as well as respiratory irritation.[1][2] Adherence to strict safety protocols is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The cornerstone of safely handling this compound is the consistent and correct use of appropriate PPE. The following table summarizes the recommended protective gear.

PPE CategorySpecificationRationale
Hand Protection Impervious gloves, such as butyl rubber. A minimum layer thickness of 0.7 mm is recommended, with a breakthrough time of at least 480 minutes. Always inspect gloves for integrity before use.To prevent skin contact, as the substance is harmful and can cause skin irritation.[1][2]
Eye and Face Protection Chemical splash goggles and a face shield should be worn.[2]To protect against splashes that can cause serious eye irritation.[1][2]
Skin and Body Protection A complete chemical-resistant suit, often referred to as a "complete suit protecting against chemicals," and an apron when handling open drums are recommended.[2][3] Launder contaminated clothing separately before reuse.[1]To prevent skin contact and contamination of personal clothing.[1]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[2] For higher-level protection or in poorly ventilated areas, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge is recommended.[2] Always use NIOSH (US) or CEN (EU) approved respirators.To prevent inhalation, which can be harmful and cause respiratory tract irritation.[1][2] The level of respiratory protection should be based on a risk assessment.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Conduct Pre-Work Safety Review prep_2 Don Appropriate PPE prep_1->prep_2 prep_3 Prepare Well-Ventilated Work Area (Fume Hood) prep_2->prep_3 prep_4 Assemble All Necessary Materials and Equipment prep_3->prep_4 handling_1 Carefully Dispense This compound prep_4->handling_1 handling_2 Perform Experimental Procedure handling_1->handling_2 handling_3 Securely Seal Container After Use handling_2->handling_3 cleanup_1 Decontaminate Work Surfaces and Equipment handling_3->cleanup_1 cleanup_2 Segregate Waste (Solid and Liquid) cleanup_1->cleanup_2 cleanup_3 Dispose of Waste in Labeled, Sealed Containers cleanup_2->cleanup_3 cleanup_4 Doff PPE in Designated Area cleanup_3->cleanup_4 cleanup_5 Wash Hands Thoroughly cleanup_4->cleanup_5

Safe Handling Workflow for this compound

Operational Plan: A Step-by-Step Guide

1. Preparation:

  • Risk Assessment: Before beginning any work, review the Safety Data Sheet (SDS) and conduct a thorough risk assessment for the planned experiment.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • PPE: Don all required personal protective equipment as detailed in the table above. Ensure a proper fit for all items.

  • Emergency Preparedness: Locate the nearest emergency shower and eyewash station. Have appropriate spill cleanup materials readily available.

2. Handling:

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1]

  • Dispensing: When transferring the chemical, do so carefully to avoid splashes and the generation of aerosols.

  • Storage: Keep the container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[1]

3. Spill Management:

  • Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, diatomite).[4] Place the contaminated material into a suitable, sealed container for disposal.

  • Major Spills: In the event of a large spill, evacuate the area and alert emergency personnel.

4. Disposal Plan:

  • Waste Characterization: All waste contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect waste in designated, properly labeled, and sealed containers. Do not mix with other waste streams unless explicitly permitted.

  • Professional Disposal: Arrange for the disposal of hazardous waste through a licensed and certified professional waste disposal service in accordance with all local, state, and federal regulations.[1][2] Do not dispose of this compound down the drain.[1]

By implementing these comprehensive safety measures, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.